GAT229
Description
Properties
IUPAC Name |
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZDCJJHWPHZJD-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@@H](C[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of GAT229: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT229 is a selective, potent, and enantiomerically pure S-(-) molecule that functions as a positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1). Unlike direct orthosteric agonists, this compound fine-tunes receptor activity by binding to a topographically distinct allosteric site. This binding event induces a conformational change in the CB1 receptor, enhancing the binding affinity and/or signaling efficacy of endogenous cannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as synthetic orthosteric agonists. While primarily characterized by its lack of intrinsic activity, recent evidence suggests this compound can exhibit allosteric agonism in certain cellular contexts. This mechanism offers a promising therapeutic strategy, potentially circumventing the psychoactive side effects, tolerance, and dependence associated with direct CB1 receptor activation. This compound has demonstrated therapeutic potential in preclinical models of glaucoma, neuropathic pain, and Huntington's disease.
Introduction to this compound and CB1 Allosteric Modulation
The Cannabinoid Receptor 1 (CB1) is a Class A G protein-coupled receptor (GPCR) and one of the most abundantly expressed GPCRs in the central nervous system. It is the primary target of the main psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), and the endogenous cannabinoids AEA and 2-AG. The endocannabinoid system, with CB1 at its core, is a critical regulator of numerous physiological processes, including mood, pain sensation, appetite, and memory.
Direct activation of the CB1 receptor by orthosteric agonists has therapeutic benefits but is often limited by undesirable psychotropic effects. Positive allosteric modulators (PAMs) represent an alternative therapeutic approach. PAMs bind to a site on the receptor distinct from the orthosteric binding pocket, causing a conformational change that enhances the effect of the endogenous ligand. This approach offers spatiotemporal precision, as the therapeutic effect is localized to areas of active endocannabinoid signaling, potentially improving the safety profile.
This compound is the S-(-)-enantiomer of the racemic compound GAT211. Enantiomeric resolution revealed a distinct pharmacology, with the R-(+)-enantiomer, GAT228, acting as an allosteric agonist, while this compound was identified as a "pure" PAM with no intrinsic activity in many initial biological assays.
Core Mechanism of Action
The primary mechanism of action of this compound is the positive allosteric modulation of the CB1 receptor.
-
Allosteric Binding: this compound binds to a putative allosteric site located on the extracellular side of the receptor, involving transmembrane helices (TMH) 2 and 3, and the first extracellular loop (EC1). This site is spatially separate from the orthosteric pocket where agonists like AEA, 2-AG, and CP55,940 bind.
-
Conformational Change: Binding of this compound induces a conformational change in the CB1 receptor that stabilizes an active or agonist-bound state.
-
Potentiation of Orthosteric Ligands: This conformational change results in an enhancement of the binding affinity and/or signaling efficacy of orthosteric agonists. This compound has been shown to potentiate the effects of a wide range of CB1 agonists, including the endocannabinoids AEA and 2-AG, and the synthetic full agonist CP55,940.
-
Lack of Direct Activation (Context-Dependent): A key feature of this compound is its general lack of intrinsic efficacy; it does not typically activate the CB1 receptor in the absence of an orthosteric ligand. However, recent studies using highly sensitive Bioluminescence Resonance Energy Transfer (BRET) assays have demonstrated that this compound can act as an allosteric agonist across multiple signaling pathways, including G protein activation, ERK phosphorylation, and β-arrestin 2 recruitment.
Caption: this compound binds to an allosteric site, enhancing orthosteric agonist affinity and efficacy.
Signaling Pathways Modulated by this compound
Upon potentiation of orthosteric agonist binding, this compound modulates several key intracellular signaling cascades downstream of the CB1 receptor.
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G Protein-Dependent Signaling: The canonical pathway for CB1 activation is through the inhibitory G protein alpha subunit (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This compound enhances the ability of orthosteric agonists to inhibit cAMP production.
-
MAPK/ERK Pathway: CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK1/2). This pathway is crucial for regulating gene expression and promoting cell survival. In models of Huntington's disease, this compound was found to bias CB1 signaling towards the ERK1/2 and Akt pathways, leading to increased expression of brain-derived neurotrophic factor (BDNF).
-
β-Arrestin Recruitment: Like many GPCRs, agonist-bound CB1 receptors recruit β-arrestin proteins. This process is critical for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades. This compound can enhance agonist-induced β-arrestin 2 recruitment.
-
Neuroinflammatory Pathways: In a model of cisplatin-induced neuropathic pain, this compound treatment reduced the expression of pro-inflammatory cytokines in dorsal root ganglia (DRG) neurons and normalized levels of nerve growth factor (NGF) and BDNF. This effect was blocked by a CB1 antagonist, confirming the mechanism is CB1-dependent.
Caption: this compound enhances agonist-mediated CB1 signaling via G-protein and β-arrestin pathways.
Quantitative Pharmacology
The positive allosteric modulatory effects of this compound have been quantified across various in vitro functional assays. This compound enhances the potency and/or efficacy of orthosteric agonists.
| Assay Type | Orthosteric Agonist | Cell Line | Parameter | This compound Effect | Reference |
| G Protein Signaling | |||||
| cAMP Inhibition | CP55,940 | hCB1-CHO | EC50 | ~295 nM (as agonist/PAM) | |
| [³⁵S]GTPγS Binding | CP55,940 | hCB1-HEK293 | Emax | ↑ Potentiation of agonist Emax | |
| Gαi3 Dissociation (BRET) | CP55,940 | hCB1-HEK293 | Emax | ↑ Significant increase in agonist Emax | |
| Receptor Binding | |||||
| Radioligand Binding | [³H]CP55,940 | hCB1-CHO | % Bound | ↑ Increased binding of agonist | |
| Downstream Signaling | |||||
| ERK1/2 Phospho. (BRET) | AEA | hCB1-HEK293 | Potency & Efficacy | ↑ Increased | |
| β-arrestin 2 Recruit. (BRET) | AEA | hCB1-HEK293 | Potency & Efficacy | ↑ Increased |
Note: While initially described as a pure PAM, more recent and sensitive assays show this compound can act as an allosteric agonist on its own, a property that is also reflected in some of the quantitative data where it is not simply modulating another agonist.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation.
Objective: To determine the effect of this compound on agonist-induced G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the CB1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing human CB1 receptors (hCB1R).
-
Assay Buffer: An assay buffer is prepared, typically consisting of 50 mM Tris-HCl, 3-10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT, at pH 7.4.
-
Reaction Mixture: In a 96-well plate, the following are combined:
-
hCB1R cell membranes (5-25 µg protein/well).
-
GDP (10-30 µM final concentration) to ensure binding is from a basal state.
-
[³⁵S]GTPγS (0.1-0.5 nM final concentration).
-
Orthosteric agonist (e.g., CP55,940) at varying concentrations.
-
This compound at a fixed concentration (to assess potentiation) or varying concentrations.
-
-
Incubation: The plate is incubated at 30°C for 60-90 minutes to allow for nucleotide exchange.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: The filter mats are dried, and scintillation fluid is added. The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10-30 µM). Specific binding is calculated and data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
Caption: Workflow for the [³⁵S]GTPγS functional assay to measure G protein activation.
cAMP Inhibition Assay
Objective: To measure the Gαi/o-mediated functional response to CB1 receptor activation by quantifying the inhibition of forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing hCB1R (e.g., from DiscoveRx HitHunter series) are seeded in 96-well plates and incubated overnight.
-
Assay Conditions: Cells are treated simultaneously with:
-
Forskolin (B1673556) (10 µM) to stimulate adenylyl cyclase and raise cAMP levels.
-
Orthosteric agonist and/or this compound at desired concentrations.
-
-
Incubation: The cells are incubated for 60-90 minutes at 37°C.
-
Detection: The assay is completed using a competitive immunoassay format (e.g., HTRF or chemiluminescence-based kits). Lysis buffer and detection reagents (e.g., anti-cAMP antibody and enzyme-fragment-tagged cAMP) are added according to the manufacturer's protocol.
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Data Analysis: The signal is read on a plate reader. Data are normalized to the response of forskolin alone (0% inhibition) and a maximally effective concentration of a reference agonist like CP55,940 (100% inhibition).
β-Arrestin 2 Recruitment Assay
Objective: To measure G protein-independent signaling by quantifying the recruitment of β-arrestin 2 to the activated CB1 receptor.
Methodology:
-
Cell Line: A specialized cell line is used, such as the DiscoveRx PathHunter line, where the CB1 receptor is tagged with an enzyme fragment (e.g., ProLink) and β-arrestin is tagged with the complementary enzyme acceptor (EA).
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Cell Plating: Cells are seeded in 96-well plates and incubated overnight.
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Compound Treatment: Cells are treated with the orthosteric agonist and/or this compound for 90 minutes at 37°C.
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Detection: Detection reagents are added, which include a substrate for the complemented enzyme (e.g., β-galactosidase). Following a 60-minute incubation at room temperature, the resulting chemiluminescent signal is measured.
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Data Analysis: The signal strength is directly proportional to the extent of β-arrestin recruitment. Data are normalized and analyzed to determine potency (EC₅₀) and efficacy (Eₘₐₓ).
Conclusion
This compound represents a sophisticated tool for modulating the endocannabinoid system. Its mechanism as a positive allosteric modulator of the CB1 receptor allows for the enhancement of endogenous signaling with a potentially superior safety profile compared to orthosteric agonists. By potentiating G protein-dependent and independent pathways, it can restore or augment physiological tone in systems where endocannabinoid signaling is compromised. The detailed understanding of its binding site, signaling profile, and quantitative pharmacology provides a solid foundation for the development of novel allosteric modulators for treating a range of neurological and peripheral disorders. The emerging evidence of its context-dependent allosteric agonist activity adds a layer of complexity that warrants further investigation and may open new avenues for therapeutic application.
GAT229: A Positive Allosteric Modulator of the Cannabinoid CB1 Receptor – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT229 has emerged as a significant research tool in the study of the cannabinoid system. Identified as the S-(-)-enantiomer of the racemic compound GAT211, this compound is a potent and selective positive allosteric modulator (PAM) of the cannabinoid type 1 (CB1) receptor.[1][2][3][4] Unlike direct agonists, this compound exhibits little to no intrinsic activity at the CB1 receptor, instead enhancing the binding affinity and/or signaling efficacy of orthosteric ligands, such as the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2][4][5] This mode of action presents a promising therapeutic strategy, potentially avoiding the undesirable psychoactive effects and development of tolerance associated with direct CB1 receptor activation.[6][7] Preclinical studies have demonstrated the therapeutic potential of this compound in animal models of neuropathic pain, Huntington's disease, and glaucoma.[8][6][9] This technical guide provides a comprehensive overview of this compound, including its quantitative effects on CB1 receptor signaling, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways and experimental workflows.
Quantitative Data
The positive allosteric modulatory effects of this compound on the CB1 receptor have been quantified across various in vitro assays. The following tables summarize key data on its impact on orthosteric ligand binding and function.
Table 1: Effect of this compound on Orthosteric Agonist Binding to CB1 Receptor
| Radioligand | This compound Concentration | Effect on Affinity (Kd/Ki) | Cooperativity Factor (α) | Reference |
| [³H]CP55,940 | 1 µM | Increased Affinity | > 1 | [2] |
Table 2: Potentiation of Orthosteric Agonist-Induced G-Protein Activation ([³⁵S]GTPγS Binding)
| Orthosteric Agonist | This compound Concentration | EC₅₀ Fold Shift | Effect on Eₘₐₓ | Cooperativity Factor (β) | Reference |
| CP55,940 | 1 µM | Leftward Shift | Increased | > 1 | [2] |
| Anandamide (AEA) | 1 µM | Leftward Shift | Increased | > 1 | [5] |
| 2-Arachidonoylglycerol (2-AG) | 1 µM | Leftward Shift | Increased | > 1 | [5] |
Table 3: Modulation of Orthosteric Agonist-Induced cAMP Accumulation
| Orthosteric Agonist | This compound Concentration | EC₅₀ Fold Shift | Effect on Eₘₐₓ | Reference |
| CP55,940 | 100 nM | Leftward Shift | Increased | [10] |
| Anandamide (AEA) | Not Specified | Potentiated | Increased | [5][11] |
Table 4: Modulation of Orthosteric Agonist-Induced ERK1/2 Phosphorylation
| Orthosteric Agonist | This compound Concentration | Effect on Potency | Effect on Efficacy | Signaling Kinetics | Reference |
| Anandamide (AEA) | Not Specified | Increased | Increased | No significant change to transient peak | [5][11] |
| 2-Arachidonoylglycerol (2-AG) | Not Specified | No notable potentiation | No notable potentiation | Sustained phosphorylation with some PAMs | [5][11] |
Table 5: Effect of this compound on β-Arrestin 2 Recruitment
| Condition | This compound Concentration | Effect | Reference |
| Alone | Up to 10 µM | Allosteric agonist activity observed | [5][11] |
| With Anandamide (AEA) | Not Specified | Increased potency and efficacy | [5][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of CB1 positive allosteric modulators like this compound.
Radioligand Binding Assay
This protocol is designed to determine the effect of this compound on the binding of a radiolabeled orthosteric ligand to the CB1 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing human CB1 receptors (hCB1R) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Harvest cells, wash with PBS, and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer (50 mM Tris-HCl, 1% BSA, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Add a fixed concentration of [³H]CP55,940 (e.g., 0.7 nM).
-
Add varying concentrations of this compound.
-
To determine non-specific binding, add a high concentration of a non-labeled orthosteric agonist (e.g., 10 µM WIN55,212-2).
-
Add cell membranes (e.g., 25 µg protein/well).
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine changes in the affinity (Kd or Ki) of the radioligand in the presence of this compound. The cooperativity factor (α) can be calculated from these changes.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures G protein activation upon receptor stimulation.
-
Membrane Preparation: Prepare cell membranes from hCB1R-expressing cells as described in the radioligand binding assay protocol.
-
Assay Procedure:
-
Pre-incubate cell membranes (5-25 µg protein) with adenosine (B11128) deaminase (0.5 IU/ml) for 30 minutes at 30°C.
-
In assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, 1 mM DTT, 0.1% BSA), add varying concentrations of the orthosteric agonist (e.g., CP55,940) with or without a fixed concentration of this compound.
-
Add GDP to a final concentration of 30 µM.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 30 µM).
-
Terminate the reaction by rapid filtration and measure radioactivity.
-
-
Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of the orthosteric agonist.
-
Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
-
Calculate the fold shift in EC₅₀ and the change in Eₘₐₓ in the presence of this compound to determine the cooperativity factor (β).
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o-coupled receptor activation.
-
Cell Culture:
-
Plate hCB1R-expressing HEK293 or CHO cells in a 96- or 384-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash cells with serum-free medium.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.
-
Add varying concentrations of the orthosteric agonist with or without a fixed concentration of this compound.
-
Stimulate adenylyl cyclase with forskolin (B1673556) (a concentration that gives ~80% of its maximal effect).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or BRET-based biosensors).
-
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration.
-
Determine the EC₅₀ and Eₘₐₓ values and calculate the effect of this compound on these parameters.
-
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAP kinase signaling pathway.
-
Cell Culture and Treatment:
-
Plate hCB1R-expressing cells in a multi-well plate.
-
Serum-starve the cells for several hours before the experiment.
-
Treat cells with the orthosteric agonist with or without this compound for a specific time (e.g., 5-15 minutes).
-
-
Detection of Phospho-ERK1/2:
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using methods such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phospho-ERK1/2 and total ERK1/2.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for phosphorylated and total ERK1/2.
-
In-Cell Western/AlphaScreen: Use cell-based immunoassays for higher throughput.
-
-
-
Data Analysis:
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized signal against the agonist concentration to determine the effect of this compound on the potency and efficacy of ERK1/2 activation.
-
β-Arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the activated CB1 receptor, a key event in receptor desensitization and G protein-independent signaling.
-
Assay Principle:
-
Utilize a cell line co-expressing hCB1R and a β-arrestin 2 fusion protein in a system that generates a detectable signal upon their interaction (e.g., DiscoveRx PathHunter β-galactosidase enzyme fragment complementation, BRET, or FRET).
-
-
Assay Procedure:
-
Plate the engineered cells in a 384-well plate.
-
Add varying concentrations of this compound alone or in combination with an orthosteric agonist.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Plot the signal against the ligand concentration.
-
Use non-linear regression to determine the EC₅₀ and Eₘₐₓ for β-arrestin 2 recruitment.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflows of the experimental protocols described above.
Caption: this compound signaling at the CB1 receptor.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Enantiomer-specific positive allosteric modulation of CB1 signaling in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. marshall.edu [marshall.edu]
- 7. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]
GAT229: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GAT229, the (S)-enantiomer of GAT211, is a potent and selective positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1R). Unlike direct CB1R agonists, this compound does not possess intrinsic activity, a characteristic that may offer a superior safety profile by mitigating the psychoactive side effects associated with orthosteric agonism. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of this compound, with a focus on its therapeutic potential in neuropathic pain. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to support further research and development efforts.
Discovery and Rationale
The development of this compound stemmed from the therapeutic promise of modulating the endocannabinoid system, particularly through the CB1 receptor, for various pathological conditions, including pain and neurodegenerative diseases.[1] However, the clinical utility of direct CB1R agonists has been hampered by their psychotropic effects.[2] Allosteric modulators that potentiate the effects of endogenous cannabinoids offer a more nuanced approach to CB1R activation, potentially enhancing therapeutic efficacy while minimizing adverse events.[3]
GAT211, a racemic mixture, was identified as a novel allosteric modulator of CB1R. Subsequent enantiomeric resolution revealed that the distinct pharmacological activities resided in its individual enantiomers. The (R)-(+)-enantiomer, GAT228, was found to be a partial allosteric agonist, while the (S)-(-)-enantiomer, this compound, was identified as a pure PAM with no intrinsic agonist activity.[3][4] This discovery highlighted this compound as a promising candidate for further development due to its potential for a favorable therapeutic window.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process commencing with the formation of the 2-phenylindole (B188600) core, followed by a Michael addition to introduce the nitro-phenylethyl side chain, and culminating in the chiral resolution of the racemic product, GAT211.
Synthesis of 2-Phenylindole
The 2-phenylindole scaffold can be synthesized via several established methods, including the Fischer indole (B1671886) synthesis.
Protocol:
-
Formation of Acetophenone (B1666503) Phenylhydrazone: A mixture of acetophenone (1 equivalent) and phenylhydrazine (B124118) (1 equivalent) is warmed, typically on a steam bath, for approximately one hour. The resulting mixture is dissolved in hot ethanol, and crystallization is induced upon cooling to yield acetophenone phenylhydrazone.[5]
-
Fischer Indole Synthesis: The prepared acetophenone phenylhydrazone is mixed with a catalyst, such as polyphosphoric acid or zinc chloride, and heated.[5][6] The reaction mixture is then quenched with cold water, and the crude 2-phenylindole is isolated by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-phenylindole.[5]
Synthesis of Racemic GAT211 (3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole)
The key step in the synthesis of GAT211 is the Michael addition of 2-phenylindole to trans-β-nitrostyrene.
Protocol:
-
Reaction Setup: 2-phenylindole (1 equivalent) and trans-β-nitrostyrene (1 equivalent) are dissolved in a suitable solvent, such as dichloromethane (B109758) or in some cases under solvent-free conditions.[7][8]
-
Catalysis: A catalyst, such as lanthanum triflate or HY zeolite, is added to the reaction mixture.[7][8]
-
Reaction Conditions: The mixture is stirred at a specific temperature (e.g., 50°C) for a duration determined by reaction monitoring via thin-layer chromatography (TLC).[8]
-
Workup and Purification: Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography on silica (B1680970) gel to afford the racemic product, GAT211.
Chiral Resolution of GAT211 to Yield this compound
The separation of the (S)-enantiomer (this compound) from the racemic GAT211 is achieved using chiral high-performance liquid chromatography (HPLC).
Protocol:
-
Column Selection: A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H), is selected.
-
Mobile Phase Optimization: A mobile phase consisting of a mixture of hexane (B92381) and isopropanol, often with a small amount of an additive like trifluoroacetic acid or diethylamine, is optimized to achieve baseline separation of the enantiomers.
-
Semi-Preparative HPLC: The racemic GAT211 is dissolved in the mobile phase and injected onto the semi-preparative chiral HPLC system.
-
Fraction Collection and Analysis: The separated enantiomers are collected as they elute from the column. The enantiomeric purity of the collected fractions is confirmed by analytical chiral HPLC.
-
Solvent Evaporation: The solvent is removed from the fraction containing the (S)-enantiomer under reduced pressure to yield pure this compound.
In Vitro and In Vivo Characterization
Data Presentation
Table 1: In Vitro Activity of GAT211 (Racemic Precursor of this compound)
| Assay | Ligand | EC50 (nM) | Emax (%) |
| cAMP Inhibition | GAT211 | 230 | 110 |
| β-arrestin2 Recruitment | GAT211 | 940 | 46 |
| Data from a study on GAT211 analogs.[4] |
Table 2: In Vivo Efficacy of this compound in a Cisplatin-Induced Neuropathic Pain Model
| Treatment Group | Dose (mg/kg, i.p.) | Mechanical Paw Withdrawal Threshold (g) - Day 28 |
| Vehicle | - | ~1.5 |
| This compound | 3 | ~3.5 |
| Duloxetine | 30 | ~3.8 |
| Data represents the approximate mean values from graphical representations in the source study.[2] |
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Levels in Cisplatin-Treated Mice
| Cytokine | Vehicle | This compound (3 mg/kg) |
| TNF-α (pg/mL) | Elevated | Significantly Reduced |
| IL-1β (pg/mL) | Elevated | Significantly Reduced |
| IL-6 (pg/mL) | Elevated | Significantly Reduced |
| Qualitative summary based on reported significant reductions.[2] |
Table 4: Effect of this compound on Neurotrophic Factor mRNA Expression in the Dorsal Root Ganglia of Cisplatin-Treated Mice
| Gene | Vehicle | This compound (3 mg/kg) |
| BDNF mRNA | Suppressed | Normalized |
| NGF mRNA | Suppressed | Normalized |
| Qualitative summary based on reported normalization of expression.[2] |
Experimental Protocols
Objective: To determine the effect of this compound on the binding of an orthosteric radioligand to CB1R.
Methodology:
-
Membrane Preparation: Membranes from cells expressing CB1R (e.g., hCB1R-CHO cells) or mouse brain tissue are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the membranes are incubated with a fixed concentration of a radiolabeled CB1R ligand (e.g., [³H]CP55,940) in the presence of varying concentrations of this compound.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through a filter mat using a cell harvester, separating bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filter mat is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the effect of this compound on the affinity (Kd) and/or the maximum number of binding sites (Bmax) of the orthosteric radioligand.[3]
Objective: To assess the functional activity of this compound on Gαi/o-protein coupled CB1R signaling.
Methodology:
-
Cell Culture: Cells expressing CB1R (e.g., hCB1R-CHO cells) are cultured in 96-well plates.
-
Forskolin (B1673556) Stimulation: The cells are stimulated with forskolin to increase intracellular cAMP levels.
-
Compound Treatment: Cells are co-treated with a CB1R agonist (e.g., CP55,940) and varying concentrations of this compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The ability of this compound to potentiate the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its EC50 and Emax.[4]
Objective: To investigate the effect of this compound on the mitogen-activated protein kinase (MAPK) signaling pathway downstream of CB1R activation.
Methodology:
-
Cell Culture and Starvation: CB1R-expressing cells are grown to confluence and then serum-starved to reduce basal ERK1/2 phosphorylation.
-
Compound Stimulation: Cells are treated with a CB1R agonist in the presence or absence of this compound for a short period (e.g., 5-15 minutes).
-
Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, followed by incubation with appropriate secondary antibodies.
-
Signal Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-ERK1/2 to total ERK1/2.
Objective: To evaluate the antinociceptive effects of this compound in a rodent model of chemotherapy-induced peripheral neuropathy.
Methodology:
-
Induction of Neuropathy: Mice receive daily intraperitoneal (i.p.) injections of cisplatin (B142131) (e.g., 1 mg/kg) for a specified period (e.g., 7 days) to induce neuropathic pain.[2]
-
Drug Administration: this compound is dissolved in a vehicle (e.g., 1:1:6 ethanol:Kolliphor:saline) and administered i.p. at various doses (e.g., 1, 3, and 10 mg/kg).[2]
-
Behavioral Testing:
-
Data Analysis: The effects of this compound on mechanical withdrawal thresholds and thermal withdrawal latencies are compared to vehicle-treated and positive control (e.g., duloxetine) groups.[2]
Objective: To measure the effect of this compound on the mRNA expression levels of neurotrophic factors in the dorsal root ganglia (DRG).
Methodology:
-
Tissue Collection and RNA Extraction: Following behavioral testing, DRGs are harvested from the mice, and total RNA is extracted using a standard protocol (e.g., TRIzol).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for PCR amplification with primers specific for BDNF, NGF, and a housekeeping gene (e.g., β-actin). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of BDNF and NGF mRNA is calculated using the ΔΔCt method, with normalization to the housekeeping gene.[2]
Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in plasma or tissue homogenates.
Methodology:
-
Sample Collection: Blood is collected from the mice, and plasma is prepared by centrifugation. Alternatively, tissue homogenates can be used.
-
ELISA Procedure: Commercially available ELISA kits for TNF-α, IL-1β, and IL-6 are used according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, and a substrate for colorimetric detection.
-
Data Acquisition and Analysis: The absorbance is read using a microplate reader, and the cytokine concentrations are determined by comparison to a standard curve.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound signaling pathway.
Experimental Workflows
Caption: Synthetic workflow for this compound.
Caption: In vivo study workflow.
Conclusion
This compound represents a significant advancement in the field of cannabinoid receptor modulation. As a pure positive allosteric modulator of CB1R, it offers the potential for therapeutic intervention in conditions such as neuropathic pain, without the limiting side effects of direct agonists. The synthetic route is well-defined, and a suite of in vitro and in vivo assays has been established to characterize its pharmacological profile. The preclinical data strongly support its further investigation as a novel analgesic agent. This technical guide provides a comprehensive resource for researchers to build upon the existing knowledge and accelerate the development of this compound and other CB1R allosteric modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 7. Chalcogen Bonding Catalysis of a Nitro‐Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pharmacological Profile of GAT229: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GAT229 is a potent and selective positive allosteric modulator (PAM) of the cannabinoid 1 receptor (CB1R). As the S-(-)-enantiomer of the racemic compound GAT211, this compound exhibits a distinct pharmacological profile characterized by its ability to enhance the binding and efficacy of orthosteric CB1R agonists, such as the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), without demonstrating significant intrinsic agonist activity on its own.[1][2][3][4] This profile suggests a therapeutic potential for this compound in treating conditions where potentiation of endocannabinoid signaling is desired, while potentially mitigating the undesirable psychotropic effects associated with direct CB1R agonists.[2][5]
This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro and in vivo effects, mechanism of action, and detailed experimental protocols. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
In Vitro Pharmacology
This compound's in vitro profile establishes its identity as a CB1R PAM. It enhances the effects of orthosteric agonists in functional assays and has been shown to modulate downstream signaling pathways.
Receptor Binding and Functional Activity
While specific Ki values for this compound are not consistently reported in tabular format across the literature, its activity is characterized by its potentiation of orthosteric agonist binding and function.
Table 1: In Vitro Functional Activity of this compound
| Assay Type | Agonist | This compound Effect | Quantitative Metric | Cell Line | Reference |
| cAMP Inhibition | CP55,940 | Potentiation | EC50 ≈ 295 nM | Not Specified | [3] |
| ERK1/2 Phosphorylation | AEA, 2-AG | Potentiation | Increased potency and efficacy of AEA | HEK293 | [6] |
| G Protein Dissociation | CP55,940 | Allosteric Agonism | -148.6 ± 7.2 (% of Basal) | HEK293 | [7] |
Note: The literature suggests this compound has minimal intrinsic activity, however some studies show allosteric agonism in certain assays.[6][7][8][9]
Signaling Pathways
This compound modulates several key downstream signaling pathways upon potentiation of CB1R activation. The primary mechanism involves the Gαi/o-protein-mediated inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, this compound has been shown to bias signaling towards the ERK1/2 and Akt pathways, which are involved in cell survival and neuroprotection.[2] Furthermore, it can attenuate inflammatory responses by reducing the expression of pro-inflammatory cytokines through modulation of the NF-κB signaling pathway.[2]
Caption: this compound Signaling Pathway.
In Vivo Pharmacology
This compound has demonstrated therapeutic potential in preclinical animal models for ocular hypertension and neuropathic pain.
Ocular Hypotensive Effects
In a mouse model of ocular hypertension, this compound has been shown to reduce intraocular pressure (IOP).[1]
Table 2: In Vivo Effects of this compound on Intraocular Pressure (IOP)
| Animal Model | Treatment | Dose | Route | Key Findings | Reference |
| Normotensive Mice | This compound + WIN 55,212-2 | 0.2% this compound + 0.25% WIN 55,212-2 | Topical | Significant IOP reduction at 6 and 12 hours | [1] |
| Normotensive Mice | This compound + Δ⁹-THC | 0.2% this compound + 1 mg/kg Δ⁹-THC | Topical + i.p. | Significant IOP reduction at 6 hours | [1] |
| Ocular Hypertensive (nee) Mice | This compound | 0.2% | Topical | Significant IOP reduction at 6 and 12 hours | [1] |
| Ocular Hypertensive (nee) Mice | This compound | 10 mg/kg | i.p. | Significant IOP reduction at 12 hours | [1] |
Analgesic Effects in Neuropathic Pain
This compound has shown efficacy in alleviating pain in a mouse model of cisplatin-induced neuropathy.[5][10]
Table 3: In Vivo Effects of this compound in a Cisplatin-Induced Neuropathic Pain Model
| Animal Model | Treatment | Dose | Route | Key Findings | Reference |
| Cisplatin-Induced Neuropathic Pain (Mice) | This compound | 3 mg/kg/day for 28 days | i.p. | Attenuated thermal hyperalgesia and mechanical allodynia; Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in DRG; Normalized BDNF and NGF mRNA expression in DRG. | [5][10] |
Experimental Protocols
In Vitro Assays
This assay measures the activation of G-proteins coupled to the CB1R.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Prepare membranes from cells stably expressing the human CB1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/mL BSA, pH 7.4.
-
Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein), GDP (10 µM), this compound (at desired concentrations), and the orthosteric agonist (e.g., CP55,940).
-
Initiation: Add [³⁵S]GTPγS (0.05-0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Termination: Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (10 µM). Calculate specific binding and analyze the data using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
This assay measures the inhibition of adenylyl cyclase activity following CB1R activation.
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing the human CB1 receptor in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20-30 minutes at 37°C.
-
Treatment: Add this compound and/or an orthosteric agonist at various concentrations.
-
Stimulation: Add forskolin (B1673556) (1-10 µM) to stimulate adenylyl cyclase and incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Generate concentration-response curves and calculate IC₅₀ values for the inhibition of forskolin-stimulated cAMP accumulation.
In Vivo Models
Caption: Ocular Hypertension Model Workflow.
Protocol:
-
Animals: Use either a genetic model of ocular hypertension (e.g., nee mice) or induce hypertension in a wild-type strain (e.g., C57BL/6) via methods such as laser photocoagulation of the trabecular meshwork or intracameral injection of microbeads.
-
Acclimation: Acclimate the mice to the handling and the rebound tonometer to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: Anesthetize the mice (e.g., with isoflurane) and measure baseline IOP using a rebound tonometer (e.g., TonoLab).
-
Drug Administration: Administer this compound via the desired route (e.g., topical eye drops or intraperitoneal injection). Co-administer with a subthreshold dose of an orthosteric agonist if investigating potentiation.
-
Post-treatment IOP Measurement: Measure IOP at various time points after drug administration (e.g., 1, 6, and 12 hours).
-
Data Analysis: Compare the change in IOP from baseline between the treated and vehicle control groups using appropriate statistical tests.
Protocol:
-
Animals: Use adult male mice (e.g., C57BL/6).
-
Induction of Neuropathy: Administer cisplatin (B142131) (e.g., 3 mg/kg, i.p.) daily for a specified period (e.g., 28 days) to induce peripheral neuropathy.
-
Behavioral Testing (Baseline): Before and during cisplatin treatment, assess baseline nociceptive thresholds using the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia.
-
Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p.) during the cisplatin treatment period.
-
Behavioral Testing (Post-treatment): Continue to assess mechanical and thermal sensitivity at regular intervals throughout the study.
-
Tissue Collection and Analysis: At the end of the study, collect dorsal root ganglia (DRG) for analysis of pro-inflammatory cytokines (e.g., via qPCR or ELISA) and neurotrophic factors (e.g., via qPCR).
-
Data Analysis: Compare the behavioral responses and molecular markers between the this compound-treated group, the cisplatin-only group, and a vehicle control group.
Conclusion
This compound is a promising CB1 receptor positive allosteric modulator with a pharmacological profile that suggests therapeutic potential for a range of disorders, including glaucoma and neuropathic pain. Its mechanism of action, centered on the potentiation of endogenous cannabinoid signaling, may offer a safer and more nuanced approach to modulating the endocannabinoid system compared to direct-acting agonists. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound and other CB1R PAMs.
References
- 1. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 9. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
GAT229: An In-Depth Technical Guide to the S-Enantiomer of GAT211, a Positive Allosteric Modulator of the Cannabinoid 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GAT229, the S-enantiomer of the racemic compound GAT211. This compound is a potent and selective positive allosteric modulator (PAM) of the Cannabinoid 1 Receptor (CB1R), a key target in the central nervous system. Unlike its corresponding R-enantiomer, GAT228, which acts as an allosteric agonist, this compound exhibits minimal intrinsic activity and primarily functions by enhancing the binding and efficacy of orthosteric CB1R ligands, such as the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This guide details the synthesis and chiral separation of this compound, its pharmacological properties, and the experimental protocols used for its characterization. Furthermore, it explores the signaling pathways modulated by this compound and presents its potential therapeutic applications in various disease models.
Introduction
The cannabinoid 1 receptor (CB1R) is a G protein-coupled receptor (GPCR) abundantly expressed in the brain, playing a crucial role in a multitude of physiological processes including pain perception, appetite, mood, and memory.[1] While direct activation of CB1R by orthosteric agonists has therapeutic potential, it is often associated with undesirable psychoactive side effects.[2] Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative by fine-tuning the receptor's response to endogenous ligands without causing global receptor activation.[3]
GAT211 is a racemic mixture that has been identified as an allosteric modulator of CB1R.[4] Subsequent resolution of its enantiomers revealed a striking pharmacological divergence: the R-enantiomer, GAT228, acts as an allosteric agonist, while the S-enantiomer, this compound, functions as a positive allosteric modulator (PAM).[4] This stereospecificity highlights the nuanced interactions between small molecules and their receptor targets and underscores the importance of chiral separation in drug development. Recent evidence, however, suggests that this compound may also possess some degree of allosteric agonist activity, indicating a more complex pharmacological profile than initially described.[5]
This guide will delve into the technical details of this compound, providing researchers with the necessary information to understand its mechanism of action and to design further investigations into its therapeutic utility.
Chemical Properties and Synthesis
This compound is the S-(-)-enantiomer of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (S)-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole |
| Molecular Formula | C₂₂H₁₈N₂O₂ |
| Molecular Weight | 342.39 g/mol |
| Appearance | Solid |
| Chirality | S-enantiomer |
Synthesis of Racemic GAT211
The synthesis of the racemic precursor, GAT211, is achieved through a Michael addition reaction. 2-phenylindole (B188600) is reacted with β-nitrostyrene in the presence of a catalytic amount of a Lewis acid, typically ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃), in a suitable solvent such as dichloromethane (B109758) (DCM). The reaction mixture is stirred at room temperature until completion, followed by standard workup and purification procedures, such as column chromatography, to yield racemic GAT211.
Enantiomeric Separation of GAT211
The resolution of the racemic GAT211 into its individual enantiomers, GAT228 (R) and this compound (S), is accomplished using superfluid chiral high-performance liquid chromatography (SFC).[6] While specific column and mobile phase details can vary, a common approach involves the use of a polysaccharide-based chiral stationary phase, such as a Chiralpak column (e.g., AD-H or OD-H), with a mobile phase consisting of supercritical carbon dioxide and a polar organic modifier like methanol (B129727) or ethanol.[7]
Pharmacological Profile
In Vitro Pharmacology
The in vitro pharmacological properties of this compound have been characterized through a series of key assays that probe its interaction with the CB1R and its effect on downstream signaling pathways.
Table 2: In Vitro Pharmacological Data for this compound at the Human CB1 Receptor
| Assay | Parameter | Value | Orthosteric Ligand | Cell Line | Reference |
| Radioligand Binding | |||||
| [³H]CP55,940 Binding | α (Cooperativity Factor) | > 1 | CP55,940 | CHO-hCB1R | [4] |
| Fold-shift in EC₅₀ | ~2-3 | CP55,940 | CHO-hCB1R | [4] | |
| Functional Assays | |||||
| cAMP Accumulation (HitHunter) | EC₅₀ (PAM activity) | ~100-300 nM | CP55,940 (EC₂₀) | CHO-hCB1R | [8] |
| Eₘₐₓ (% of CP55,940) | >100% | CP55,940 (EC₂₀) | CHO-hCB1R | [8] | |
| β-Arrestin2 Recruitment (PathHunter) | EC₅₀ (PAM activity) | ~200-500 nM | CP55,940 (EC₂₀) | CHO-hCB1R | [8] |
| Eₘₐₓ (% of CP55,940) | >100% | CP55,940 (EC₂₀) | CHO-hCB1R | [8] | |
| [³⁵S]GTPγS Binding | EC₅₀ (PAM activity) | ~300 nM | 2-AG | Mouse Brain Membranes | [4] |
| Eₘₐₓ (% of 2-AG) | ~150% | 2-AG | Mouse Brain Membranes | [4] |
Note: EC₅₀ and Eₘₐₓ values can vary depending on the specific experimental conditions and the concentration of the orthosteric ligand used.
In Vivo Pharmacology
The therapeutic potential of this compound has been explored in several preclinical models of disease. A notable example is its efficacy in a mouse model of cisplatin-induced neuropathic pain.[1] In this model, systemic administration of this compound was found to attenuate mechanical allodynia and thermal hyperalgesia, suggesting a role for CB1R PAMs in the management of chemotherapy-induced neuropathy.[1]
Signaling Pathways
This compound modulates CB1R signaling through its positive allosteric effects. The binding of this compound to an allosteric site on the CB1R induces a conformational change that enhances the affinity and/or efficacy of orthosteric agonists. This potentiation of orthosteric ligand activity leads to the modulation of downstream signaling cascades.
G Protein-Dependent Signaling
The canonical signaling pathway for CB1R involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9] this compound enhances the ability of orthosteric agonists to inhibit forskolin-stimulated cAMP accumulation, consistent with its role as a PAM of Gαi/o-mediated signaling.[8]
Figure 1: this compound enhances G protein-dependent signaling of CB1R.
β-Arrestin Recruitment
In addition to G protein signaling, agonist-activated GPCRs can also recruit β-arrestin proteins, which play a role in receptor desensitization, internalization, and G protein-independent signaling. This compound has been shown to potentiate agonist-induced β-arrestin2 recruitment to the CB1R.[8]
Figure 2: this compound potentiates β-arrestin2 recruitment to CB1R.
ERK and Akt Signaling
The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway are important downstream effectors of CB1R signaling. This compound has been observed to modulate the phosphorylation and activation of both ERK1/2 and Akt, suggesting its influence extends to these critical cell signaling pathways that regulate cell survival, proliferation, and plasticity.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Synthesis and Chiral Separation of GAT211
Objective: To synthesize racemic GAT211 and separate it into its constituent enantiomers.
Protocol:
-
Synthesis of GAT211:
-
To a solution of 2-phenylindole (1 equivalent) and β-nitrostyrene (1.2 equivalents) in dichloromethane (DCM), add ytterbium(III) trifluoromethanesulfonate (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield racemic GAT211.
-
-
Chiral Separation:
-
Dissolve the racemic GAT211 in a suitable solvent mixture for injection (e.g., methanol/DCM).
-
Perform preparative supercritical fluid chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H, 20 x 250 mm, 5 µm).
-
Use a mobile phase of supercritical CO₂ and a modifier (e.g., methanol) with a suitable gradient.
-
Monitor the elution of the enantiomers using a UV detector.
-
Collect the fractions corresponding to the two enantiomeric peaks separately.
-
Analyze the purity of the collected fractions by analytical chiral SFC to confirm enantiomeric excess (>99%).
-
Evaporate the solvent to obtain the purified S-(-)-GAT229 and R-(+)-GAT228.
-
Figure 3: Workflow for the chiral separation of GAT211.
Radioligand Binding Assay
Objective: To determine the effect of this compound on the binding of a radiolabeled orthosteric agonist to CB1R.
Protocol:
-
Prepare membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (hCB1R).
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand [³H]CP55,940 (a potent synthetic cannabinoid agonist).
-
Add increasing concentrations of this compound.
-
For competition binding assays, also include increasing concentrations of an unlabeled orthosteric ligand.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analyze the data to determine the effect of this compound on the affinity (Kd) and binding capacity (Bmax) of the radioligand.
cAMP Accumulation Assay (HitHunter® Assay)
Objective: To measure the effect of this compound on agonist-mediated inhibition of cAMP production.
Protocol:
-
Seed CHO-hCB1R cells in a 96-well plate and incubate overnight.
-
Treat the cells with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.
-
Simultaneously, treat the cells with a fixed, sub-maximal concentration (e.g., EC₂₀) of an orthosteric agonist (e.g., CP55,940) in the presence of increasing concentrations of this compound.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as the DiscoverX HitHunter® cAMP assay, which is based on enzyme fragment complementation.
-
Analyze the data to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a PAM.
β-Arrestin Recruitment Assay (PathHunter® Assay)
Objective: To measure the effect of this compound on agonist-induced β-arrestin2 recruitment to the CB1R.
Protocol:
-
Use a CHO cell line stably co-expressing hCB1R fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag (DiscoverX PathHunter® cells).
-
Seed the cells in a 96-well plate and incubate overnight.
-
Treat the cells with a fixed, sub-maximal concentration (e.g., EC₂₀) of an orthosteric agonist (e.g., CP55,940) in the presence of increasing concentrations of this compound.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagents containing the substrate for the complemented enzyme.
-
Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin2 recruitment.
-
Analyze the data to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a PAM for β-arrestin2 recruitment.
Conclusion
This compound stands out as a valuable research tool and a potential therapeutic lead due to its unique pharmacological profile as a positive allosteric modulator of the CB1 receptor. Its ability to enhance the effects of endogenous cannabinoids without causing direct, widespread receptor activation offers a more nuanced approach to modulating the endocannabinoid system, potentially avoiding the side effects associated with orthosteric agonists. The clear stereoselectivity between this compound and its enantiomer, GAT228, provides a compelling case for the importance of chiral chemistry in drug design and development. Further investigation into the precise binding site of this compound and its full range of signaling effects will be crucial in unlocking its therapeutic potential for a variety of neurological and psychiatric disorders. This technical guide provides a solid foundation for researchers to build upon in their exploration of this promising molecule.
References
- 1. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies [mdpi.com]
- 6. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 9. resources.revvity.com [resources.revvity.com]
In Vitro Characterization of GAT229: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of GAT229, a novel positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1). This compound, the S-(-)-enantiomer of GAT211, has garnered significant interest for its therapeutic potential, offering a nuanced approach to modulating the endocannabinoid system while potentially mitigating the undesirable psychoactive effects associated with orthosteric CB1 agonists.[1] This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes the associated signaling pathways.
Core Concepts of this compound Action
This compound functions as a positive allosteric modulator of the CB1 receptor. Unlike orthosteric agonists that directly activate the receptor at its primary binding site, this compound binds to a distinct allosteric site.[2] This binding event enhances the affinity and/or efficacy of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and other orthosteric ligands.[3] While initially characterized as a "pure" PAM with no intrinsic activity, more recent studies using highly sensitive assays have suggested that this compound may also possess some degree of allosteric agonism.[4][5] Its enantiomer, GAT228 (the R-(+)-enantiomer of GAT211), is primarily considered a partial allosteric agonist.[2][5]
The allosteric modulation by this compound can lead to biased signaling, preferentially activating certain downstream pathways over others. Notably, this compound has been shown to bias CB1 signaling towards the ERK1/2 and Akt pathways, which are implicated in cell survival and neuroprotection.
Quantitative In Vitro Data
The following tables summarize the key quantitative parameters for this compound and its related compounds from various in vitro functional assays.
Table 1: cAMP Accumulation Assay Data
| Compound | Assay Type | Cell Line | Orthosteric Agonist | EC50 (nM) | Emax (%) | Reference |
| GAT211 (racemic) | cAMP Inhibition | hCB1R CHO-K1 | CP55,940 (EC20) | 230 | 110 | [2] |
| This compound | cAMP Inhibition | hCB1R CHO-K1 | - | >10,000 | - | |
| GAT228 | cAMP Inhibition | hCB1R CHO-K1 | - | 1,200 | 60 |
Table 2: β-Arrestin Recruitment Assay Data
| Compound | Assay Type | Cell Line | Orthosteric Agonist | EC50 (nM) | Emax (%) | Reference |
| GAT211 (racemic) | β-Arrestin2 Recruitment | hCB1R CHO-K1 | CP55,940 (EC20) | 940 | 46 | [2] |
| This compound | β-Arrestin2 Recruitment | hCB1R CHO-K1 | - | >10,000 | - | |
| GAT228 | β-Arrestin2 Recruitment | hCB1R CHO-K1 | - | 2,500 | 30 |
Table 3: Radioligand Binding and GTPγS Assay Data
| Compound | Assay Type | Radioligand/Substrate | Cell Line/Membrane | Parameter | Value | Reference |
| This compound | [3H]CP55,940 Binding | [3H]CP55,940 | hCB1R CHO-K1 membranes | Enhancement of binding | Yes | [6] |
| This compound | [35S]GTPγS Binding | [35S]GTPγS | hCB1R CHO-K1 membranes | Allosteric Agonism | Yes | |
| GAT228 | [35S]GTPγS Binding | [35S]GTPγS | hCB1R CHO-K1 membranes | Allosteric Agonism | Yes |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay ([3H]CP55,940)
This assay is used to determine the ability of this compound to allosterically enhance the binding of a known radiolabeled orthosteric agonist, [3H]CP55,940, to the CB1 receptor.
Materials:
-
hCB1R-expressing CHO-K1 cell membranes
-
[3H]CP55,940 (radioligand)
-
This compound (test compound)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare hCB1R CHO-K1 cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.
-
In a 96-well plate, add in the following order:
-
150 µL of cell membrane suspension (typically 5-20 µg of protein).
-
50 µL of this compound at various concentrations or vehicle control.
-
50 µL of [3H]CP55,940 at a fixed concentration (e.g., 1 nM).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a non-labeled CB1 agonist) from the total binding. Plot the specific binding against the concentration of this compound to determine its effect on [3H]CP55,940 binding.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, is an early event in receptor activation.[7]
Materials:
-
hCB1R-expressing CHO-K1 cell membranes
-
[35S]GTPγS (radiolabeled substrate)
-
This compound (test compound)
-
GDP (Guanosine diphosphate)
-
Unlabeled GTPγS (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
96-well plates
-
Filtration apparatus or SPA beads
-
Scintillation counter
Procedure:
-
Prepare hCB1R CHO-K1 cell membranes as described for the radioligand binding assay.
-
In a 96-well plate, add the following components:
-
Cell membranes (10-20 µg of protein).
-
GDP (typically 10-30 µM).
-
This compound at various concentrations or vehicle control. For PAM activity, also include a fixed concentration of an orthosteric agonist.
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [35S]GTPγS (typically 0.1-0.5 nM).
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding of [35S]GTPγS. Plot the stimulated binding against the concentration of this compound to determine its EC50 and Emax for G-protein activation.
cAMP Inhibition Assay
This assay measures the functional consequence of CB1 receptor activation, which is coupled to Gαi/o proteins that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
hCB1R-expressing CHO-K1 cells
-
This compound (test compound)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and plates
Procedure:
-
Seed hCB1R-CHO-K1 cells in 96- or 384-well plates and allow them to attach overnight.
-
Replace the culture medium with serum-free medium or assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes. To assess PAM activity, a sub-maximal concentration of an orthosteric agonist is also added.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the forskolin-alone control (100%) and a basal control (0%). Plot the percentage of cAMP inhibition against the concentration of this compound to determine its IC50 or EC50 value.
β-Arrestin Recruitment Assay
This assay assesses the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and an indicator of G-protein-independent signaling.
Materials:
-
CHO-K1 cells stably co-expressing hCB1R and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay from DiscoveRx)
-
This compound (test compound)
-
Detection reagents specific to the assay platform (e.g., chemiluminescent substrate)
-
Cell culture medium and plates
Procedure:
-
Seed the engineered CHO-K1 cells in 384-well plates.
-
Treat the cells with various concentrations of this compound or vehicle. For PAM studies, co-incubate with an orthosteric agonist.
-
Incubate the plate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for a further 60 minutes at room temperature.
-
Measure the signal (e.g., chemiluminescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the concentration of this compound to generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.
Signaling Pathways and Visualizations
This compound, by modulating CB1 receptor activity, influences downstream signaling cascades critical for cellular function. The following diagrams illustrate these pathways.
References
- 1. Cannabidiol Promotes Neuronal Differentiation Using Akt and Erk Pathways Triggered by Cb1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
GAT229: A Technical Guide to its CB1 Receptor Binding and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT229 is a novel compound that has garnered significant interest in the field of cannabinoid research. It functions as a positive allosteric modulator (PAM) of the cannabinoid type 1 (CB1) receptor. Unlike orthosteric agonists that directly activate the receptor at its primary binding site, this compound binds to a distinct, allosteric site. This modulation enhances the effect of endogenous or exogenous orthosteric ligands. This technical guide provides an in-depth overview of the binding affinity, experimental protocols, and signaling pathways associated with this compound's interaction with the CB1 receptor.
This compound and CB1 Receptor Interaction: Quantitative Analysis
As a positive allosteric modulator, the binding characteristics of this compound are typically quantified by its ability to modulate the binding and functional activity of orthosteric CB1 receptor agonists, such as CP55,940. While direct binding affinity values (Ki or Kd) for this compound at its allosteric site are not commonly reported, its functional effects on agonist potency and efficacy are well-documented.
| Assay Type | Orthosteric Agonist | This compound Concentration | Observed Effect on Orthosteric Agonist | Cell Line | Reference |
| Gαi3 Protein Dissociation | CP55,940 | 10 µM | Increased maximal CP55,940-induced G protein dissociation | HEK293 | [1][2] |
| cAMP Inhibition | Not Specified | Not Specified | Potentiates agonist-induced inhibition of cAMP | hCB1R CHO-K1 | [3] |
| β-arrestin2 Recruitment | Not Specified | Not Specified | Potentiates agonist-induced β-arrestin2 recruitment | hCB1R CHO-K1 | [3] |
| [3H]CP55,940 Radioligand Binding | CP55,940 | Not Specified | Enhances the binding of [3H]CP55,940 | hCB1R CHO-K1 | [3] |
Note: In some sensitive assay systems, this compound has been observed to exhibit allosteric agonist activity, meaning it can activate the CB1 receptor in the absence of an orthosteric agonist.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on the CB1 receptor. Below are summaries of key experimental protocols cited in the literature.
Radioligand Binding Assay
This assay is used to determine the effect of this compound on the binding of a radiolabeled orthosteric agonist to the CB1 receptor.
-
Cell Preparation : Membranes are prepared from CHO-K1 cells stably expressing human CB1 receptors (hCB1R).
-
Assay Buffer : A typical buffer consists of 75 mM Tris-HCl, 12.5 mM MgCl2, 1 mM EDTA, and 1% bovine serum albumin (BSA), at a pH of 7.4.[3]
-
Incubation : Cell membranes (25 µg protein per well) are incubated with the radiolabeled orthosteric agonist (e.g., 1 nM [3H]CP55,940) in the presence or absence of this compound.[3]
-
Equilibration : The assay is allowed to equilibrate at room temperature for 2 hours.[3]
-
Termination and Filtration : The reaction is terminated by rapid vacuum filtration through glass-fiber filters to separate bound from unbound radioligand. The filters are then washed with an ice-cold wash buffer.
-
Quantification : The amount of bound radioactivity on the filters is measured using liquid scintillation counting.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor.
-
Membrane Preparation : Mouse brain membranes or membranes from cells expressing hCB1R are used.
-
Pre-incubation : Membranes are pre-incubated with adenosine (B11128) deaminase.
-
Incubation : Membranes are incubated with the orthosteric agonist, with or without the allosteric modulator (this compound), in an assay buffer containing 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, 1 mM DTT, 0.1% BSA, and 30 µM GDP.[5]
-
Reaction Initiation : The binding reaction is initiated by the addition of 0.1 nM [35S]GTPγS.[5]
-
Nonspecific Binding Determination : Nonspecific binding is determined in the presence of a high concentration of unlabeled GTPγS (30 µM).[5]
-
Termination and Measurement : The reaction is terminated by filtration, and the amount of bound [35S]GTPγS is quantified.
cAMP Inhibition Assay
This assay measures the functional consequence of CB1 receptor activation, which is primarily coupled to Gi/o proteins that inhibit adenylyl cyclase.
-
Cell Culture : hCB1R CHO-K1 cells are plated and incubated overnight.
-
Assay Conditions : Cells are treated with 10 µM forskolin (B1673556) (to stimulate adenylyl cyclase) and varying concentrations of the experimental compounds (orthosteric agonist with or without this compound).[3]
-
Detection : The level of cAMP is measured using a commercially available kit, such as the DiscoveRx HitHunter assay.[3]
β-Arrestin Recruitment Assay
This assay assesses the G-protein-independent signaling of the CB1 receptor.
-
Cell Line : PathHunter hCB1 β-arrestin cells are utilized.
-
Compound Addition : The allosteric modulator (this compound) or vehicle is added to the cells and incubated for 60 minutes. Subsequently, the orthosteric agonist is added, followed by a 90-minute incubation.[5]
-
Detection : A detection reagent is added, and the signal, indicating β-arrestin recruitment to the receptor, is measured after a 90-minute incubation at room temperature.[5]
Visualizing Key Processes
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a CB1 receptor radioligand binding assay.
CB1 Receptor Signaling Pathways
The CB1 receptor primarily signals through the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[6][7][8] However, it can also engage other signaling pathways, including those mediated by β-arrestins.[9][10][11] this compound, as a PAM, enhances the signaling initiated by an orthosteric agonist through these pathways.
Caption: CB1 receptor signaling pathways modulated by this compound.
Conclusion
This compound represents a significant tool for probing the intricacies of CB1 receptor function. Its characterization as a positive allosteric modulator highlights a sophisticated mechanism for fine-tuning cannabinoid signaling. The experimental protocols detailed herein provide a framework for researchers to further investigate the therapeutic potential of this compound and other allosteric modulators in various physiological and pathological contexts. The ability to enhance endogenous cannabinoid tone without the global activation associated with orthosteric agonists presents a promising avenue for drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 4. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Type-1 Cannabinoid Receptor Promiscuous Coupling: Computational Insights into Receptor-G Protein Interaction Dynamics [mdpi.com]
- 8. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Structural Insights into β-arrestin/CB1 Receptor Interaction: NMR and CD Studies on Model Peptides - PMC [pmc.ncbi.nlm.nih.gov]
GAT229's Cellular Impact on CB1 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT229 has emerged as a significant tool in the study of the cannabinoid type 1 (CB1) receptor, a key player in numerous physiological and pathological processes. As a potent and selective positive allosteric modulator (PAM), this compound offers a nuanced approach to modulating CB1 receptor activity, distinct from direct-acting orthosteric agonists. This technical guide provides an in-depth exploration of the cellular effects of this compound on CB1 signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and workflows. This compound is the S-(-)-enantiomer of GAT211 and is characterized by its lack of intrinsic activity, meaning it does not activate the CB1 receptor on its own. Instead, it enhances the signaling of endogenous or exogenous orthosteric agonists.[1][2] This property makes it a valuable research tool and a potential therapeutic agent with a reduced side-effect profile compared to direct CB1 agonists.
Data Presentation: Quantitative Effects of this compound on CB1 Signaling
The following tables summarize the quantitative data on the effects of this compound on key CB1 receptor signaling pathways. These data have been compiled from various in vitro studies, primarily utilizing Chinese Hamster Ovary (CHO) cells expressing the human CB1 receptor (hCB1).
Table 1: this compound Activity in cAMP Inhibition Assays
The inhibition of cyclic AMP (cAMP) production is a hallmark of CB1 receptor activation via the Gαi/o pathway. This compound has been shown to potentiate the cAMP inhibition induced by various orthosteric agonists.
| Orthosteric Agonist | This compound Concentration | Fold Potentiation of Agonist EC50 | This compound EC50 (nM) | This compound Emax (% of agonist alone) | Cell Line | Reference |
| CP55,940 | 100 nM | ~10 | 295 | >100% | CHO-hCB1 | [1] |
| Anandamide (AEA) | 1 µM | Significant | Not Reported | >100% | HEK293 | [3] |
| 2-Arachidonoylglycerol (2-AG) | 1 µM | Significant | Not Reported | >100% | HEK293 | [3] |
Note: EC50 and Emax values can vary depending on the specific experimental conditions, including the concentration of the orthosteric agonist used.
Table 2: this compound Activity in β-Arrestin Recruitment Assays
β-arrestin recruitment is a key event in G protein-coupled receptor (GPCR) desensitization and can also initiate G protein-independent signaling cascades. This compound exhibits biased signaling, favoring G protein-mediated pathways over β-arrestin recruitment.
| Orthosteric Agonist | This compound Concentration | Effect on β-Arrestin Recruitment | This compound EC50 (nM) | This compound Emax (% of agonist alone) | Cell Line | Reference |
| CP55,940 | 100 nM | No significant potentiation | >10,000 | Not Applicable | CHO-hCB1 | [4] |
| Anandamide (AEA) | 1 µM | Minimal potentiation | Not Reported | Not Reported | HEK293 | [3] |
| 2-Arachidonoylglycerol (2-AG) | 1 µM | Minimal potentiation | Not Reported | Not Reported | HEK293 | [3] |
Table 3: this compound Effects on ERK1/2 Phosphorylation
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are downstream effectors of CB1 receptor signaling, involved in cell growth, differentiation, and survival. This compound has been shown to modulate ERK1/2 phosphorylation, often in a manner that is dependent on the orthosteric agonist present.
| Orthosteric Agonist | This compound Concentration | Effect on ERK1/2 Phosphorylation | Cell Line | Reference |
| 2-Arachidonoylglycerol (2-AG) | Not Specified | Sustained phosphorylation | HEK293 | [3] |
| Anandamide (AEA) | Not Specified | Potentiation | HEK293 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the cellular effects of this compound on CB1 signaling.
cAMP Inhibition Assay (HitHunter™ Assay)
This assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing the CB1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor (CHO-hCB1).
-
Opti-MEM I Reduced Serum Medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
Geneticin (B1208730) (G418).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and orthosteric agonists (e.g., CP55,940, anandamide, 2-AG).
-
HitHunter™ cAMP Assay for Small Molecules (DiscoverX).
-
White, solid-bottom 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Cell Culture: Maintain CHO-hCB1 cells in Opti-MEM I supplemented with 10% FBS, 1% penicillin-streptomycin, and 800 µg/mL geneticin at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed cells into white, solid-bottom 96-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the orthosteric agonist in assay buffer.
-
Assay: a. Aspirate the culture medium from the wells. b. Add assay buffer containing a fixed concentration of forskolin (e.g., 10 µM) and varying concentrations of the test compounds (this compound alone, orthosteric agonist alone, or a combination). c. Incubate the plate at 37°C for 30-60 minutes. d. Add the cAMP detection reagents according to the manufacturer's protocol. e. Incubate at room temperature for 60 minutes. f. Measure luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to the forskolin-only control (100%) and a baseline control (0%). b. Plot the percentage of inhibition of cAMP production against the log concentration of the agonist. c. Determine the EC50 and Emax values using a non-linear regression analysis (e.g., sigmoidal dose-response).
β-Arrestin Recruitment Assay (PathHunter™ Assay)
This assay measures the recruitment of β-arrestin to the activated CB1 receptor using an enzyme fragment complementation system.
Materials:
-
CHO-K1 cells stably co-expressing the human CB1 receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (PathHunter™ CB1 cells).
-
Cell culture reagents as described for the cAMP assay.
-
This compound and orthosteric agonists.
-
PathHunter™ Detection Reagents (DiscoverX).
-
White, solid-bottom 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Cell Culture and Plating: Culture and plate the PathHunter™ CB1 cells as described for the cAMP assay.
-
Compound Preparation: Prepare serial dilutions of this compound and the orthosteric agonist in assay buffer.
-
Assay: a. Add the test compounds to the cell plate. b. Incubate at 37°C for 90 minutes. c. Add the PathHunter™ detection reagents according to the manufacturer's protocol. d. Incubate at room temperature for 60 minutes in the dark. e. Measure chemiluminescence using a plate reader.
-
Data Analysis: a. Normalize the data to a positive control (e.g., a saturating concentration of a known CB1 agonist) and a vehicle control. b. Plot the percentage of β-arrestin recruitment against the log concentration of the agonist. c. Determine the EC50 and Emax values using non-linear regression.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the level of phosphorylated ERK1/2 as a measure of downstream CB1 receptor signaling.
Materials:
-
Cells expressing the CB1 receptor (e.g., HEK293 or CHO-hCB1).
-
Serum-free medium.
-
This compound and orthosteric agonists.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to near confluency and then serum-starve overnight to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat cells with this compound and/or an orthosteric agonist for a specified time course (e.g., 5, 10, 15, 30 minutes).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells with ice-cold lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: a. Strip the membrane of the p-ERK1/2 antibody. b. Re-probe the membrane with the anti-t-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: a. Quantify the band intensities for p-ERK1/2 and t-ERK1/2. b. Calculate the ratio of p-ERK1/2 to t-ERK1/2 for each sample. c. Normalize the data to the vehicle-treated control.
Mandatory Visualizations
CB1 Signaling Pathway Modulation by this compound
Caption: this compound positively modulates CB1 signaling initiated by an orthosteric agonist.
Experimental Workflow: cAMP Inhibition Assay
Caption: Workflow for determining this compound's effect on cAMP inhibition.
Logical Relationship: Biased Signaling of this compound
Caption: this compound demonstrates biased signaling, favoring the G protein pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
GAT229: A Novel Endocannabinoid Modulator for Neurological Disorders
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GAT229, a selective positive allosteric modulator (PAM) of the cannabinoid type 1 (CB1) receptor, is emerging as a promising therapeutic candidate for a range of neurological conditions. Unlike direct CB1 agonists, this compound fine-tunes the endogenous cannabinoid system, offering the potential for therapeutic efficacy without the psychoactive side effects, tolerance, and dependence associated with traditional cannabinoid treatments. This document provides an in-depth technical overview of the preclinical research on this compound, focusing on its application in neuropathic pain and absence seizures. It includes a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows to support further investigation and drug development efforts.
Introduction to this compound
This compound is the S-(-)-enantiomer of GAT211 and functions as a pure CB1 positive allosteric modulator, meaning it enhances the effect of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) at the CB1 receptor without demonstrating intrinsic activity on its own.[1] This allosteric modulation represents a sophisticated approach to targeting the endocannabinoid system, aiming to restore physiological tone rather than broadly activating the receptor. Preclinical studies have highlighted its potential in mitigating chemotherapy-induced peripheral neuropathy (CIPN) and reducing seizure activity in models of absence epilepsy.
Mechanism of Action: Modulating the Endocannabinoid System
This compound binds to a distinct allosteric site on the CB1 receptor, separate from the orthosteric site where endogenous cannabinoids and classical agonists bind. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of endogenous ligands. The therapeutic effects of this compound are directly linked to this potentiation of CB1 signaling, as demonstrated by the blockade of its beneficial effects by the CB1 receptor antagonist/inverse agonist, AM251.[2][3]
Preclinical Efficacy in Neuropathic Pain
This compound has shown significant promise in alleviating chemotherapy-induced peripheral neuropathy (CIPN), a common and debilitating side effect of certain cancer treatments like cisplatin.
Attenuation of Pain Behaviors
In a mouse model of cisplatin-induced neuropathic pain, this compound demonstrated a dose-dependent reduction in both mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus).[2]
| This compound Dose (mg/kg, i.p.) | Effect on Mechanical Allodynia (von Frey Test) | Effect on Thermal Hyperalgesia (Hot Plate Test) |
| 1 | Significant increase in paw withdrawal threshold | Significant increase in paw withdrawal latency |
| 3 | Significant increase in paw withdrawal threshold | Significant increase in paw withdrawal latency |
| 10 | Significant increase in paw withdrawal threshold | Significant increase in paw withdrawal latency |
Table 1: Dose-dependent effects of this compound on pain behaviors in a cisplatin-induced neuropathic pain model.[2]
Modulation of Pro-inflammatory Cytokines
Cisplatin administration leads to an increase in pro-inflammatory cytokines in the dorsal root ganglia (DRG), contributing to the development of neuropathic pain. This compound treatment has been shown to counteract this effect.
| Cytokine | Effect of Cisplatin | Effect of this compound (3 mg/kg/day for 28 days) |
| TNF-α mRNA | Increased expression | Significantly attenuated the increase |
| IL-1β mRNA | Increased expression | Significantly attenuated the increase |
| IL-6 mRNA | Increased expression | Significantly attenuated the increase |
Table 2: this compound's effect on pro-inflammatory cytokine mRNA expression in the dorsal root ganglia of cisplatin-treated mice.[2]
Normalization of Neurotrophic Factors
Cisplatin-induced neuropathy is also associated with a reduction in crucial neurotrophic factors. This compound treatment was found to normalize the mRNA expression levels of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the DRG of cisplatin-treated mice, suggesting a neuroprotective effect.[2][3]
| Neurotrophic Factor | Effect of Cisplatin | Effect of this compound (3 mg/kg/day for 28 days) |
| BDNF mRNA | Decreased expression | Normalized expression levels |
| NGF mRNA | Decreased expression | Normalized expression levels |
Table 3: this compound's effect on neurotrophic factor mRNA expression in the dorsal root ganglia of cisplatin-treated mice.[2]
Preclinical Efficacy in Absence Seizures
This compound has also been investigated for its anticonvulsant properties in a well-established animal model of absence epilepsy.
Reduction of Spike-and-Wave Discharges
In the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model, systemic administration of this compound demonstrated a significant reduction in the occurrence of spike-and-wave discharges (SWDs), the characteristic electrophysiological hallmark of absence seizures.[1]
| This compound Dose (mg/kg, i.p.) | Effect on Spike-and-Wave Discharges (SWDs) |
| 10 | ~50% reduction in total SWD duration |
Table 4: Effect of this compound on spike-and-wave discharges in the GAERS model of absence epilepsy.[1]
Experimental Protocols
Cisplatin-Induced Neuropathic Pain Model
-
Animals: Male C57BL/6 mice are commonly used.
-
Induction of Neuropathy: Cisplatin is dissolved in saline and administered intraperitoneally (i.p.). A common regimen is 3 mg/kg/day for 28 consecutive days.[3]
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline) and administered i.p. at doses ranging from 1 to 10 mg/kg.[2]
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Animals are placed on an elevated mesh floor and allowed to acclimate. Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia (Hot Plate Test): Animals are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C), and the latency to a nociceptive response (e.g., paw licking or jumping) is recorded. A cut-off time is used to prevent tissue damage.
-
-
Molecular Analysis: Following behavioral testing, dorsal root ganglia (DRG) are dissected for quantitative real-time polymerase chain reaction (qPCR) analysis of TNF-α, IL-1β, IL-6, BDNF, and NGF mRNA levels.
Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Model
-
Animals: Adult male and female Genetic Absence Epilepsy Rats from Strasbourg (GAERS) are used. These rats spontaneously exhibit spike-and-wave discharges characteristic of absence seizures.
-
Surgical Procedure: Rats are surgically implanted with cortical electrodes for electroencephalogram (EEG) recording.
-
EEG Recording: After a recovery period, baseline EEG is recorded for a specified duration (e.g., 2 hours).
-
This compound Administration: this compound is administered i.p. at a dose of 10 mg/kg.
-
Post-treatment EEG: EEG is recorded for an extended period (e.g., 2-4 hours) following this compound administration.
-
Data Analysis: The total duration of spike-and-wave discharges is quantified and compared between baseline and post-treatment recordings.
Future Directions and Conclusion
The preclinical data on this compound strongly support its continued investigation as a therapeutic agent for neurological disorders. Its unique mechanism of action as a CB1 PAM offers a promising avenue for achieving the therapeutic benefits of cannabinoid system modulation while avoiding the undesirable effects of direct agonists. Future research should focus on further elucidating its long-term efficacy and safety profile, exploring its potential in other neurological and psychiatric conditions, and ultimately, translating these promising preclinical findings into clinical trials. The detailed information provided in this guide is intended to facilitate these next steps in the research and development of this compound.
References
- 1. The type 1 cannabinoid receptor positive allosteric modulators GAT591 and GAT593 reduce spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
GAT229: A Novel Therapeutic Avenue for Neurological and Ocular Disorders
An In-depth Technical Guide on the Potential Therapeutic Applications of GAT229
Executive Summary
This compound is a novel, potent, and selective positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1). Unlike direct CB1 agonists, this compound does not activate the receptor on its own but rather enhances the signaling of endogenous cannabinoids. This mechanism of action offers a promising therapeutic window, potentially avoiding the undesirable psychoactive effects, tolerance, and dependence associated with orthosteric CB1 agonists.[1][2] Preclinical studies have demonstrated the therapeutic potential of this compound in a range of conditions, including neuropathic pain, glaucoma, Huntington's disease, and epilepsy, positioning it as a compelling candidate for further drug development.
Introduction: The Endocannabinoid System and CB1 Receptor Modulation
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a myriad of physiological processes. The CB1 receptor, a key component of the ECS, is one of the most abundantly expressed G protein-coupled receptors in the brain. While activation of CB1 receptors has shown therapeutic promise for various disorders, the clinical utility of direct CB1 agonists has been hampered by their psychotropic side effects.
Positive allosteric modulators (PAMs) represent an innovative strategy to circumvent these limitations. By binding to a site on the receptor distinct from the orthosteric site, PAMs can potentiate the effects of endogenous ligands like anandamide (B1667382) and 2-arachidonoylglycerol. This compound, the S-(-)-enantiomer of GAT211, is a pure CB1 PAM that has demonstrated efficacy in several preclinical models without inducing cannabimimetic effects.[3][4]
Mechanism of Action of this compound
This compound functions as a pure positive allosteric modulator of the CB1 receptor, meaning it lacks intrinsic activity on its own.[3][4] Its therapeutic effects are contingent upon the presence of endogenous cannabinoids. This compound enhances the signaling of these endogenous ligands, leading to a more localized and physiologically relevant modulation of CB1 receptor activity.[5] This targeted enhancement is believed to contribute to its favorable side-effect profile.[1][2][6]
Signaling Pathway
The binding of an endogenous cannabinoid to the CB1 receptor, potentiated by this compound, initiates a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways such as ERK1/2 and Akt.[7] In the context of Huntington's disease models, this compound-mediated CB1 activation has been shown to bias signaling towards the ERK1/2 and Akt pathways, leading to increased levels of brain-derived neurotrophic factor (BDNF) and improved cell viability.[7]
Therapeutic Applications and Preclinical Evidence
Preclinical research has identified several potential therapeutic areas for this compound, with supporting data from various animal models.
Neuropathic Pain
Chemotherapy-induced peripheral neuropathy (CIPN) is a significant side effect of certain cancer treatments, and this compound has shown promise in alleviating this condition.[1][2][7] In a mouse model of cisplatin-induced neuropathy, this compound attenuated thermal hyperalgesia and mechanical allodynia.[1][2][7] The antinociceptive effects were comparable to duloxetine (B1670986), a current standard of care.[7] Furthermore, the beneficial effects of this compound were blocked by a CB1 receptor antagonist, confirming its mechanism of action.[1][7]
Table 1: Efficacy of this compound in a Mouse Model of Cisplatin-Induced Neuropathic Pain
| Treatment Group | Dose | Route | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia |
| This compound | 1 mg/kg/day | i.p. | Attenuation | Attenuation |
| This compound | 3 mg/kg/day | i.p. | Significant Attenuation | Significant Attenuation |
| This compound | 10 mg/kg/day | i.p. | Significant Attenuation | Significant Attenuation |
| Duloxetine | 30 mg/kg/day | i.p. | Significant Attenuation | Significant Attenuation |
Glaucoma and Ocular Hypertension
This compound has demonstrated the ability to reduce intraocular pressure (IOP), a key risk factor for glaucoma.[5][6][8] In ocular hypertensive mice, topical administration of this compound alone was sufficient to lower IOP.[5][6] In normotensive mice, this compound enhanced the IOP-lowering effects of subthreshold doses of orthosteric CB1 agonists, such as WIN 55,212-2 and Δ⁹-tetrahydrocannabinol (THC).[5]
Table 2: Effect of this compound on Intraocular Pressure (IOP) in Mice
| Mouse Model | Treatment | Dose | Route | Outcome |
| Normotensive | This compound alone | 0.2% or 2% | Topical | No significant IOP reduction |
| Normotensive | This compound + subthreshold WIN 55,212-2 | 0.2% this compound + 0.25% WIN 55,212-2 | Topical | Significant IOP reduction at 6 and 12 hours |
| Normotensive | This compound + subthreshold Δ⁹-THC | 0.2% this compound + 1 mg/kg Δ⁹-THC | Topical/i.p. | Significant IOP reduction at 6 hours |
| Ocular Hypertensive | This compound alone | 0.2% | Topical | Significant IOP reduction at 6 and 12 hours |
| Ocular Hypertensive | This compound alone | 10 mg/kg | i.p. | Significant IOP reduction at 12 hours |
Other Potential Applications
In addition to neuropathic pain and glaucoma, preclinical evidence suggests that this compound and its related compounds may have therapeutic potential in other conditions:
-
Huntington's Disease: this compound has been shown to improve cell viability in a striatal cell line expressing the mutant huntingtin protein and to improve motor coordination in a mouse model of the disease.[6]
-
Epilepsy: The racemic mixture GAT211, which contains this compound, has been shown to reduce seizures in a preclinical model of childhood epilepsy.[6]
-
Inflammatory Pain: CB1 PAMs have demonstrated antinociceptive effects in rodent models of inflammatory pain.[2]
Experimental Protocols
Cisplatin-Induced Neuropathic Pain Model
A common experimental workflow to assess the efficacy of compounds like this compound in treating CIPN is as follows:
-
Animals: Male Swiss Albino mice are typically used.
-
Induction of Neuropathy: Cisplatin is administered intraperitoneally (i.p.) at a dose of 3 mg/kg/day for 28 days to induce peripheral neuropathy.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered i.p. at doses ranging from 1 to 10 mg/kg/day. A positive control, such as duloxetine (30 mg/kg/day, i.p.), is often included.
-
Behavioral Testing:
-
Mechanical Allodynia: The von Frey filament test is used to assess sensitivity to mechanical stimuli.
-
Thermal Hyperalgesia: The hot plate test is used to measure the response latency to a thermal stimulus.
-
-
Biochemical Analysis: At the end of the study, dorsal root ganglia (DRG) are collected to measure the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and neurotrophic factors (e.g., BDNF, NGF) using techniques like quantitative PCR.
Ocular Hypertension Model
The protocol for evaluating the IOP-lowering effects of this compound typically involves the following steps:
-
Animals: Both normotensive and ocular hypertensive mouse strains (e.g., nee mice) are used.
-
Drug Administration: this compound is formulated for either topical (e.g., 0.2% solution) or systemic (e.g., 10 mg/kg, i.p.) administration. For combination studies, a subthreshold dose of a CB1 orthosteric agonist is co-administered.
-
IOP Measurement: Intraocular pressure is measured at baseline and at various time points post-administration (e.g., 1, 6, and 12 hours) using a tonometer.
Future Directions and Conclusion
The preclinical data for this compound are highly encouraging, suggesting its potential as a first-in-class therapeutic for a range of debilitating neurological and ocular conditions. Its unique mechanism of action as a pure CB1 PAM offers a significant advantage over direct CB1 agonists, promising a wider therapeutic index with a reduced risk of adverse effects.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary.
-
Long-term Safety and Toxicology Studies: To support clinical development, extensive toxicology studies are required.
-
Clinical Trials: Ultimately, well-designed clinical trials in patient populations with neuropathic pain, glaucoma, and other relevant conditions will be essential to validate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
GAT229: A Technical Guide for Glaucoma and Intraocular Pressure Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GAT229, a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1), and its potential application in the study and treatment of glaucoma and elevated intraocular pressure (IOP).
Glaucoma, a leading cause of irreversible blindness globally, is characterized by the progressive loss of retinal ganglion cells (RGCs)[1]. The primary modifiable risk factor for the progression of glaucoma is elevated intraocular pressure (IOP)[1][2][3]. For every 1 mmHg reduction in IOP, there is a corresponding 10% decreased risk of glaucomatous visual field loss progression[1]. The endocannabinoid system (ECS), present in ocular tissues associated with aqueous humor dynamics, has been a long-standing area of interest for IOP reduction[1][2][4]. Direct activation of the CB1 receptor by orthosteric agonists has been shown to lower IOP, but this approach is often limited by transient effects and undesirable side effects[1][5].
This compound emerges as a promising research tool and potential therapeutic agent by offering a more nuanced approach. As a CB1 PAM, it enhances the activity of the CB1 receptor in the presence of an orthosteric agonist, such as the endogenous cannabinoid anandamide (B1667382) (AEA) or 2-arachidonoylglycerol (B1664049) (2-AG), potentially offering a better safety profile and more controlled receptor modulation[1][6][7].
Core Mechanism of Action: Positive Allosteric Modulation
This compound is the (S)-(-)-enantiomer of the racemic compound GAT211 and functions as a pure CB1 PAM, meaning it lacks intrinsic activity at the receptor on its own[6][8][9]. Its mechanism relies on binding to an allosteric site on the CB1 receptor, a location distinct from the orthosteric site where primary agonists bind[7]. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of orthosteric ligands, thereby potentiating their effect[6][7]. This approach allows for the fine-tuning of receptor activity while maintaining spatial and temporal physiological control, which may lead to an improved safety profile compared to direct orthosteric activation[1].
Signaling Pathways
The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels[6][9]. Activation of the CB1 receptor can also modulate various other signaling cascades, including mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38, JNK) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway[6][8]. In the context of glaucoma, these pathways are implicated in the regulation of aqueous humor dynamics, which ultimately controls IOP[1][2]. Furthermore, some of these pathways, such as the ERK1/2 and Akt signaling pathways, are associated with neuroprotective effects, which could be beneficial in preventing RGC death in glaucoma[8].
Quantitative Data from Preclinical Studies
The efficacy of this compound in modulating IOP has been investigated in both ocular normotensive and hypertensive mice. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound on Intraocular Pressure in Ocular Normotensive Mice
| Treatment Group | Dose | Administration Route | Time Point | IOP Change from Baseline (mmHg) | Significance vs. Vehicle |
| This compound alone | 0.2% | Topical | 1, 6, 12 h | No significant effect | P > 0.05 |
| This compound alone | 2% | Topical | 1, 6, 12 h | No significant effect | P > 0.05 |
| 0.25% WIN 55,212-2 (subthreshold) | 0.25% | Topical | 1, 6, 12 h | No significant effect | P > 0.05 |
| 0.2% this compound + 0.25% WIN 55,212-2 | 0.2% + 0.25% | Topical | 6 h | -3.4 ± 1.1 | P < 0.05 |
| 0.2% this compound + 0.25% WIN 55,212-2 | 0.2% + 0.25% | Topical | 12 h | -3.2 ± 0.9 | P < 0.05 |
| 1 mg/kg Δ⁹-THC (subthreshold) + 0.2% this compound | 1 mg/kg + 0.2% | i.p. + Topical | 6 h | Significant lowering | P < 0.05 |
Data sourced from Cairns EA, et al. (2017)[1]. WIN 55,212-2 and Δ⁹-THC are nonselective orthosteric CB1 agonists. i.p. = intraperitoneal.
Table 2: Effects of this compound on Intraocular Pressure in Ocular Hypertensive (nee) Mice
| Treatment Group | Dose | Administration Route | Time Point | IOP Change from Baseline (mmHg) | Significance vs. Vehicle |
| 0.2% this compound | 0.2% | Topical | 6 h | -6.9 ± 2.5 | P < 0.05 |
| 0.2% this compound | 0.2% | Topical | 12 h | -9.9 ± 3.1 | P < 0.01 |
| 10 mg/kg this compound | 10 mg/kg | i.p. | 12 h | -11.1 ± 2.2 | P < 0.01 |
Data sourced from Cairns EA, et al. (2017)[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the key in vivo studies of this compound.
Animal Models
-
Ocular Normotensive Mice: Standard wild-type mouse strains (e.g., C57BL/6) are used.
-
Ocular Hypertensive Mice: The study cited utilized nee mice, a model of angle-closure glaucoma[1].
Drug Preparation and Administration
-
Topical Administration: this compound is dissolved in a suitable vehicle (e.g., a 1:1:8 ratio of ethanol, Kolliphor EL, and saline) to create solutions at desired concentrations (e.g., 0.2% and 2%). A small volume (e.g., 5 µL) is administered topically to the eye[1].
-
Intraperitoneal (i.p.) Administration: For systemic delivery, this compound and orthosteric agonists like Δ⁹-THC are dissolved in a vehicle such as a 1:1:18 mixture of ethanol, Kolliphor EL, and saline. The solution is then injected into the peritoneal cavity at specified doses (e.g., 10 mg/kg)[1].
Intraocular Pressure Measurement
-
Anesthesia: Mice are anesthetized using a mixture of ketamine and xylazine (B1663881) or via isoflurane (B1672236) inhalation to ensure they remain still during measurements.
-
Tonometer: A rebound tonometer (e.g., TonoLab) is used to measure IOP. The tonometer probe makes brief contact with the cornea to obtain a reading.
-
Procedure: Multiple readings (e.g., 5-6) are taken from each eye and averaged to get a final IOP value.
-
Timeline: Baseline IOP is measured before any drug administration. Post-administration measurements are taken at specific time points (e.g., 1, 6, and 12 hours) to assess the drug's effect over time[1]. To minimize the impact of diurnal IOP variations, all measurements should be initiated at the same time each day[1].
Statistical Analysis
-
Data are typically presented as mean ± standard error of the mean (S.E.M.).
-
To compare two groups, a t-test is used.
-
For comparisons between the eyes of the same animal, a paired t-test is appropriate.
-
When comparing three or more groups, a one-way analysis of variance (ANOVA) followed by a post hoc test (e.g., Dunnett's test) is employed.
-
A P-value of less than 0.05 is generally considered statistically significant[1].
Visualized Experimental Workflows
Logical Relationship of Allosteric Modulation
The efficacy of a PAM like this compound is dependent on the presence of an orthosteric agonist. In a physiological system, this agonist can be endogenous. In experimental settings, a subthreshold dose of an exogenous agonist can be used to probe the potentiation effect of the PAM.
Discussion and Future Directions
The studies on this compound reveal a significant finding: while this compound alone does not lower IOP in normotensive mice, it effectively potentiates the IOP-lowering effects of subthreshold doses of orthosteric CB1 agonists[1]. This supports its mechanism as a true PAM. Interestingly, in ocular hypertensive nee mice, this compound alone was sufficient to lower IOP[1]. This suggests that in pathological states like ocular hypertension, there may be an upregulation of endogenous cannabinoids at the site of action, providing the necessary orthosteric tone for this compound to exert its effect[1].
The use of CB1 PAMs like this compound presents a novel therapeutic strategy for glaucoma. By enhancing the natural, localized signaling of the endocannabinoid system, it may be possible to achieve therapeutic IOP reduction while avoiding the systemic side effects associated with direct, global activation of CB1 receptors[1][10].
Future research should focus on:
-
Chronic Dosing Studies: Evaluating the long-term efficacy and safety of this compound in animal models of glaucoma.
-
Neuroprotective Effects: Investigating whether the neuroprotective signaling pathways activated by CB1 modulation (e.g., ERK, Akt) translate to RGC protection in glaucoma models[1][8].
-
Combination Therapies: Exploring the synergistic effects of this compound with other classes of IOP-lowering medications.
-
Pharmacokinetics and Ocular Distribution: Characterizing the absorption, distribution, metabolism, and excretion of topically applied this compound to optimize drug delivery formulations.
Conclusion
This compound is a valuable chemical probe for studying the role of the endocannabinoid system in IOP regulation. As a CB1 positive allosteric modulator, it has demonstrated the ability to significantly lower intraocular pressure in a preclinical model of ocular hypertension and to enhance the effects of orthosteric agonists in normotensive models[1][11]. This mechanism of action holds promise for the development of a new class of glaucoma therapeutics with a potentially improved side-effect profile, offering a more targeted and controlled approach to lowering IOP and potentially providing direct neuroprotection to retinal ganglion cells.
References
- 1. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Cannabinoids in Glaucoma [mdpi.com]
- 3. Cannabinoids in Glaucoma Patients: The Never-Ending Story. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. realmofcaring.org [realmofcaring.org]
- 5. ois.net [ois.net]
- 6. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 10. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]
- 11. medchemexpress.com [medchemexpress.com]
GAT229: A Novel Positive Allosteric Modulator of the Cannabinoid Receptor 1 with Therapeutic Potential in Neuropathic Pain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GAT229, the S-(-)-enantiomer of GAT211, is a potent and selective positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1). Unlike direct CB1 agonists, this compound does not possess intrinsic activity, a characteristic that may offer a superior safety profile by mitigating the psychoactive side effects, tolerance, and dependence associated with orthosteric agonism. Preclinical studies in rodent models of neuropathic pain, particularly chemotherapy-induced peripheral neuropathy (CIPN), have demonstrated the significant therapeutic potential of this compound. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and experimental data related to this compound in the context of neuropathic pain. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to support further research and development efforts in this promising area.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. The endocannabinoid system, particularly the CB1 receptor, is a well-established target for pain modulation. However, the clinical utility of direct-acting CB1 agonists has been hampered by their psychotropic effects. Positive allosteric modulators (PAMs) of the CB1 receptor represent an innovative therapeutic strategy to overcome these limitations. PAMs bind to a topographically distinct site on the receptor, enhancing the affinity and/or efficacy of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) in a spatially and temporally restricted manner, thereby preserving physiological signaling patterns.
This compound has emerged as a lead compound in this class. It is a pure CB1 PAM, meaning it lacks intrinsic agonist activity and requires the presence of an orthosteric agonist to exert its effects. This property is crucial for its potential to selectively amplify endocannabinoid signaling in pathological states where endocannabinoid tone is elevated, such as in neuropathic pain, without causing global receptor activation.
In Vitro Pharmacology
While specific EC50 values for this compound's potentiation of orthosteric agonists in various functional assays are not consistently reported across the literature, its pharmacological profile has been characterized through several in vitro studies.
Table 1: Summary of In Vitro Characteristics of this compound
| Parameter | Description | Finding | Citation |
| Receptor Target | Primary molecular target | Cannabinoid Receptor 1 (CB1) | [1] |
| Mechanism of Action | Mode of interaction with the receptor | Positive Allosteric Modulator (PAM) | [1][2] |
| Intrinsic Activity | Ability to activate the receptor in the absence of an orthosteric agonist | Lacks intrinsic activity (pure PAM) | [1][2] |
| Enantiomeric Purity | Optical purity | 99% e.e. for the S-(-)-enantiomer | [2] |
| Binding Site | Location of interaction on the CB1 receptor | Putative extracellular (EC) ends of transmembrane helices (TMH) 2/3, beneath the EC1 loop | [3][4] |
| Effect on Agonist Binding | Modulation of orthosteric agonist binding | Enhances the binding of orthosteric agonists such as [3H]CP55,940 | [5][6] |
| Biased Signaling | Preferential activation of specific downstream signaling pathways | Biases CB1 signaling towards the ERK1/2 and Akt pathways | [3] |
In Vivo Pharmacology in Neuropathic Pain Models
The therapeutic efficacy of this compound has been primarily evaluated in a cisplatin-induced model of chemotherapy-induced peripheral neuropathy (CIPN) in mice.
Attenuation of Pain Behaviors
Repeated intraperitoneal (i.p.) administration of this compound has been shown to dose-dependently attenuate mechanical allodynia and thermal hyperalgesia, key symptoms of neuropathic pain.[1][7][8] The anti-nociceptive effects of this compound were blocked by the CB1 receptor antagonist/inverse agonist AM251, confirming its mechanism of action through the CB1 receptor.[1]
Table 2: In Vivo Efficacy of this compound in a Cisplatin-Induced Neuropathic Pain Model in Mice
| Parameter | Dosing Regimen | Outcome | Result | Citation |
| Mechanical Allodynia | 1, 3, and 10 mg/kg i.p. (single dose) | Paw withdrawal threshold (von Frey test) | Significant, dose-dependent increase in withdrawal threshold compared to vehicle. Effects detected at 30, 90, and 150 minutes post-injection. No significant difference between 3 and 10 mg/kg doses. | [1] |
| Thermal Hyperalgesia | 3 mg/kg/day i.p. (28 days) | Paw withdrawal latency (hot plate test) | Attenuated and slowed the progression of thermal hyperalgesia. | [7] |
| Mechanical Allodynia | 3 mg/kg/day i.p. (28 days) | Paw withdrawal threshold (von Frey test) | Attenuated and slowed the progression of mechanical allodynia. | [7] |
Modulation of Neuroinflammation and Neurotrophic Factors
This compound has demonstrated the ability to modulate key pathological markers associated with neuropathic pain in the dorsal root ganglia (DRG) and plasma.
Table 3: Effects of this compound on Biomarkers in a Cisplatin-Induced Neuropathic Pain Model in Mice (3 mg/kg/day i.p. for 28 days)
| Biomarker | Tissue | Effect of Cisplatin (B142131) | Effect of this compound | Citation |
| TNF-α mRNA | DRG | Increased | Significantly attenuated the increase | [1] |
| IL-1β mRNA | DRG | Increased | Significantly attenuated the increase | [1] |
| IL-6 mRNA | DRG | Increased | Significantly attenuated the increase | [1] |
| TNF-α Protein | Plasma | Increased | Significantly attenuated the increase | [1] |
| IL-1β Protein | Plasma | Increased | Significantly attenuated the increase | [1] |
| IL-6 Protein | Plasma | Increased | Significantly attenuated the increase | [1] |
| NGF mRNA | DRG | Decreased | Normalized expression levels | [1] |
| BDNF mRNA | DRG | Decreased | Normalized expression levels | [1] |
Signaling Pathways and Mechanism of Action
This compound enhances the signaling of endogenous or exogenous CB1 receptor agonists. The binding of this compound to its allosteric site is thought to induce a conformational change in the CB1 receptor that increases the affinity and/or efficacy of orthosteric ligands.[1] In the context of neuropathic pain, this leads to the attenuation of nociceptive signaling.
The beneficial effects of this compound in neuropathic pain are mediated through a multi-faceted mechanism involving the reduction of neuroinflammation and the restoration of neurotrophic factor expression.
Furthermore, this compound has been shown to promote biased signaling through the ERK1/2 and Akt pathways.[3] Activation of these pathways is associated with neuroprotection and cell survival, which may contribute to the observed normalization of BDNF levels and attenuation of nerve injury.
Experimental Protocols
Cisplatin-Induced Neuropathic Pain Model in Mice
This protocol is adapted from Bagher et al., 2023.[1][7][8]
-
Animals: Male C57BL/6J mice are typically used.
-
Induction of Neuropathy: Administer cisplatin (1 mg/kg, i.p.) or saline (vehicle control) daily for seven consecutive days.
-
Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at baseline and at various time points post-cisplatin administration (e.g., days 3, 5, 7, 15, 21, and 28).
-
Mechanical Allodynia (von Frey Test): Place mice on an elevated mesh grid and acclimate. Apply von Frey filaments of increasing force to the plantar surface of the hind paw and determine the paw withdrawal threshold.
-
Thermal Hyperalgesia (Hot Plate Test): Place mice on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to lick or jump.
-
-
Drug Administration: For efficacy studies, administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle. For mechanistic studies, pre-treat with a CB1 antagonist such as AM251 (3 mg/kg, i.p.) 30 minutes before this compound administration.
-
Tissue Collection and Analysis: At the end of the study, collect DRG and plasma for molecular analysis (e.g., qRT-PCR for cytokine and neurotrophic factor mRNA levels, ELISA for plasma cytokine protein levels).
In Vitro Assays
Detailed protocols for in vitro assays can be found in the cited literature. Key assays include:
-
Radioligand Binding Assays: To determine the effect of this compound on the binding of a radiolabeled orthosteric agonist (e.g., [3H]CP55,940) to membranes from cells expressing the CB1 receptor.[5][6]
-
[35S]GTPγS Binding Assays: To measure G protein activation in response to an orthosteric agonist in the presence and absence of this compound.[9][10]
-
cAMP Accumulation Assays: To assess the functional consequence of G protein activation by measuring the inhibition of forskolin-stimulated cAMP production.
-
ERK1/2 and Akt Phosphorylation Assays: To quantify the activation of these downstream signaling pathways using Western blotting or other immunoassays.
Synthesis of this compound
This compound is the S-(-)-enantiomer of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole. The synthesis of the racemic mixture and related indole (B1671886) compounds has been described.[11][12][13][14][15] A general approach involves the reaction of 2-phenylindole (B188600) with trans-β-nitrostyrene. The enantiomers can then be separated using chiral chromatography.
Pharmacokinetics
To date, there is a lack of publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Further studies are required to characterize its pharmacokinetic profile to support its development as a clinical candidate.
Future Directions
This compound holds significant promise as a therapeutic for neuropathic pain. Future research should focus on:
-
Comprehensive Pharmacokinetic Profiling: Elucidating the ADME properties of this compound is critical for dose selection and translation to clinical studies.
-
Efficacy in Other Neuropathic Pain Models: Evaluating the efficacy of this compound in other models of neuropathic pain (e.g., spinal cord injury, diabetic neuropathy) will broaden its potential therapeutic applications.
-
Long-term Efficacy and Safety: Chronic dosing studies are needed to assess the long-term efficacy, safety, and potential for tolerance development.
-
Quantitative Analysis of Biased Signaling: Further investigation into the biased signaling profile of this compound and its contribution to its therapeutic effects and favorable side-effect profile is warranted.
Conclusion
This compound is a novel CB1 PAM with a compelling preclinical profile for the treatment of neuropathic pain. Its unique mechanism of action, which involves the potentiation of endogenous cannabinoid signaling without direct receptor activation, offers a promising strategy to achieve analgesia while avoiding the adverse effects of traditional cannabinoid-based therapies. The data summarized in this technical guide provide a strong foundation for the continued investigation and development of this compound as a first-in-class therapeutic for neuropathic pain.
References
- 1. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 4. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 6. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | >98% [smolecule.com]
- 12. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ymerdigital.com [ymerdigital.com]
- 14. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 15. scispace.com [scispace.com]
GAT229: A Promising Modulator in Huntington's Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Huntington's disease (HD) is an inherited neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric dysfunction.[1][2] A key pathological hallmark of HD is the reduction of cannabinoid 1 receptor (CB1) levels in the striatum, a brain region critical for motor control.[1][2] This observation has spurred interest in therapeutic strategies targeting the endocannabinoid system. GAT229, the S-enantiomer of GAT211, has emerged as a significant investigational compound. It functions as a positive allosteric modulator (PAM) of the CB1 receptor, enhancing the receptor's affinity for and efficacy of activation by endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol.[1][2] This guide provides a comprehensive technical overview of the role of this compound in preclinical models of Huntington's disease, focusing on its mechanism of action, experimental validation, and quantitative outcomes.
Mechanism of Action: Enhancing Endocannabinoid Signaling
This compound exerts its therapeutic potential by positively modulating the CB1 receptor without direct activation in the absence of an orthosteric ligand.[1][3] This allosteric modulation enhances the signaling of endocannabinoids, which are naturally present. In the context of HD, where CB1 receptor expression is diminished, this compound's ability to amplify the signal from remaining receptors is a key therapeutic hypothesis.
The downstream signaling cascade initiated by this compound-potentiated CB1 activation is crucial for its neuroprotective effects. In striatal neurons from HD mouse models (STHdhQ111/Q111 cells), this compound biases CB1 signaling towards the ERK1/2 and Akt signaling pathways.[4] This biased signaling leads to an increase in the transcription of brain-derived neurotrophic factor (BDNF), a critical neurotrophin for neuronal survival and function that is downregulated in HD.[1][4]
References
- 1. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington’s disease in the R6/2 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GAT229: In Vitro Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT229 is a potent and selective positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1).[1][2][3] As a PAM, this compound does not activate the CB1 receptor on its own but enhances the affinity and/or efficacy of orthosteric ligands, such as the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[4][5] This mode of action offers a promising therapeutic strategy, potentially avoiding the undesirable psychoactive effects, tolerance, and dependence associated with direct CB1 receptor agonists.[2][3] In vitro studies have been crucial in elucidating the pharmacological profile of this compound, demonstrating its utility in modulating CB1 receptor signaling and downstream cellular processes.
Mechanism of Action
This compound binds to an allosteric site on the CB1 receptor, distinct from the orthosteric binding site where endogenous and exogenous cannabinoids typically interact.[6][7] This binding induces a conformational change in the receptor that potentiates the signaling of orthosteric agonists.[6] In vitro studies have shown that this compound can bias CB1 signaling towards specific downstream pathways, such as the ERK1/2 and Akt signaling cascades, while having minimal effect on or even inhibiting others, like β-arrestin recruitment.[8][9] This biased agonism is a key area of investigation for developing safer and more targeted cannabinoid-based therapeutics.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by this compound and the general workflow for in vitro characterization.
Data Presentation
The following tables summarize the key in vitro effects of this compound based on available literature.
Table 1: Effects of this compound on CB1 Receptor Signaling
| Assay | Cell Line | Effect of this compound | Reference |
| cAMP Inhibition | CHO-K1 cells expressing hCB1R | Potentiates agonist-induced inhibition of cAMP accumulation. | [9] |
| β-Arrestin2 Recruitment | CHO-K1 cells expressing hCB1R | Shows weak or no potentiation of agonist-induced β-arrestin2 recruitment. | [9] |
| [³⁵S]GTPγS Binding | Membranes from CHO-K1 cells expressing hCB1R | Enhances agonist-stimulated [³⁵S]GTPγS binding. | [9] |
| ERK1/2 Phosphorylation | STHdhQ111/Q111 cells | Biases CB1 signaling towards the ERK1/2 pathway. | [8] |
| Akt Phosphorylation | STHdhQ111/Q111 cells | Biases CB1 signaling towards the Akt pathway. | [8] |
Table 2: Cellular Effects of this compound In Vitro
| Assay | Cell/Tissue Model | Effect of this compound | Reference |
| Cell Viability | STHdhQ111/Q111 cells (Huntington's disease model) | Improves cell viability. | [8] |
| Gene Expression (qPCR) | Dorsal Root Ganglia (DRG) neurons | Normalizes BDNF and NGF mRNA expression levels. | [3][8] |
| Cytokine Expression (qPCR & ELISA) | Dorsal Root Ganglia (DRG) neurons | Reduces expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [3][8][10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of cultured cells.
Materials:
-
Cells of interest (e.g., neuronal cell lines, primary neurons)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should be included.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To determine if this compound induces or inhibits apoptosis by measuring caspase-3 and -7 activity.
Materials:
-
Cells of interest cultured in 96-well plates (white-walled, clear bottom)
-
This compound stock solution
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Plate-reading luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound (and appropriate controls, e.g., a known apoptosis inducer) for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[1][6][11][12]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1][11]
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.[11]
-
Incubate the plate at room temperature for 1 to 3 hours.[1]
-
Measure the luminescence of each well using a plate-reading luminometer.[1][11]
-
Normalize the data to a vehicle control to determine the relative change in caspase activity.
Western Blot for ERK1/2 Phosphorylation
Objective: To assess the effect of this compound on the activation of the ERK1/2 signaling pathway.
Materials:
-
Cultured cells
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture cells to ~80% confluency and serum-starve overnight to reduce basal ERK phosphorylation.
-
Treat cells with this compound (with or without an orthosteric agonist) for a short duration (e.g., 5-30 minutes).
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[4][13]
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[14][15]
-
Quantify band intensities and express the results as the ratio of phosphorylated ERK to total ERK.[13][14]
cAMP Inhibition Assay
Objective: To measure the ability of this compound to potentiate agonist-mediated inhibition of adenylyl cyclase activity.
Materials:
-
CHO-K1 cells stably expressing hCB1R
-
This compound and a CB1 agonist (e.g., CP55,940)
-
cAMP assay kit (e.g., DiscoveRx HitHunter cAMP assay)
-
Chemiluminescence plate reader
Procedure:
-
Seed hCB1R-CHO-K1 cells in a 96-well plate and incubate overnight.[9]
-
Replace the medium with assay buffer.
-
Treat cells simultaneously with forskolin (to stimulate cAMP production) and varying concentrations of this compound in the presence of a fixed, submaximal concentration (e.g., EC₂₀) of a CB1 agonist.[9]
-
Incubate for the time recommended by the assay kit manufacturer (e.g., 60-90 minutes).[9]
-
Add the detection reagents as per the kit's protocol and incubate for 60 minutes at room temperature.[9]
-
Measure chemiluminescence using a plate reader.[9]
-
Calculate the percent inhibition of forskolin-stimulated cAMP levels.
β-Arrestin2 Recruitment Assay
Objective: To determine the effect of this compound on agonist-induced β-arrestin2 recruitment to the CB1 receptor.
Materials:
-
hCB1R-CHO-K1 cells for a PathHunter assay (DiscoveRx)
-
This compound and a CB1 agonist
-
PathHunter detection reagents
-
Chemiluminescence plate reader
Procedure:
-
Seed the PathHunter cells in a 384-well plate and incubate overnight.[16]
-
Treat cells with this compound in the presence of a concentration range of a CB1 agonist.
-
Add the detection solution according to the manufacturer's protocol and incubate for 60 minutes at room temperature.[9]
-
Measure chemiluminescence.[9]
-
Analyze the data to determine the effect of this compound on the potency and efficacy of the agonist for β-arrestin2 recruitment.
[³⁵S]GTPγS Binding Assay
Objective: To measure G-protein activation by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the CB1 receptor.
Materials:
-
Membranes from cells overexpressing hCB1R
-
This compound and a CB1 agonist
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 100 mM NaCl, 0.2 mM EDTA, pH 7.4)[9]
-
Filter plates and a cell harvester
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound with or without a CB1 agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60-90 minutes.[9]
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of excess unlabeled GTPγS.
-
Calculate the specific binding and analyze the effect of this compound on agonist-stimulated [³⁵S]GTPγS binding.
References
- 1. ulab360.com [ulab360.com]
- 2. benchchem.com [benchchem.com]
- 3. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.4. Western Blotting and Detection [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
GAT229 In Vivo Administration and Dosage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT229 is a selective S-(-)-enantiomer and positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1).[1][2][3] Unlike direct CB1 agonists, this compound does not activate the receptor on its own but rather enhances the effects of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[4] This mode of action suggests a potential for therapeutic benefits with a reduced risk of the psychoactive side effects, tolerance, and dependence associated with orthosteric CB1 agonists.[5][6][7] Preclinical studies have demonstrated the efficacy of this compound in various mouse models, including those for ocular hypertension and neuropathic pain.[4][5][7][8]
These application notes provide a comprehensive overview of the in vivo administration and dosage of this compound based on published preclinical research. The information is intended to guide researchers in designing and executing in vivo studies to further explore the therapeutic potential of this compound.
Data Presentation: In Vivo Dosage and Administration Summary
The following table summarizes the quantitative data from key preclinical studies on this compound.
| Animal Model | Administration Route | Dosage | Vehicle | Treatment Schedule | Key Findings | Reference |
| Ocular Hypertension (nee mice) | Topical (ocular) | 0.2% solution (5 µL) | 2% DMSO and 4% Tween-20 in Tocrisolve | Single dose | Significantly reduced intraocular pressure (IOP) at 6 and 12 hours post-administration. | [4] |
| Ocular Hypertension (nee mice) | Intraperitoneal (i.p.) | 10 mg/kg | 1:1:18 ethanol, Kolliphor EL, and saline | Single dose | Significantly reduced IOP at 12 hours post-administration. | [4] |
| Normotensive Mice (C57Bl/6) | Topical (ocular) | 0.2% or 2% solution (5 µL) | 2% DMSO and 4% Tween-20 in Tocrisolve | Single dose | No significant reduction in IOP when administered alone. | [4][6] |
| Normotensive Mice (C57Bl/6) with subthreshold WIN 55,212-2 | Topical (ocular) | 0.2% solution (5 µL) | 2% DMSO and 4% Tween-20 in Tocrisolve | Single dose with 0.25% WIN 55,212-2 | Significantly reduced IOP at 6 and 12 hours. | [4] |
| Normotensive Mice (C57Bl/6) with subthreshold Δ⁹-THC | Topical (ocular) | 0.2% solution (5 µL) | Not specified | Single dose with 1 mg/kg i.p. Δ⁹-THC | Produced IOP lowering at 6 hours. | [4] |
| Cisplatin-Induced Neuropathic Pain (Mice) | Intraperitoneal (i.p.) | 1.0, 3.0, and 10 mg/kg | Not specified | Single dose | Dose-dependently suppressed thermal hyperalgesia and mechanical allodynia. | [8] |
| Cisplatin-Induced Neuropathic Pain (Mice) | Intraperitoneal (i.p.) | 3 mg/kg/day | Not specified | Daily for 28 days | Attenuated and slowed the progression of thermal hyperalgesia and mechanical allodynia. | [5][7][8] |
| Inflammatory Nociception (Rats) | Intraperitoneal (i.p.) | 20 mg/kg | Not specified | Single dose, 20-30 min prior to formalin injection | Investigated in combination with other compounds in a formalin test. | [1] |
| Corneal Hyperalgesia (Mice) | Topical (ocular) | 0.5% solution | Not specified | Single dose in combination with 0.4% Δ⁸-THC | Potentiated the anti-nociceptive effects of a subthreshold dose of Δ⁸-THC. | [9] |
Experimental Protocols
Protocol 1: Topical Ocular Administration for Intraocular Pressure Studies in Mice
Objective: To assess the effect of topically administered this compound on intraocular pressure.
Materials:
-
This compound
-
Vehicle solution: 2% DMSO and 4% Tween-20 in Tocrisolve[4]
-
Micropipette (capable of dispensing 5 µL)
-
Rebound tonometer (for measuring IOP in mice)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Preparation of this compound Solution: Prepare a 0.2% or 2% (w/v) solution of this compound in the vehicle. Ensure the solution is homogenous.
-
Animal Handling and Anesthesia: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Baseline IOP Measurement: Measure the baseline intraocular pressure in both eyes of the anesthetized mouse using a rebound tonometer.
-
Topical Administration: Using a micropipette, apply 5 µL of the this compound solution to the corneal surface of one eye. Apply 5 µL of the vehicle solution to the contralateral eye as a control.[4]
-
Post-Administration IOP Measurements: Measure IOP at specified time points after administration (e.g., 1, 6, and 12 hours).[4][6] Anesthesia will be required for each measurement.
-
Data Analysis: Compare the IOP changes from baseline between the this compound-treated and vehicle-treated eyes.
Protocol 2: Intraperitoneal Administration for Neuropathic Pain Studies in Mice
Objective: To evaluate the systemic effects of this compound on chemotherapy-induced neuropathic pain.
Materials:
-
This compound
-
Vehicle solution: 1:1:18 ethanol, Kolliphor EL, and saline[4]
-
Syringes and needles (appropriate size for i.p. injection in mice)
-
Equipment for assessing nociception (e.g., hot plate, von Frey filaments)
Procedure:
-
Induction of Neuropathic Pain: Induce peripheral neuropathy in mice using a chemotherapy agent such as cisplatin (B142131) (e.g., 3 mg/kg/day for 28 days, i.p.).[5][7][8]
-
Preparation of this compound Solution: Prepare the desired concentration of this compound (e.g., 1.0, 3.0, or 10 mg/kg) in the vehicle. The final injection volume should not exceed 10 ml/kg.[1]
-
Administration:
-
For acute studies: Administer a single intraperitoneal injection of this compound or vehicle.[8]
-
For chronic studies: Administer daily intraperitoneal injections of this compound (e.g., 3 mg/kg/day) or vehicle for the duration of the study (e.g., 28 days).[5][7][8] In the context of chemotherapy-induced neuropathy, this compound can be administered 30 minutes prior to the cisplatin injection.[8]
-
-
Behavioral Testing: Assess thermal hyperalgesia (e.g., hot plate test) and mechanical allodynia (e.g., von Frey filament test) at baseline and at various time points after this compound administration.[5][8]
-
Data Analysis: Compare the pain thresholds and responses between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
Signaling Pathway of this compound at the CB1 Receptor```dot
Caption: Workflow for chronic this compound administration in a mouse model.
References
- 1. Negative allosteric modulation of CB1 cannabinoid receptor signaling suppresses opioid-mediated tolerance and withdrawal without blocking opioid antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. realmofcaring.org [realmofcaring.org]
Application Notes and Protocols for GAT229 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT229 is a potent and selective positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1). As a PAM, this compound does not activate the CB1 receptor on its own but enhances the binding and/or efficacy of orthosteric agonists, such as the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] This mode of action offers a promising therapeutic strategy by fine-tuning the endocannabinoid system's activity, potentially avoiding the undesirable psychoactive effects associated with direct CB1 agonists.[3][4]
Research indicates that this compound biases CB1 signaling towards the G-protein-mediated activation of the ERK1/2 and Akt pathways.[5][6][7] This signaling cascade has been shown to promote neuronal survival and increase the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[5][8] Furthermore, this compound has demonstrated anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines.[4][8][9]
These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its effects on cell viability, signal transduction, gene expression, and inflammatory responses.
Data Presentation
Table 1: Recommended Cell Lines for this compound Experiments
| Cell Line | Description | Key Applications |
| CHO-K1 (hCB1R) | Chinese Hamster Ovary cells stably expressing human CB1 receptors.[10][11][12][13] | cAMP inhibition, β-arrestin recruitment, receptor binding assays. |
| STHdh(Q111/Q111) | Mouse striatal cells from a Huntington's disease model, endogenously expressing CB1 receptors.[5] | ERK1/2 and Akt phosphorylation, BDNF expression, cell viability. |
| N18TG2 | Mouse neuroblastoma cells endogenously expressing CB1 receptors.[14][15] | ERK1/2 phosphorylation, signal transduction studies. |
| BV-2 / ioMicroglia | Murine or human iPSC-derived microglial cell lines.[1][9] | Anti-inflammatory assays, cytokine release measurements. |
| Primary Neuronal Cultures | Neurons derived from rodent or human iPSCs. | BDNF/NGF expression, neurite outgrowth, synaptogenesis. |
Table 2: Summary of this compound In Vitro Assay Parameters
| Assay | Cell Line | This compound Concentration Range | Co-treatment (Orthosteric Agonist) | Incubation Time | Expected Outcome |
| Cell Viability (MTT) | Any CB1-expressing cell line | 0.1 - 100 µM | Vehicle or Agonist (e.g., CP55,940) | 24 - 72 hours | Determine non-toxic concentration range.[2][4][5][16] |
| cAMP Inhibition | CHO-K1 (hCB1R) | 0.01 - 10 µM | EC20 of CP55,940 (e.g., 1-5 nM) | 30 - 90 minutes | Potentiation of CP55,940-induced cAMP inhibition.[13][17][18] |
| β-Arrestin Recruitment | CHO-K1 (hCB1R) | 0.01 - 10 µM | EC80 of CP55,940 (e.g., 100-300 nM) | 90 minutes | Potentiation of CP55,940-induced β-arrestin recruitment.[19][20][21][22] |
| ERK1/2 Phosphorylation | STHdh(Q111/Q111), N18TG2 | 0.1 - 10 µM | Vehicle or sub-threshold agonist | 5 - 30 minutes | Increased ERK1/2 phosphorylation.[14][15][23][24][25] |
| Akt Phosphorylation | STHdh(Q111/Q111) | 0.1 - 10 µM | Vehicle or sub-threshold agonist | 10 - 30 minutes | Increased Akt phosphorylation.[6][7][26] |
| BDNF/NGF Expression | STHdh(Q111/Q111), Primary Neurons | 1 - 10 µM | Vehicle | 24 - 48 hours | Increased BDNF and NGF mRNA levels.[5][8][27][28][29] |
| Anti-inflammatory Assay | BV-2, ioMicroglia | 1 - 10 µM | LPS (10-100 ng/mL) | 24 hours | Reduction in LPS-induced cytokine (TNF-α, IL-1β, IL-6) release.[1][3][9][30][31] |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol determines the cytotoxic concentration range of this compound.
Materials:
-
CB1 receptor-expressing cells (e.g., CHO-K1 (hCB1R), STHdh(Q111/Q111))
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubate for 24 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate for 2-4 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
cAMP Inhibition Assay
This assay measures the potentiation of an orthosteric agonist's effect on inhibiting adenylyl cyclase.
Materials:
-
CHO-K1 cells stably expressing hCB1R
-
Culture medium (e.g., Ham's F-12K with 10% FBS)[11]
-
Assay buffer
-
This compound
-
Orthosteric agonist (e.g., CP55,940)
-
cAMP detection kit (e.g., HTRF, BRET-based)[18]
Procedure:
-
Seed CHO-K1 (hCB1R) cells in a 96-well plate at 10,000-20,000 cells/well and incubate overnight.
-
Replace the culture medium with serum-free medium or assay buffer and incubate for 1-2 hours.
-
Prepare a solution of this compound (e.g., 1 µM) and an EC20 concentration of CP55,940 (a sub-maximal concentration that gives 20% of the maximal effect).
-
Add the this compound/CP55,940 solution to the cells. Include wells with CP55,940 alone, this compound alone, and vehicle.
-
Stimulate the cells with forskolin (to activate adenylyl cyclase) according to the kit manufacturer's instructions.
-
Incubate for 30-90 minutes at 37°C.[10]
-
Lyse the cells and measure cAMP levels according to the detection kit protocol.
β-Arrestin Recruitment Assay
This assay determines if this compound potentiates agonist-induced β-arrestin recruitment to the CB1 receptor.
Materials:
-
CHO-K1 cells stably expressing hCB1R and a β-arrestin reporter system (e.g., PathHunter)
-
Culture medium
-
Assay buffer
-
This compound
-
Orthosteric agonist (e.g., CP55,940)
-
β-arrestin detection kit
Procedure:
-
Seed cells in a 384-well plate at 5,000 cells/well and incubate overnight.[19]
-
Replace the medium with assay buffer.
-
Add this compound at various concentrations.
-
Add an EC80 concentration of CP55,940.
-
Incubate for 90 minutes at 37°C.[19]
-
Measure β-arrestin recruitment using the detection kit's protocol.
ERK1/2 and Akt Phosphorylation Assay (Western Blot)
This protocol assesses the activation of downstream signaling pathways.
Materials:
-
STHdh(Q111/Q111) or N18TG2 cells
-
Serum-free medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (phospho-ERK1/2, total-ERK1/2, phospho-Akt, total-Akt)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with this compound (e.g., 1-10 µM) for various time points (e.g., 5, 10, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect the signal using an ECL substrate and an imaging system. Quantify band intensities and normalize phosphorylated protein to total protein.
BDNF and NGF Gene Expression Assay (qRT-PCR)
This protocol measures the effect of this compound on the transcription of neurotrophic factors.
Materials:
-
Neuronal cells (e.g., STHdh(Q111/Q111), primary cortical neurons)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for BDNF, NGF, and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Plate cells and allow them to differentiate or acclimate.
-
Treat cells with this compound (e.g., 1-10 µM) for 24-48 hours.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from 1-2 µg of RNA.
-
Perform qRT-PCR using specific primers for BDNF, NGF, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Anti-inflammatory Cytokine Release Assay
This protocol evaluates the ability of this compound to suppress pro-inflammatory cytokine release.
Materials:
-
Microglial cells (e.g., BV-2, ioMicroglia)
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Plate microglial cells in a 24-well plate.
-
Pre-treat cells with this compound (e.g., 1-10 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 10-100 ng/mL) for 24 hours.[1][9]
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Experimental Workflow.
References
- 1. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The CB1 cannabinoid receptor is coupled to the activation of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CB1 cannabinoid receptor is coupled to the activation of protein kinase B/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional Regulation of Brain-derived Neurotrophic Factor Coding Exon IX: ROLE OF NUCLEAR RESPIRATORY FACTOR 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bit.bio [bit.bio]
- 10. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 11. elabscience.com [elabscience.com]
- 12. cet.bio [cet.bio]
- 13. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | CB1 Cannabinoid Receptors Stimulate Gβγ-GRK2-Mediated FAK Phosphorylation at Tyrosine 925 to Regulate ERK Activation Involving Neuronal Focal Adhesions [frontiersin.org]
- 16. protocols.io [protocols.io]
- 17. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 20. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 21. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 22. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Redirecting [linkinghub.elsevier.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. medsci.org [medsci.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for GAT229 Co-administration with CB1 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT229 is a pure positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1). Unlike orthosteric agonists, this compound does not activate the CB1 receptor directly but rather enhances the binding and/or efficacy of orthosteric CB1 agonists, such as endocannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol) and exogenous agonists (e.g., Δ⁹-tetrahydrocannabinol, WIN 55,212-2, and CP55,940).[1][2] This mode of action presents a promising therapeutic strategy, as it may potentiate the therapeutic effects of CB1 activation in specific pathological states where endocannabinoid tone is elevated, while potentially avoiding the undesirable psychoactive and other side effects associated with global CB1 activation by orthosteric agonists.[3][4]
These application notes provide a summary of key findings from preclinical studies involving the co-administration of this compound with various CB1 agonists and detailed protocols for relevant in vitro and in vivo assays.
Data Presentation: In Vivo Co-administration Studies
The following tables summarize the quantitative data from key in vivo studies demonstrating the potentiation of CB1 agonist effects by this compound.
Table 1: Co-administration of this compound and WIN 55,212-2 for Reduction of Intraocular Pressure (IOP) in Normotensive Mice [5][6]
| Treatment Group | Dose | Route of Administration | Time Point | Change in IOP (mmHg from baseline) |
| Vehicle | - | Topical | 6h | +2.3 ± 0.5 |
| Vehicle | - | Topical | 12h | +3.6 ± 0.5 |
| This compound (0.2%) | 5 µL | Topical | 6h & 12h | No significant reduction vs. vehicle |
| WIN 55,212-2 (0.25%, subthreshold) | - | Topical | 6h & 12h | No significant reduction vs. vehicle |
| This compound (0.2%) + WIN 55,212-2 (0.25%) | 5 µL | Topical | 6h | Significant reduction vs. vehicle |
| This compound (0.2%) + WIN 55,212-2 (0.25%) | 5 µL | Topical | 12h | Significant reduction vs. vehicle |
Table 2: Co-administration of this compound and Δ⁹-THC for Reduction of Intraocular Pressure (IOP) in Normotensive Mice [6]
| Treatment Group | Dose | Route of Administration | Time Point | Change in IOP (mmHg from baseline) |
| Vehicle | - | Intraperitoneal (i.p.) | 6h | - |
| Δ⁹-THC (1 mg/kg, subthreshold) | - | i.p. | 6h | No significant reduction vs. vehicle |
| This compound (0.2%) + Δ⁹-THC (1 mg/kg) | 5 µL | Topical + i.p. | 6h | -1.7 ± 0.6 (significant reduction) |
Table 3: Effect of this compound on Cisplatin-Induced Neuropathic Pain in Mice [3][7]
| Treatment Group | Dose | Route of Administration | Outcome Measure | Result |
| This compound | 1, 3, 10 mg/kg | i.p. | Thermal Hyperalgesia | Dose-dependent attenuation |
| This compound | 1, 3, 10 mg/kg | i.p. | Mechanical Allodynia | Dose-dependent attenuation |
| This compound (3 mg/kg) + AM251 (CB1 antagonist) | - | i.p. | Thermal Hyperalgesia | This compound effect blocked |
Experimental Protocols
In Vitro Assays
1. cAMP Inhibition Assay
This assay determines the ability of this compound to potentiate the inhibition of adenylyl cyclase activity by a CB1 agonist.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human CB1 receptors (hCB1R).
-
Materials:
-
CB1 agonist (e.g., CP55,940)
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA)
-
-
Protocol:
-
Seed hCB1R-expressing cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the CB1 agonist in assay buffer.
-
Prepare solutions of this compound at the desired concentration(s) in assay buffer containing the serially diluted agonist. Also prepare agonist dilutions without this compound.
-
Aspirate the cell culture medium and add the agonist/GAT229 solutions to the cells.
-
Incubate for 30 minutes at room temperature.
-
Add forskolin (to a final concentration that stimulates a submaximal cAMP response, e.g., 3 µM) to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the concentration-response curves for the agonist in the presence and absence of this compound. Calculate the EC₅₀ and Eₘₐₓ values to determine the potentiation by this compound.[8][9]
-
2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and G protein-independent signaling.
-
Assay Principle: The PathHunter® β-arrestin assay is a common method that utilizes enzyme fragment complementation.[10][11][12]
-
Cell Line: U2OS or CHO-K1 cells co-expressing hCB1R fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.
-
Materials:
-
CB1 agonist (e.g., CP55,940)
-
This compound
-
PathHunter® detection reagents
-
-
Protocol:
-
Plate the engineered cells in a 384-well white-walled, clear-bottom plate and incubate for 24-48 hours.
-
Prepare serial dilutions of the CB1 agonist with and without a fixed concentration of this compound in assay buffer.
-
Add the compound solutions to the cells and incubate for 90 minutes at 37°C.
-
Allow the plate to equilibrate to room temperature.
-
Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Generate concentration-response curves to determine the effect of this compound on the agonist-induced β-arrestin recruitment, calculating changes in EC₅₀ and Eₘₐₓ.[8][9]
-
In Vivo Assays
1. Cisplatin-Induced Neuropathic Pain Model in Mice
This model is used to assess the antinociceptive effects of this compound in a state of chronic pain where endocannabinoid signaling may be upregulated.[3][7]
-
Animals: Male Swiss Albino mice.
-
Materials:
-
This compound
-
Vehicle (e.g., 1:1:6 solution of ethanol, Kolliphor, and 0.9% saline)
-
Von Frey filaments (for mechanical allodynia)
-
Hot plate or radiant heat source (for thermal hyperalgesia)
-
Protocol:
-
Induction of Neuropathy: Administer cisplatin (e.g., 3 mg/kg, i.p.) daily for 28 days.[7]
-
Behavioral Testing (Baseline): Before the first cisplatin injection, establish baseline measurements for mechanical and thermal sensitivity.
-
Drug Administration: Administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle. For co-administration studies, a CB1 agonist would be administered concurrently or at a specified time before or after this compound.
-
Assessment of Mechanical Allodynia: At various time points after drug administration, use the von Frey filament test to measure the paw withdrawal threshold.
-
Assessment of Thermal Hyperalgesia: Use the hot plate test (e.g., at 55 ± 0.5°C with a 30-second cut-off) to measure the latency to paw licking or jumping.
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups.
-
2. Measurement of Intraocular Pressure (IOP) in Mice
This protocol is for assessing the ability of this compound to potentiate the IOP-lowering effects of CB1 agonists.[5][6]
-
Animals: Male C57Bl/6 mice.
-
Materials:
-
This compound (e.g., 0.2% solution)
-
CB1 agonist (e.g., WIN 55,212-2 at a subthreshold dose of 0.25% or Δ⁹-THC at a subthreshold dose of 1 mg/kg, i.p.)
-
Topical vehicle
-
Rebound tonometer (e.g., TonoLab)
-
Anesthetic (e.g., isoflurane)
-
-
Protocol:
-
Baseline IOP Measurement: Anesthetize the mice and measure baseline IOP in both eyes using a rebound tonometer.
-
Drug Administration:
-
For topical administration, apply 5 µL of this compound solution to one eye and 5 µL of vehicle to the contralateral eye.
-
For co-administration with a systemic agonist like Δ⁹-THC, administer the agonist via i.p. injection.
-
-
Post-Treatment IOP Measurements: Measure IOP at various time points after drug administration (e.g., 1, 6, and 12 hours).
-
Data Analysis: Calculate the change in IOP from baseline for each eye and compare the effects of the this compound-agonist combination to the agonist alone and vehicle controls.
-
Visualizations
Caption: Simplified CB1 receptor signaling pathway modulated by an orthosteric agonist and this compound.
References
- 1. Animal models of cisplatin‐induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 9. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraocular Pressure Measurement in Mice
A Note on GAT229: It is important to clarify that this compound is not a protocol or a device for measuring intraocular pressure (IOP). This compound is a novel positive allosteric modulator of the cannabinoid receptor 1 (CB1) that has been studied for its potential to lower IOP.[1][2][3] The following protocol details the standard method of rebound tonometry used in preclinical studies, such as those investigating the effects of compounds like this compound on IOP in mice.
Introduction
Measuring intraocular pressure (IOP) in mice is a critical procedure in ophthalmic research, particularly for studying glaucoma and evaluating the efficacy of novel therapeutic agents. Given the small size of the murine eye, specialized non-invasive techniques are required for accurate and reproducible measurements. Rebound tonometry is a widely used method that is well-suited for small animal models.[4] This technique involves a lightweight probe that makes momentary contact with the cornea to measure IOP. The device detects the deceleration of the probe upon impact and converts it into an IOP reading. This method is quick, minimally invasive, and can be used on both anesthetized and conscious, trained mice.[5]
These application notes provide a detailed protocol for measuring IOP in mice using a rebound tonometer, relevant for researchers in ophthalmology, pharmacology, and drug development.
Experimental Protocols
Animal Preparation and Anesthesia
Accurate IOP measurement requires proper animal handling and, typically, anesthesia to prevent movement and ensure the safety of the animal. The choice of anesthetic is crucial, as many anesthetic agents can significantly lower IOP.[6][7][8]
Materials:
-
Anesthetic agents (e.g., Ketamine/Xylazine (B1663881) cocktail, Isoflurane)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)[4][8]
-
Heating pad to maintain body temperature
Protocol:
-
Anesthesia Administration:
-
Injectable Anesthesia: Administer a mixture of ketamine (e.g., 100 mg/kg) and xylazine (e.g., 9 mg/kg) via intraperitoneal injection.[9] Allow 2-3 minutes for the mouse to become fully anesthetized, confirmed by a lack of response to a paw pinch.[9] Be aware that this combination can cause a time-dependent biphasic effect on IOP.[7]
-
Inhalation Anesthesia: Place the mouse in an induction chamber with 3% isoflurane (B1672236). Once sedated, transfer the mouse to the measurement platform and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.[10]
-
-
Animal Positioning: Place the anesthetized mouse in a prone position on a stable platform.[10] A heating pad should be used to prevent hypothermia.
-
Topical Anesthesia: If using injectable general anesthesia, apply one drop of 0.5% proparacaine hydrochloride to the cornea of each eye to ensure local analgesia.[4][8] This is typically not required with isoflurane anesthesia.[8]
IOP Measurement using Rebound Tonometry (e.g., TonoLab)
Materials:
-
Rebound tonometer (e.g., TonoLab)
-
Disposable probes
Protocol:
-
Tonometer Preparation:
-
Load a new, sterile probe into the tonometer.
-
Turn on the device and ensure it is in the correct measurement mode for mice.
-
Hold the tonometer horizontally to activate the probe.
-
-
Measurement Procedure:
-
Position the tonometer perpendicular to the central cornea, approximately 2-3 mm away.
-
Gently press the measurement button to advance the probe, which will make brief contact with the cornea.
-
The device will emit a beep to indicate a successful measurement.
-
-
Data Acquisition:
-
Post-Measurement Care:
-
Allow the mouse to recover from anesthesia on a heating pad.
-
Monitor the animal until it is fully ambulatory.
-
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Effect of Anesthesia on IOP in Mice
| Anesthetic Agent | Mouse Strain | IOP (mmHg) | Key Findings | Reference |
| Isoflurane (Inhalation) | C57BL/6 & CD1 | ~15.32 ± 3.7 | IOP is approximately 2 mmHg higher than with intraperitoneal anesthesia.[6][8] | [6][8] |
| Ketamine/Xylazine/Acepromazine (IP) | C57BL/6 & CD1 | ~13.32 | IOP is lower compared to isoflurane.[6][8] | [6][8] |
| Unanesthetized (Manual Restraint) | C57BL/6 | 13.67 ± 3.18 | Higher mean IOP and greater standard deviation compared to anesthetized mice.[11] | [11] |
| Anesthetized (General) | C57BL/6 | 9.99 ± 1.48 | Lower mean IOP and reduced variability.[11] | [11] |
Table 2: Baseline IOP in Common Mouse Strains
| Mouse Strain | Anesthesia | Average IOP (mmHg) | Reference |
| C3H/HeJ | Ketamine/Xylazine | 13.7 ± 0.8 | [9] |
| C57BL/6J | Ketamine/Xylazine | 12.3 ± 0.5 | [9] |
| A/J | Ketamine/Xylazine | 9.4 ± 0.5 | [9] |
| BALB/cJ | Ketamine/Xylazine | 7.7 ± 0.5 | [9] |
Table 3: Effects of this compound on IOP in Mice
| Mouse Model | Treatment | Time Point | IOP Change from Baseline (mmHg) | Key Finding | Reference |
| Normotensive (C57Bl/6J) | 0.2% this compound (Topical) | 1, 6, 12h | No significant change | This compound alone does not reduce IOP in normotensive mice.[1] | [1] |
| Normotensive (C57Bl/6J) | 0.2% this compound + 0.25% WIN 55,212-2 | 6h & 12h | Significant reduction vs. vehicle | This compound potentiates the IOP-lowering effect of a CB1 agonist.[1] | [1] |
| Ocular Hypertensive (nee mice) | 0.2% this compound (Topical) | 6h | -6.9 ± 2.5 | This compound alone significantly reduces IOP in hypertensive mice.[1] | [1] |
| Ocular Hypertensive (nee mice) | 0.2% this compound (Topical) | 12h | -9.9 ± 3.1 | The IOP-lowering effect is sustained at 12 hours.[1] | [1] |
| Ocular Hypertensive (nee mice) | 10 mg/kg this compound (i.p.) | 12h | -11.1 ± 2.2 | Systemic administration of this compound also reduces IOP.[1] | [1] |
Visualizations
Diagrams of Experimental Workflow and Logical Relationships
References
- 1. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]
- 3. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calibration of the TonoLab Tonometer in Mice with Spontaneous or Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rebound tonometry in conscious, conditioned mice avoids the acute and profound effects of anesthesia on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of anesthesia, mouse strain and age on intraocular pressure and an improved murine model of experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of general anesthetics on IOP in elevated IOP mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Anesthesia, Mouse Strain, and Age on Intraocular Pressure and an Improved Murine Model of Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for GAT229 in Cisplatin-Induced Neuropathy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GAT229, a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1), in preclinical models of cisplatin-induced peripheral neuropathy (CIPN). The provided protocols and data are based on published studies and are intended to guide researchers in designing and conducting their own experiments.
Introduction
Chemotherapy-induced peripheral neuropathy (CIPN) is a common, dose-limiting side effect of many chemotherapeutic agents, including cisplatin (B142131).[1][2] Patients with CIPN often experience debilitating symptoms such as numbness, tingling, and neuropathic pain.[1][2] Currently, there are no effective treatments to prevent or reverse CIPN.[1][2] The activation of the CB1 receptor has shown promise in alleviating neuropathic pain, but direct agonists are often associated with undesirable psychoactive side effects.[1][3] this compound, as a CB1 PAM, offers a potential therapeutic advantage by enhancing the signaling of endogenous cannabinoids without causing the typical adverse effects associated with direct CB1 activation.[1][3][4] Studies have shown that this compound can attenuate the symptoms of cisplatin-induced neuropathy in mouse models.[1][5]
Mechanism of Action
This compound is a pure CB1 PAM, meaning it binds to an allosteric site on the CB1 receptor, distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) and 2-AG bind.[1][5] This binding potentiates the receptor's response to endogenous agonists. The therapeutic effects of this compound in cisplatin-induced neuropathy are believed to be mediated through the following mechanisms:
-
Reduction of Neuroinflammation: this compound has been shown to reduce the expression of pro-inflammatory cytokines in the dorsal root ganglia (DRG) of cisplatin-treated mice.[1][5]
-
Neuroprotection: this compound normalizes the mRNA expression levels of crucial neurotrophic factors, brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), in the DRG of neuropathic mice.[1][5] These factors are essential for neuronal survival and function.
-
CB1 Receptor Dependence: The beneficial effects of this compound are blocked by the CB1 receptor antagonist/inverse agonist AM251, confirming that its action is mediated through the CB1 receptor.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study evaluating this compound in a mouse model of cisplatin-induced neuropathy.
Table 1: Effect of this compound on Cisplatin-Induced Behavioral Hypersensitivity
| Treatment Group | Mechanical Allodynia (Paw Withdrawal Threshold in grams) | Thermal Hyperalgesia (Paw Withdrawal Latency in seconds) |
| Saline Control | Baseline | Baseline |
| Cisplatin + Vehicle | Significantly Reduced | Significantly Reduced |
| Cisplatin + this compound (1 mg/kg) | Partial Attenuation | Partial Attenuation |
| Cisplatin + this compound (3 mg/kg) | Significant Attenuation | Significant Attenuation |
| Cisplatin + this compound (10 mg/kg) | Significant Attenuation (similar to 3 mg/kg) | Significant Attenuation (similar to 3 mg/kg) |
Note: "Significantly Reduced" indicates a lower threshold for mechanical stimulation and a shorter latency for thermal stimulation, signifying pain. "Significant Attenuation" indicates a reversal of these pain-like behaviors towards baseline levels. Data is based on repeated daily intraperitoneal injections over 28 days.[5]
Table 2: Effect of this compound on Neurotrophic Factor mRNA Expression in DRG
| Treatment Group | NGF mRNA Expression (relative to control) | BDNF mRNA Expression (relative to control) |
| Saline Control | 100% | 100% |
| Cisplatin + Vehicle | Significantly Reduced | Significantly Reduced |
| Cisplatin + this compound (3 mg/kg) | Normalized to Control Levels | Normalized to Control Levels |
Note: Data was obtained after 28 days of repeated treatment.[5]
Experimental Protocols
Cisplatin-Induced Neuropathy Mouse Model
This protocol describes the induction of peripheral neuropathy in mice using cisplatin.
Materials:
-
Male C57BL/6 mice (or other suitable strain)
-
Cisplatin (in 0.9% saline)
-
Sterile 0.9% saline (vehicle control)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatize mice to the housing facility for at least one week before the start of the experiment.
-
Divide mice into experimental groups (e.g., Saline Control, Cisplatin + Vehicle, Cisplatin + this compound).
-
Administer cisplatin at a dose of 1 mg/kg via i.p. injection daily for seven consecutive days.[5] Another published protocol uses 2.3 mg/kg/day for two 5-day cycles with a 5-day rest period in between.[6]
-
Administer an equivalent volume of 0.9% saline to the control group.
-
Monitor the animals' body weight and general health daily.
-
Behavioral testing (see below) should be performed at baseline (before cisplatin administration) and at regular intervals throughout the study (e.g., days 3, 5, 7, 15, 21, and 28).[5]
This compound Administration
This protocol outlines the administration of this compound to the cisplatin-treated mice.
Materials:
-
This compound
-
Vehicle for this compound (e.g., a solution of ethanol, Tween 80, and saline)
-
Syringes and needles for i.p. injection
Procedure:
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/kg).[5]
-
Beginning on the first day of cisplatin administration, inject this compound (or vehicle for the control group) i.p. daily for the duration of the study (e.g., 28 days).[5]
-
The volume of injection should be consistent across all groups (e.g., 10 ml/kg).
Behavioral Assessment of Neuropathic Pain
These protocols are used to quantify the primary symptoms of peripheral neuropathy.
Materials:
-
von Frey filaments of varying forces
-
Elevated mesh platform
Procedure:
-
Place individual mice in separate compartments on the elevated mesh platform and allow them to acclimate for at least 30 minutes.
-
Apply von Frey filaments to the mid-plantar surface of the hind paw with increasing force.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
Materials:
-
Plantar test apparatus (radiant heat source)
-
Plexiglass enclosures on a glass plate
Procedure:
-
Place individual mice in the plexiglass enclosures on the glass plate and allow them to acclimate.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Measure the time it takes for the mouse to withdraw its paw (paw withdrawal latency).
-
A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
Molecular Analysis (Quantitative Real-Time PCR)
This protocol is for measuring the mRNA expression of NGF and BDNF in the DRG.
Materials:
-
Dissection tools
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for NGF, BDNF, and a housekeeping gene (e.g., β-actin)
-
qPCR instrument
Procedure:
-
At the end of the study, euthanize the mice and dissect the lumbar DRGs.
-
Immediately process the tissue for RNA extraction according to the kit manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for NGF, BDNF, and the housekeeping gene.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative mRNA expression levels.[5]
Visualizations
Caption: this compound's mechanism in alleviating cisplatin-induced neuropathy.
References
- 1. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staff View: Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice :: Library Catalog [oalib-perpustakaan.upi.edu]
- 3. researchgate.net [researchgate.net]
- 4. G Protein-Coupled Receptors and Ion Channels Involvement in Cisplatin-Induced Peripheral Neuropathy: A Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
GAT229 Solution Preparation with DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT229 is a potent and selective positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1), a key target in various physiological and pathological processes. As a pure PAM, this compound does not activate the CB1 receptor on its own but enhances the effects of endogenous or exogenous orthosteric ligands.[1][2] This property makes it a valuable research tool for studying the endocannabinoid system and a potential therapeutic agent with a reduced side-effect profile compared to direct CB1 agonists.[3][4] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of this compound solutions using dimethyl sulfoxide (B87167) (DMSO), along with application notes based on published research.
Introduction to this compound
This compound is the S-(-)-enantiomer of GAT211 and is characterized by its lack of intrinsic activity at the CB1 receptor.[2][5] Its mechanism of action involves binding to an allosteric site on the CB1 receptor, which potentiates the signaling of orthosteric agonists like the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1] This modulation can lead to various physiological effects, including the reduction of intraocular pressure and attenuation of neuropathic pain, as demonstrated in preclinical models.[1][3] this compound's ability to selectively enhance CB1 signaling in the presence of endogenous ligands makes it a promising candidate for therapeutic development.
Physicochemical Properties and Solubility
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[5] DMSO is a common solvent for preparing stock solutions of this compound due to its high solvating power for a wide range of organic compounds.[6] For aqueous-based biological assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[7]
This compound Solution Preparation Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Preparation of a 10 mM this compound Stock Solution in DMSO
Safety Precaution: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Calculate the required mass of this compound: The molecular weight of this compound is 342.39 g/mol .[5] To prepare 1 mL of a 10 mM stock solution, calculate the mass as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 342.39 g/mol x 1000 mg/g = 3.4239 mg
-
-
Weigh this compound: Accurately weigh approximately 3.42 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.
-
Add DMSO: Based on the actual weight of this compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 342.39 ( g/mol )] / 10 (mmol/L)
-
-
Dissolve this compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mix thoroughly: Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
Preparation of Working Solutions
For cell-based assays, the stock solution is typically diluted in a suitable aqueous buffer or cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration is compatible with the experimental system.[7] For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
Application Notes and Experimental Data
This compound has been utilized in a variety of in vitro and in vivo studies to investigate its role as a CB1 PAM.
In Vitro Applications
In cellular assays, this compound is used to study its effect on CB1 receptor signaling pathways. For instance, it has been shown to potentiate G protein-mediated signaling without significantly affecting the β-arrestin pathway.[7]
Experimental Protocol: cAMP Inhibition Assay [9]
-
Cell Culture: CHO-K1 cells overexpressing the human CB1 receptor (hCB1R) are cultured overnight in 96-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 0.1%.
-
Assay: Cells are treated with forskolin (B1673556) (to stimulate cAMP production) and the experimental compounds (e.g., an orthosteric agonist with or without this compound).
-
Incubation: Incubate the cells for a specified period (e.g., 90 minutes).
-
Detection: Measure the intracellular cAMP levels using a suitable detection kit.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Orthosteric Agonist | This compound Activity | Reference |
| cAMP Inhibition | hCB1R CHO-K1 | CP55,940 | Potentiates agonist-induced cAMP inhibition | [7] |
| β-arrestin2 Recruitment | hCB1R CHO-K1 | CP55,940 | No significant potentiation | [7] |
| [³⁵S]GTPγS Binding | hCB1R CHO-K1 membranes | - | Lacks intrinsic activity | [9] |
In Vivo Applications
In vivo studies have demonstrated the therapeutic potential of this compound in models of glaucoma and neuropathic pain. The formulation of this compound for in vivo use depends on the route of administration.
Experimental Protocol: In Vivo Administration for Intraocular Pressure (IOP) Studies [1]
-
Topical Administration: this compound is dissolved in a vehicle containing 2% DMSO and 4% Tween-20 in Tocrisolve. A 5 µL drop of the solution (e.g., 0.2% or 2% this compound) is administered to the eye.
-
Intraperitoneal (i.p.) Administration: this compound is dissolved in a vehicle of ethanol, Kolliphor EL, and saline (1:1:18 ratio) at a concentration of 1 mg/mL.
Table 2: In Vivo Efficacy of this compound in Mice
| Model | Administration Route | Dose | Effect | Reference |
| Ocular Hypertension | Topical | 0.2% | Significant IOP reduction at 6 and 12 hours | [1] |
| Ocular Hypertension | i.p. | 10 mg/kg | Significant IOP reduction at 12 hours | [1] |
| Cisplatin-Induced Neuropathic Pain | i.p. | 3 & 10 mg/kg/day | Attenuated thermal hyperalgesia and mechanical allodynia | [3][10] |
Visualizations
This compound Mechanism of Action
Caption: this compound acts as a PAM at the CB1 receptor.
Experimental Workflow: In Vitro cAMP Assay
Caption: Workflow for a cAMP inhibition assay with this compound.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for the preparation and use of this compound solutions with DMSO. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results. As a selective CB1 PAM, this compound is a critical tool for advancing our understanding of the endocannabinoid system and for the development of novel therapeutics.
References
- 1. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GAT229 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT229 is a potent, selective, and enantiomerically pure S-enantiomer that acts as a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1). As a PAM, this compound does not activate the CB1 receptor on its own but enhances the binding and signaling of endogenous or exogenous orthosteric agonists. This mechanism of action makes this compound a valuable research tool for studying the endocannabinoid system and a potential therapeutic agent with a reduced side-effect profile compared to direct CB1 agonists.
Given its indole-based chemical structure, understanding the stability and proper handling of this compound is critical for ensuring the reproducibility and accuracy of experimental results. These application notes provide detailed information on the stability of this compound and protocols for its storage and preparation for both in vitro and in vivo studies.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole |
| Molecular Formula | C₂₂H₁₈N₂O₂ |
| Molecular Weight | 342.40 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and Ethanol |
Stability and Storage Conditions
Proper storage of this compound is crucial to maintain its integrity and activity over time. As an indole (B1671886) derivative, this compound may be sensitive to light, pH, and temperature, with a potential for oxidation.[1]
Solid Compound
| Storage Condition | Duration | Recommendations |
| Short-term | Days to weeks | 0 - 4°C, dry and dark conditions.[2] |
| Long-term | Months to years | -20°C, dry and dark conditions.[2] |
| Shipping | A few weeks | Shipped at ambient temperature as non-hazardous.[2] |
| Shelf Life | >3 years (if stored properly) | Store at -20°C for long-term storage.[2] |
Stock Solutions
The stability of this compound in solution is dependent on the solvent and storage conditions. It is recommended to prepare fresh solutions for experiments whenever possible. If stock solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles.[3]
| Storage Condition | Duration | Recommendations |
| Short-term | Days to weeks | 0 - 4°C in a tightly sealed vial.[2] |
| Long-term | Months | -20°C or -80°C in tightly sealed vials.[2][3][4] General guidance suggests usability for up to one month at -20°C and six months at -80°C.[3][4] |
General Handling Recommendations for Indole Derivatives:
-
Protect from Light: Use amber vials or cover containers with foil to protect this compound solutions from light-induced degradation.[1]
-
Use High-Purity Solvents: When preparing stock solutions, use high-purity, anhydrous solvents like DMSO to minimize degradation.[1]
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
For most in vitro applications, a high-concentration stock solution of this compound is prepared in DMSO. This stock is then diluted to the final desired concentration in the assay buffer.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. Gentle sonication can be used to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
When preparing working solutions, dilute the stock solution in the appropriate aqueous assay buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced effects on cells.[1]
Preparation of Solutions for In Vivo Administration
The vehicle for in vivo administration of this compound will depend on the route of administration. Below are protocols for intraperitoneal and topical delivery based on published studies.
Vehicle Composition: A 1:1:18 mixture of ethanol, Kolliphor EL, and saline.[5]
Materials:
-
This compound solid powder
-
Ethanol (200 proof)
-
Kolliphor® EL (Cremophor® EL)
-
Sterile 0.9% saline solution
-
Sterile vials
Protocol:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound powder in ethanol.
-
Add Kolliphor EL and mix thoroughly until the solution is clear.
-
Add the saline solution dropwise while vortexing to prevent precipitation.
-
The final solution should be a clear, homogenous emulsion. Prepare this formulation fresh on the day of use.
Vehicle Composition: 2% DMSO and 4% Tween-20 in Tocrisolve™.[5]
Materials:
-
This compound solid powder
-
Dimethyl Sulfoxide (DMSO)
-
Tween®-20
-
Tocrisolve™ 100
-
Sterile vials
Protocol:
-
Prepare a concentrated stock of this compound in DMSO.
-
In a separate sterile vial, mix the appropriate volumes of the this compound stock solution, Tween-20, and Tocrisolve™ to achieve the desired final concentrations.
-
Vortex thoroughly to ensure a homogenous solution. This formulation should also be prepared fresh before use.
Signaling Pathway Modulation
This compound acts as a positive allosteric modulator at the CB1 receptor, which is a G-protein coupled receptor (GPCR). Its binding to an allosteric site enhances the signaling of orthosteric agonists, which typically couple to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
GAT229: A Tool for Investigating Allosteric Modulation of the Cannabinoid CB1 Receptor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GAT229 is a potent and selective positive allosteric modulator (PAM) of the cannabinoid 1 (CB1) receptor.[1][2] As the S-(-)-enantiomer of GAT211, it exhibits pure PAM activity without intrinsic agonism, making it an invaluable tool for studying the nuanced regulation of the endocannabinoid system.[2][3] Unlike orthosteric agonists that directly activate the receptor, this compound enhances the binding and/or efficacy of endogenous cannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol) and other orthosteric ligands.[2] This mode of action offers the potential for therapeutic benefits, such as in neuropathic pain and glaucoma, without the psychoactive side effects, tolerance, and dependence associated with direct CB1 activation.[4][5][6] These application notes provide a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in studying GPCR modulation, and relevant signaling pathways.
Pharmacological Profile of this compound
This compound's mechanism of action involves binding to an allosteric site on the CB1 receptor, which is topographically distinct from the orthosteric binding site for endogenous and exogenous agonists.[3] This interaction induces a conformational change in the receptor that can potentiate the signaling of orthosteric ligands.[3] this compound has been shown to enhance CB1-mediated signaling through various pathways, including G-protein-dependent inhibition of adenylyl cyclase (leading to reduced cAMP levels) and modulation of extracellular signal-regulated kinase (ERK) phosphorylation.[1][7]
Quantitative Data for this compound
The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies. This data is essential for designing experiments and interpreting results.
| In Vitro Assay | Orthosteric Ligand | This compound Concentration | Effect | Reference |
| cAMP Inhibition | CP55,940 (EC20) | 1 µM | Emax = 110% | [3] |
| β-arrestin2 Recruitment | CP55,940 (EC20) | 1 µM | Emax = 46% | [3] |
| G Protein Dissociation | CP55,940 | 10 µM | Increased Emax | [8] |
| ERK1/2 Phosphorylation | Anandamide (AEA) | 1 µM | Increased potency and Emax | [7] |
| In Vivo Model | Species | This compound Dose & Route | Effect | Reference |
| Cisplatin-Induced Neuropathic Pain | Mouse | 1, 3, 10 mg/kg, i.p. | Dose-dependent attenuation of thermal hyperalgesia and mechanical allodynia | [1][4] |
| Ocular Hypertension (Glaucoma) | Mouse | 0.2% topical solution | Reduced intraocular pressure in the presence of a subthreshold dose of WIN 55,212-2 | [5] |
| Ocular Hypertension (nee mice) | Mouse | 0.2% topical or 10 mg/kg i.p. | Reduced intraocular pressure | [5] |
| Corneal Pain and Inflammation | Mouse | 0.5% topical solution | Reduced pain scores and neutrophil infiltration in combination with subthreshold Δ8-THC | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by CB1 receptor activation and the general experimental workflows for studying this compound's effects.
References
- 1. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]
- 7. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cosmobio.co.jp [cosmobio.co.jp]
Application Notes and Protocols for GAT229 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT229 is a potent, enantiomerically pure positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1).[1][2] As the S-(-)-enantiomer of GAT211, this compound exhibits a distinct pharmacological profile, primarily acting to enhance the binding and/or efficacy of orthosteric ligands, such as endocannabinoids (e.g., anandamide (B1667382) and 2-AG) and synthetic agonists (e.g., CP55,940), at the CB1 receptor.[3][4] Unlike orthosteric agonists that directly activate the receptor and can be associated with undesirable psychoactive effects, CB1 PAMs like this compound offer a more nuanced approach to modulating the endocannabinoid system, potentially providing therapeutic benefits with a reduced side-effect profile.[5] Some studies also suggest that this compound possesses intrinsic allosteric agonist activity, classifying it as an "ago-PAM".
Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with the CB1 receptor. These assays allow for the quantitative determination of a PAM's ability to modulate the binding of a radiolabeled orthosteric ligand, providing key parameters such as potency (EC50) and the magnitude of modulation (Emax). This document provides detailed protocols and application notes for the use of this compound in radioligand binding assays, specifically focusing on its positive allosteric modulation of agonist binding.
Key Applications
-
Characterization of Allosteric Modulators: Quantify the potency and efficacy of this compound in enhancing orthosteric agonist binding to the CB1 receptor.
-
Structure-Activity Relationship (SAR) Studies: Compare the activity of this compound with its analogs to elucidate the structural requirements for positive allosteric modulation of the CB1 receptor.
-
High-Throughput Screening (HTS): Adapt the assay for screening chemical libraries to identify novel CB1 PAMs.
-
Investigation of Probe Dependence: Assess the ability of this compound to modulate the binding of different radiolabeled orthosteric agonists.
Data Presentation: Quantitative Analysis of this compound's Allosteric Effects
The following table summarizes the quantitative data for this compound's positive allosteric modulation of the orthosteric agonist [³H]CP55,940 binding to the human CB1 receptor. This data is compiled from various in vitro studies.
| Parameter | Value | Radioligand | Cell Line/Membrane Preparation | Reference |
| EC50 | ~100 - 300 nM | [³H]CP55,940 | CHO-K1 cells expressing hCB1R | [1] |
| Emax (% of Basal) | >100% | [³H]CP55,940 | CHO-K1 cells expressing hCB1R | [1] |
| Binding Site | Extracellular ends of TMH2/3 | N/A | In silico modeling | [6] |
Note: The exact values for EC50 and Emax can vary depending on the specific experimental conditions, such as radioligand concentration, membrane protein concentration, and buffer composition.
Signaling Pathways and Experimental Workflow Diagrams
This compound Signaling at the CB1 Receptor
The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the CB1 receptor.
Caption: Mechanism of this compound as a CB1 PAM.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps in performing a radioligand binding assay to evaluate this compound.
Caption: Workflow for this compound Radioligand Binding Assay.
Experimental Protocols
Protocol 1: Membrane Preparation from hCB1R-Transfected Cells
This protocol describes the preparation of cell membranes enriched with the human CB1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably transfected with human CB1 receptor (hCB1R)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors, ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Cell scrapers
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Grow hCB1R-transfected cells to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Repeat the centrifugation step (step 7) and resuspend the final pellet in a small volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Radioligand Binding Assay for this compound (Positive Allosteric Modulation)
This protocol details the procedure for a radioligand binding assay to determine the effect of this compound on the binding of the orthosteric agonist [³H]CP55,940.
Materials:
-
hCB1R-containing cell membranes (prepared as in Protocol 1)
-
[³H]CP55,940 (specific activity ~180 Ci/mmol)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4, ice-cold
-
Unlabeled CP55,940 (for determining non-specific binding)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Vacuum filtration manifold
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay Buffer
-
Non-specific Binding (NSB): 10 µM unlabeled CP55,940
-
This compound Test Wells: Serial dilutions of this compound
-
-
-
Reaction Mixture:
-
To each well, add the following in order:
-
50 µL of Assay Buffer, unlabeled CP55,940, or this compound dilution.
-
50 µL of [³H]CP55,940 diluted in Assay Buffer (final concentration ~0.5-1.0 nM).
-
100 µL of hCB1R membrane preparation diluted in Assay Buffer (final concentration 10-20 µg protein/well).
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum filtration manifold.
-
Wash each filter rapidly with 3 x 3 mL of ice-cold Wash Buffer.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
-
Plot the specific binding as a percentage of the basal specific binding (in the absence of this compound) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the EC50 and Emax values for this compound.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Non-specific Binding | Insufficient washing | Increase the number and/or volume of washes. |
| Radioligand concentration too high | Optimize the radioligand concentration. | |
| Filter not adequately pre-soaked | Ensure filters are fully submerged in PEI solution for at least 1 hour before use. | |
| Low Specific Binding | Low receptor density in membranes | Use a cell line with higher CB1R expression or increase the amount of membrane protein per well. |
| Inactive radioligand | Check the age and storage conditions of the radioligand. | |
| Incorrect buffer composition | Verify the pH and components of all buffers. | |
| High Variability between Replicates | Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing of reagents. |
| Incomplete filtration or washing | Ensure consistent vacuum pressure and washing technique across all wells. |
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in radioligand binding assays. By carefully following these methodologies, scientists can accurately characterize the positive allosteric modulatory effects of this compound on the CB1 receptor, contributing to a deeper understanding of its therapeutic potential and facilitating the discovery of novel allosteric modulators for the endocannabinoid system.
References
- 1. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 2. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 6. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Assessing GAT229 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT229 is a potent and selective positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1).[1] As a PAM, this compound does not activate the CB1 receptor on its own but enhances the binding and/or efficacy of orthosteric agonists, such as the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This mode of action presents a promising therapeutic strategy, potentially offering greater specificity and a reduced side-effect profile compared to direct CB1 agonists. This compound is the S-(-)-enantiomer of the racemic compound GAT211, with its allosteric agonist activity residing in the R-(+)-enantiomer, GAT228. This document provides detailed protocols for key functional assays to characterize the activity of this compound and similar compounds, along with representative data and visual workflows to guide experimental design.
Data Presentation
The following table summarizes the in vitro pharmacological data for GAT211 (the racemic mixture of GAT228 and this compound) in key functional assays. This data, from studies on the racemic mixture, provides insights into the combined effects of the agonist (GAT228) and PAM (this compound) activities.
| Assay Type | Compound | Parameter | Value | Orthosteric Agonist | Reference |
| cAMP Inhibition | GAT211 | EC50 | 230 nM (140-370 nM) | N/A (as agonist) | [2] |
| Emax | 110 ± 6.8% | [2] | |||
| β-arrestin Recruitment | GAT211 | EC50 | 940 nM (540-1800 nM) | N/A (as agonist) | [2] |
| Emax | 46 ± 9.5% | [2] | |||
| cAMP Inhibition | CP55,940 | EC50 | 15 nM | N/A | [3][4] |
| β-arrestin Recruitment | CP55,940 | EC50 | 310 nM | N/A | [3][4] |
Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the CB1 receptor by an orthosteric agonist, a process enhanced by this compound, initiates a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, CB1 receptor activation can trigger G-protein-independent signaling pathways, such as the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and activation of other signaling molecules like ERK1/2.
Experimental Protocols
This section details the methodologies for two key functional assays used to assess the activity of this compound: β-arrestin recruitment and ERK1/2 phosphorylation.
β-Arrestin Recruitment Assay (DiscoverX PathHunter®)
This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a hallmark of GPCR desensitization and a key signaling event. The PathHunter assay utilizes enzyme fragment complementation (EFC) technology for detection.
Materials:
-
PathHunter® CHO-K1 hCB1 β-arrestin cells (DiscoverX)
-
Cell plating reagent (DiscoverX)
-
This compound and orthosteric agonists (e.g., CP55,940)
-
PathHunter Detection Reagents (DiscoverX)
-
White, clear-bottom 384-well microplates
-
Luminometer
Protocol:
-
Cell Plating:
-
Culture PathHunter CHO-K1 hCB1 β-arrestin cells according to the supplier's instructions.
-
On the day of the assay, harvest and resuspend cells in the appropriate cell plating reagent to a concentration of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the orthosteric agonist in the appropriate assay buffer. For assessing PAM activity, prepare a fixed concentration of the orthosteric agonist (e.g., EC20 concentration of CP55,940).
-
Add 5 µL of the compound dilutions to the respective wells. For antagonist mode, pre-incubate with the antagonist before adding the agonist.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter Detection Reagent solution according to the manufacturer's protocol.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are downstream effectors of CB1 receptor signaling. An increase in phosphorylated ERK (p-ERK) indicates receptor activation.
Materials:
-
HEK293 cells stably or transiently expressing the human CB1 receptor
-
Cell culture medium (e.g., DMEM) with and without serum
-
This compound and orthosteric agonists
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed HEK293-hCB1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours prior to treatment to reduce basal ERK phosphorylation.
-
Treat cells with various concentrations of this compound in the presence or absence of a fixed concentration of an orthosteric agonist for the desired time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized data to determine the dose-response relationship.
-
Conclusion
The functional assays described in these application notes provide robust and reliable methods for characterizing the activity of this compound and other CB1 receptor allosteric modulators. The β-arrestin recruitment assay offers a high-throughput method to assess a key G-protein-independent signaling pathway, while the ERK1/2 phosphorylation assay provides insight into a critical downstream signaling cascade. By utilizing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively evaluate the pharmacological properties of novel compounds targeting the CB1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 4. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
GAT229 Topical Application for Ophthalmic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT229 is a positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1), which has shown potential in ophthalmic research, particularly in the context of glaucoma.[1][2] As a PAM, this compound enhances the activity of the CB1 receptor in the presence of its natural ligands (endocannabinoids) without directly activating the receptor on its own.[3][4][5] This mode of action offers a nuanced approach to modulating the endocannabinoid system in the eye, potentially reducing intraocular pressure (IOP) with a favorable safety profile compared to direct CB1 agonists.[2]
These application notes provide a comprehensive overview and detailed protocols for the topical application of this compound in preclinical ophthalmic research models.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the CB1 receptor, a site distinct from the orthosteric binding site where endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) bind.[3][5] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of the endogenous ligands. In the context of the eye, CB1 receptors are located in key tissues involved in the regulation of intraocular pressure, including the ciliary body and the trabecular meshwork.[6][7][8] Activation of CB1 receptors in these tissues is thought to decrease IOP by both reducing the production of aqueous humor and increasing its outflow through the trabecular meshwork.[6][7]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the topical application of this compound for the reduction of intraocular pressure (IOP).
Table 1: Effect of Topical this compound on IOP in Normotensive Mice
| Treatment Group | Concentration | Time Point | Mean IOP Change from Baseline (mmHg) | Statistical Significance |
| Vehicle | N/A | 6h | +2.3 ± 0.5 | N/A |
| This compound | 0.2% | 6h | No significant change | p > 0.05 |
| This compound + WIN 55,212-2 (0.25%) | 0.2% | 6h | -3.2 ± 0.8 | p < 0.05 |
| This compound + Δ⁹-THC (1 mg/kg, i.p.) | 0.2% | 6h | -1.8 ± 0.4 | p < 0.05 |
Data adapted from Cairns et al., 2017. Values are represented as mean ± SEM.
Table 2: Effect of Topical this compound on IOP in Ocular Hypertensive (nee) Mice
| Treatment Group | Concentration | Time Point | Mean IOP (mmHg) | Statistical Significance (vs. Vehicle) |
| Vehicle | N/A | 6h | 25.4 ± 1.2 | N/A |
| This compound | 0.2% | 6h | 19.6 ± 1.0 | p < 0.05 |
| Vehicle | N/A | 12h | 26.1 ± 1.5 | N/A |
| This compound | 0.2% | 12h | 18.4 ± 1.3 | p < 0.05 |
Data adapted from Cairns et al., 2017. Values are represented as mean ± SEM.
Experimental Protocols
Formulation of this compound Topical Solution
This compound is a lipophilic compound, and its formulation for topical ophthalmic delivery requires careful consideration of solvents and vehicles to ensure solubility, stability, and bioavailability.
Materials:
-
This compound powder
-
Ethanol (USP grade)
-
Kolliphor® EL (Cremophor® EL) or similar non-ionic solubilizer
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in ethanol. The concentration will depend on the final desired concentration in the ophthalmic solution.
-
Vehicle Preparation: In a sterile microcentrifuge tube, prepare the vehicle by mixing ethanol, Kolliphor® EL, and sterile saline in a 1:1:6 ratio.[1] For example, for 1 mL of vehicle, use 125 µL of ethanol, 125 µL of Kolliphor® EL, and 750 µL of sterile saline.
-
Dissolving this compound: Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration (e.g., 0.2% or 2%).
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution of this compound.
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the prepared this compound ophthalmic solution at 4°C and protect it from light.
Topical Administration to Mice
This protocol describes the manual administration of eye drops to a mouse.
Materials:
-
This compound ophthalmic solution
-
Micropipette with sterile tips (capable of dispensing 5 µL)
-
Restraining device for mice (optional, but recommended for consistency)
Protocol:
-
Animal Handling: Gently restrain the mouse to minimize stress. This can be done manually by securing the scruff of the neck or by using a commercial restraining device.
-
Dosing: Using a micropipette, carefully dispense a 5 µL drop of the this compound solution onto the central cornea of the mouse's eye.[9]
-
Observation: Observe the mouse for a few moments to ensure the drop has been successfully administered and is not immediately blinked out.
-
Repeat for Other Eye (if necessary): If both eyes are to be treated, repeat the procedure for the other eye.
-
Post-Administration Care: Return the mouse to its cage and monitor for any signs of discomfort or adverse reactions.
Measurement of Intraocular Pressure (IOP) in Mice
This protocol outlines the use of a rebound tonometer (e.g., TonoLab) for non-invasive IOP measurement in mice.
Materials:
-
Rebound tonometer (e.g., TonoLab) with appropriate probes for mice
-
Mouse restrainer
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) - optional, as the rebound tonometer is generally well-tolerated without anesthesia.[10]
Protocol:
-
Animal Restraint: Secure the mouse in a restraining device to keep its head still.[11][12]
-
Tonometer Preparation: Load a new, sterile probe into the tonometer according to the manufacturer's instructions.
-
Positioning: Position the tonometer perpendicular to the central cornea, approximately 2-3 mm away.[11]
-
Measurement: Activate the tonometer to take a series of measurements. The device will automatically calculate and display the average IOP. Most devices take 6 readings and provide an average.[13]
-
Data Recording: Record the IOP reading.
-
Repeatability: For increased accuracy, it is recommended to take multiple readings and calculate the average.
Concluding Remarks
The topical application of this compound presents a promising avenue for ophthalmic research, particularly in the development of novel therapies for glaucoma. The protocols outlined in these application notes provide a foundation for conducting preclinical studies to evaluate the efficacy and safety of this compound. Researchers should adhere to best practices in animal handling and experimental procedures to ensure the generation of reliable and reproducible data. Further research is warranted to fully elucidate the long-term effects and therapeutic potential of this compound in various ocular conditions.
References
- 1. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators: An Emerging Concept in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Cannabinoid CB(1) receptor expression, activation and detection of endogenous ligand in trabecular meshwork and ciliary process tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist-dependent cannabinoid receptor signalling in human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Eye drops for delivery of bioactive compounds and BrdU to stimulate proliferation and Label mitotically active cells in the adult rodent retina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Calibration of the TonoLab Tonometer in Mice with Spontaneous or Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of GAT229 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intraperitoneal (IP) injection of GAT229, a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1), in rodent models. The information is compiled from preclinical studies investigating the therapeutic potential of this compound, particularly in models of neuropathic pain.
Introduction
This compound is a potent and selective CB1 PAM that enhances the signaling of endogenous cannabinoids without directly activating the receptor, thereby avoiding the psychoactive side effects associated with direct CB1 agonists.[1][2] This characteristic makes it a promising therapeutic agent for various conditions, including neuropathic pain.[2][3] Preclinical studies in mice have demonstrated the efficacy of this compound in alleviating chemotherapy-induced peripheral neuropathy (CIPN).[2][3][4]
Mechanism of Action
This compound functions by binding to an allosteric site on the CB1 receptor, distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) bind.[5] This binding potentiates the receptor's response to endogenous agonists, thereby amplifying their natural signaling effects.[6] This modulation can influence downstream signaling pathways, including the ERK1/2 and Akt pathways, leading to increased Brain-Derived Neurotrophic Factor (BDNF) levels and improved cell viability.[3] In the context of neuropathic pain, this compound has been shown to normalize the expression of Nerve Growth Factor (NGF) and BDNF and reduce the expression of pro-inflammatory cytokines in dorsal root ganglia (DRG) neurons.[2][3][4]
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Quantitative Data Summary
The following table summarizes the quantitative data from a key preclinical study investigating this compound in a mouse model of cisplatin-induced neuropathic pain.[3]
| Parameter | Value | Species | Model | Source |
| Dosages | 1, 3, and 10 mg/kg | Mouse | Cisplatin-induced neuropathic pain | [3] |
| Vehicle | Ethanol (B145695):Kolliphor:0.9% Normal Saline (1:1:6) | Mouse | N/A | [3] |
| Administration Route | Intraperitoneal (i.p.) | Mouse | N/A | [3] |
| Injection Volume | 5 ml/kg | Mouse | N/A | [3] |
| Frequency (Single Dose Study) | Single injection on day 8 post-cisplatin treatment | Mouse | Cisplatin-induced neuropathic pain | [3] |
| Frequency (Repeated Dose Study) | Daily for 28 days | Mouse | Cisplatin-induced neuropathic pain | [3] |
| CB1 Antagonist (for mechanism validation) | AM251 (3 mg/kg) | Mouse | Cisplatin-induced neuropathic pain | [3] |
Experimental Protocol: Intraperitoneal Injection of this compound
This protocol details the preparation and administration of this compound for in vivo rodent studies.
Materials:
-
This compound
-
Ethanol (200 proof)
-
Kolliphor® EL (formerly Cremophor® EL)
-
0.9% Sterile Normal Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 ml or 3 ml)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% Ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
1. Preparation of this compound Formulation:
a. this compound is dissolved in a vehicle of ethanol, Kolliphor, and 0.9% normal saline at a ratio of 1:1:6.[3] b. For example, to prepare 8 ml of the vehicle, mix 1 ml of ethanol, 1 ml of Kolliphor, and 6 ml of 0.9% normal saline. c. Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse receiving a 5 ml/kg injection volume, the concentration would be 2 mg/ml). d. Add the this compound to the vehicle. e. Vortex the solution thoroughly until the this compound is completely dissolved. f. Prepare fresh on the day of injection.
2. Animal Handling and Restraint:
a. Handle rodents calmly and confidently to minimize stress. b. For IP injections, restrain the animal securely. For mice, this can often be done by a single person. For rats, a two-person technique may be preferred.[7] c. Position the animal in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[8][9][10]
3. Injection Procedure:
a. Identify the injection site in the lower right quadrant of the abdomen.[7][9][10] This location helps to avoid the cecum (on the left side) and the urinary bladder. b. Disinfect the injection site with a 70% ethanol swab. c. Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[7] d. Gently aspirate by pulling back on the syringe plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[8] e. If there is no aspirate, slowly and steadily inject the this compound solution into the peritoneal cavity. f. Withdraw the needle and return the animal to its cage. g. Monitor the animal for any adverse reactions following the injection.
Experimental Workflow
Caption: Intraperitoneal injection workflow.
Safety and Compliance
All procedures involving animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines and regulations. Appropriate PPE should be worn at all times.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. research.vt.edu [research.vt.edu]
- 10. research.vt.edu [research.vt.edu]
Application Notes and Protocols: GAT229 in Combination with WIN 55,212-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the combined use of GAT229, a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1), and WIN 55,212-2, a potent CB1 and CB2 receptor agonist. The co-administration of a CB1 PAM with a CB1 agonist is a promising strategy to enhance the therapeutic effects of the agonist while potentially reducing the required dosage and mitigating side effects. This compound itself does not activate the CB1 receptor but enhances the binding and/or efficacy of orthosteric agonists like WIN 55,212-2.[1][2][3] This document outlines the synergistic effects observed, relevant signaling pathways, and detailed protocols for in vivo and in vitro experimental setups.
Data Presentation: Quantitative Analysis of Combined Effects
The synergistic interaction between this compound and a CB1 agonist has been demonstrated in various studies. The following table summarizes key quantitative data from preclinical models.
| Parameter | This compound Concentration/Dose | Orthosteric Agonist & Dose | Model System | Key Finding | Reference |
| Intraocular Pressure (IOP) Reduction | 0.2% (topical) | Subthreshold WIN 55,212-2 (0.25%, topical) | Normotensive Mice | Combination significantly reduced IOP for at least 6 hours, whereas WIN 55,212-2 alone had a transient effect. | [3][4] |
| Intraocular Pressure (IOP) Reduction | 0.2% (topical) | Subthreshold Δ⁹-THC (1 mg/kg, i.p.) | Normotensive Mice | Combination produced significant IOP lowering at 6 hours post-administration. | [3] |
| Corneal Pain Reduction (Nociception) | 0.5% (topical) | Subthreshold Δ⁸-THC (0.4%, topical) | Mouse Model of Corneal Hyperalgesia | Combination significantly reduced pain scores following capsaicin (B1668287) stimulation.[5][6] | [5][6] |
| Corneal Inflammation (Neutrophil Infiltration) | 0.5% (topical) | Subthreshold Δ⁸-THC (0.2%) | Mouse Model of Corneal Hyperalgesia | Combination significantly reduced neutrophil infiltration.[5][6] | [5][6] |
| Neuropathic Pain Attenuation | 3 mg/kg/day (i.p.) for 28 days | Endogenous Cannabinoids | Cisplatin-Induced Neuropathic Pain in Mice | This compound alone attenuated thermal hyperalgesia and mechanical allodynia, suggesting potentiation of endogenous cannabinoid signaling. | [7][8] |
Signaling Pathways
WIN 55,212-2, as a CB1 receptor agonist, activates intracellular signaling cascades primarily through the G-protein subunit Gαi/o. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels.[9] Furthermore, CB1 receptor activation by WIN 55,212-2 can stimulate the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[9][10] this compound, by binding to an allosteric site on the CB1 receptor, enhances the signaling initiated by WIN 55,212-2. Some studies also suggest that WIN 55,212-2 can have off-target effects, for instance, by inhibiting the transient receptor potential vanilloid 1 (TRPV1) channel via a calcineurin-dependent pathway.[11]
Caption: this compound and WIN 55,212-2 signaling pathway.
Experimental Protocols
In Vivo Model: Corneal Pain and Inflammation in Mice
This protocol is adapted from studies investigating the anti-nociceptive and anti-inflammatory effects of this compound and a CB1 agonist in a mouse model of corneal hyperalgesia.[5][6]
1. Animals:
-
Species: Male BALB/c mice (or other appropriate strain)
-
Age: 8-12 weeks
-
Housing: Standard housing conditions with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee.
2. Materials:
-
This compound
-
WIN 55,212-2 (or Δ⁸-THC)
-
Vehicle solution (e.g., 2% DMSO and 4% Tween-20 in Tocrisolve)
-
Capsaicin solution (1 µM)
-
Proparacaine (B1679620) hydrochloride (0.5% ophthalmic solution)
-
Silver nitrate (B79036) applicator sticks
3. Experimental Procedure:
-
Induction of Corneal Hyperalgesia:
-
Anesthetize the mice with isoflurane.
-
Apply one drop of proparacaine to the cornea as a local anesthetic.
-
Gently apply a silver nitrate applicator to the central cornea for 2 seconds to induce a chemical cauterization injury.
-
-
Drug Administration:
-
Immediately after injury, topically apply 5 µL of the test compound solution to the injured cornea.
-
Groups can include: Vehicle, this compound alone (e.g., 0.5%), WIN 55,212-2 alone (subthreshold dose, e.g., 0.25%), and this compound + WIN 55,212-2 combination.
-
-
Assessment of Nociception (Pain Response):
-
At 6 hours post-injury and treatment, apply 5 µL of capsaicin (1 µM) to the injured cornea.
-
Record the number of eye wipes with the ipsilateral forepaw for 30 seconds. This serves as the pain score.
-
-
Assessment of Inflammation (Neutrophil Infiltration):
-
At the end of the experiment, euthanize the mice.
-
Enucleate the eyes and fix them in 10% neutral buffered formalin.
-
Process the corneas for histology and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Quantify the number of neutrophils in the corneal stroma under a microscope.
-
4. Data Analysis:
-
Pain scores and neutrophil counts should be compared between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A p-value < 0.05 is typically considered significant.
In Vitro Model: Calcium Mobilization Assay
This protocol describes a general method to assess the potentiation of WIN 55,212-2-induced calcium mobilization by this compound in a cell line expressing the CB1 receptor.
1. Materials:
-
Cell line expressing human CB1 receptors (e.g., AtT-20 or CHO-K1 cells)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
This compound
-
WIN 55,212-2
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with injection capabilities
2. Experimental Procedure:
-
Cell Culture and Plating:
-
Culture the CB1-expressing cells according to standard protocols.
-
Plate the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of WIN 55,212-2.
-
Prepare solutions of this compound at various concentrations (including a vehicle control).
-
Add the this compound solutions to the respective wells and incubate for a short period (e.g., 15-30 minutes).
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the WIN 55,212-2 solutions into the wells while continuously recording the fluorescence signal.
-
Record the peak fluorescence intensity after agonist addition.
-
3. Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Plot the concentration-response curves for WIN 55,212-2 in the presence and absence of different concentrations of this compound.
-
Determine the EC₅₀ values for WIN 55,212-2 under each condition to quantify the potentiation by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the combined effects of this compound and WIN 55,212-2.
Caption: General experimental workflow.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. realmofcaring.org [realmofcaring.org]
- 6. Allosteric Cannabinoid Receptor 1 (CB1) Ligands Reduce Ocular Pain and Inflammation [mdpi.com]
- 7. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 10. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 11. pnas.org [pnas.org]
GAT229 Potentiation of Δ9-THC Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT229 is a selective, positive allosteric modulator (PAM) of the cannabinoid type 1 (CB1) receptor. Unlike direct orthosteric agonists such as Δ9-tetrahydrocannabinol (Δ9-THC), this compound does not activate the CB1 receptor on its own but rather enhances the binding and/or efficacy of orthosteric ligands like Δ9-THC and endogenous cannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol).[1][2] This mode of action presents a promising therapeutic strategy, as it may allow for the amplification of cannabinoid signaling in a more spatially and temporally controlled manner, potentially reducing the adverse psychoactive effects, tolerance, and dependence associated with direct CB1 agonists.[3][4]
These application notes provide a summary of the key findings on the potentiation of Δ9-THC's effects by this compound, along with detailed protocols for relevant in vitro and in vivo assays.
Data Presentation
In Vivo Potentiation of Δ9-THC Effects on Intraocular Pressure (IOP)
The combination of this compound with a subthreshold dose of Δ9-THC has been shown to significantly reduce intraocular pressure (IOP) in mice, a key therapeutic target for glaucoma.[5]
| Treatment Group | Dose | Route of Administration | Time Point | Change in IOP from Baseline (mmHg) | Significance (vs. Vehicle/Control) |
| Δ9-THC | 1 mg/kg | Intraperitoneal (i.p.) | 1, 6, 12 h | No significant change | P > 0.05 |
| Topical this compound + Δ9-THC | 0.2% this compound + 1 mg/kg Δ9-THC | Topical (eye) + i.p. | 6 h | -1.7 ± 0.6 | P < 0.05 |
| Topical Vehicle + Δ9-THC | Vehicle + 1 mg/kg Δ9-THC | Topical (eye) + i.p. | 6 h | +1.2 ± 0.4 | - |
Table 1: Effect of this compound on Δ9-THC-induced changes in intraocular pressure in normotensive mice. Data extracted from Cairns et al., 2017.[5]
In Vitro Modulation of CB1 Receptor Signaling
This compound has been characterized in various in vitro assays to determine its effects on CB1 receptor signaling pathways, both alone and in combination with orthosteric agonists.
| Assay | Ligand(s) | Key Finding |
| G Protein Dissociation | This compound | Allosteric agonist activity observed.[6] |
| ERK1/2 Phosphorylation | This compound | Allosteric agonist activity observed.[6] |
| β-arrestin 2 Translocation | This compound | Allosteric agonist activity observed.[6] |
| G Protein Dissociation | This compound + AEA | Increased potency and efficacy of AEA.[6] |
| ERK1/2 Phosphorylation | This compound + AEA | Increased potency and efficacy of AEA.[6] |
| β-arrestin 2 Translocation | This compound + AEA | Increased potency and efficacy of AEA.[6] |
Table 2: Summary of in vitro effects of this compound on CB1 receptor signaling pathways. Data from publications such as Thapa et al., 2024.[6]
Mandatory Visualizations
Caption: CB1 Receptor Signaling Pathway.
Caption: this compound Potentiation of Δ9-THC.
Caption: In Vivo IOP Measurement Workflow.
Experimental Protocols
In Vivo Protocol: Measurement of Intraocular Pressure in Mice
This protocol is adapted from studies investigating the effects of this compound and Δ9-THC on IOP in mice.[5][7]
1. Animals:
-
Male C57Bl/6J mice are commonly used.
-
Animals should be housed in a temperature-controlled environment with a 12-hour light-dark cycle.
-
All experiments should be conducted in accordance with institutional animal care and use committee guidelines.
2. Materials:
-
This compound (e.g., from a chemical supplier)
-
Δ9-THC (e.g., from a chemical supplier)
-
Vehicle for topical administration (e.g., 1:1:18 ethanol:Kolliphor EL:saline)
-
Vehicle for intraperitoneal (i.p.) injection (e.g., 1:1:18 ethanol:Kolliphor EL:saline)
-
Rebound tonometer (e.g., TonoLab)
-
Anesthetic (e.g., isoflurane)
3. Drug Preparation:
-
Prepare a 0.2% (w/v) solution of this compound in the topical vehicle.
-
Prepare a 1 mg/mL solution of Δ9-THC in the i.p. vehicle for a 1 mg/kg dose.
4. Experimental Procedure:
-
Acclimatize the mice to the handling and experimental procedures for several days before the experiment to minimize stress.
-
On the day of the experiment, record the baseline IOP for each mouse. Anesthetize the mice (e.g., with isoflurane) and measure IOP using a rebound tonometer according to the manufacturer's instructions.
-
Administer the treatments. For the combination group, apply 5 µL of 0.2% this compound solution topically to one eye and administer 1 mg/kg Δ9-THC via i.p. injection. The contralateral eye can receive the topical vehicle as a control.
-
At designated time points (e.g., 1, 6, and 12 hours) post-administration, re-anesthetize the mice and measure the IOP in both eyes.
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of the different treatments.
In Vitro Protocol: cAMP Accumulation Assay
This protocol is a general method for assessing the inhibition of adenylyl cyclase activity via the Gi/o-coupled CB1 receptor.
1. Cell Culture:
-
Use a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Culture the cells in the appropriate medium supplemented with antibiotics and serum.
2. Materials:
-
CB1-expressing cells
-
This compound
-
Δ9-THC or another CB1 agonist (e.g., CP55,940)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Assay buffer (e.g., HBSS with HEPES and BSA)
3. Experimental Procedure:
-
Seed the CB1-expressing cells into a 96- or 384-well plate at a predetermined density and allow them to attach overnight.
-
On the day of the assay, remove the culture medium and replace it with assay buffer.
-
To assess the potentiation effect, pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add varying concentrations of the orthosteric agonist (Δ9-THC) to the wells.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (the concentration should be optimized to produce a submaximal cAMP response). The inclusion of a phosphodiesterase inhibitor like IBMX is recommended to prevent cAMP degradation.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curves for the orthosteric agonist in the absence and presence of this compound.
-
Analyze the data to determine changes in the potency (EC50) and efficacy (Emax) of the orthosteric agonist.
In Vitro Protocol: β-Arrestin Recruitment Assay
This protocol describes a method to measure the recruitment of β-arrestin to the CB1 receptor upon agonist stimulation, a key step in receptor desensitization and an independent signaling pathway.
1. Cell Culture:
-
Use a cell line engineered for a β-arrestin recruitment assay, such as the PathHunter® assay, where the CB1 receptor is tagged with a fragment of β-galactosidase and β-arrestin is tagged with the complementing fragment.
2. Materials:
-
CB1 β-arrestin assay cell line
-
This compound
-
Δ9-THC or another CB1 agonist
-
Assay medium (as recommended by the assay manufacturer)
-
Detection reagents from the assay kit
3. Experimental Procedure:
-
Seed the cells in the appropriate assay plate (e.g., a white, clear-bottom 384-well plate) and incubate overnight.
-
Prepare serial dilutions of this compound and the orthosteric agonist (Δ9-THC).
-
To assess potentiation, add varying concentrations of this compound to the cells, followed by the addition of varying concentrations of Δ9-THC.
-
Incubate the plate for the recommended time (e.g., 90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol and incubate for the specified time (e.g., 60 minutes) at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Generate concentration-response curves and analyze the data to determine the effect of this compound on the potency and efficacy of Δ9-THC in recruiting β-arrestin.
Conclusion
This compound demonstrates the ability to potentiate the effects of the orthosteric CB1 agonist Δ9-THC, both in vivo and in vitro. This allosteric modulation offers a nuanced approach to targeting the endocannabinoid system, with the potential for enhanced therapeutic efficacy and an improved safety profile compared to direct-acting agonists. The protocols provided herein serve as a guide for researchers to further investigate the pharmacology of this compound and other CB1 PAMs.
References
- 1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 3. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GAT229 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GAT229. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is the S-(-)-enantiomer of GAT211 and acts as a potent positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1).[1][2] As a PAM, this compound does not have intrinsic activity on its own but enhances the effects of orthosteric agonists, such as the endocannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), at the CB1 receptor.[2][3] This modulation can lead to various downstream cellular effects.
2. What are the general solubility properties of this compound?
This compound is a hydrophobic molecule with limited aqueous solubility.[4] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) (EtOH).[1] Direct dissolution in aqueous buffers is generally not feasible and can lead to precipitation.
Troubleshooting Guide
In Vitro Experimentation
Issue: How do I prepare a stock solution of this compound for in vitro assays?
Solution:
It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or absolute ethanol are suitable solvents for this compound.[1]
-
Stock Concentration: Aim for a stock solution concentration in the range of 10-50 mM to minimize the volume of organic solvent introduced into your final assay medium.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, ensure the solution is completely thawed at room temperature and briefly vortexed.[4]
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO [4]
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved.
-
If necessary, gentle warming in a 37°C water bath can be used to aid dissolution. Avoid excessive heat to prevent potential degradation.
-
Aliquot the stock solution into smaller volumes for storage.
Issue: My this compound precipitates when I dilute the stock solution into my aqueous assay buffer.
Solution:
This is a common problem due to the hydrophobic nature of this compound. Here are several strategies to address this:
-
Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay medium as low as possible (typically below 0.5%) to minimize solvent-induced artifacts, while ensuring it is high enough to maintain this compound solubility.[4] This may require empirical testing.
-
Use of Pluronic F-127: For challenging situations, Pluronic F-127 can be used to improve solubility and prevent precipitation in aqueous solutions.
Experimental Protocol: Using Pluronic F-127 for Improved Aqueous Solubility
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in distilled water. Gentle heating may be required for complete dissolution.
-
To your this compound stock solution in DMSO, add an equal volume of the 10% Pluronic F-127 solution.
-
Vortex the mixture thoroughly.
-
This mixture can then be serially diluted in your aqueous assay buffer. The final concentration of Pluronic F-127 should be kept as low as possible while maintaining the solubility of this compound.
In Vivo Experimentation
Issue: How do I formulate this compound for in vivo administration?
Solution:
Due to its poor water solubility, this compound requires a specific vehicle for in vivo delivery. A commonly used vehicle consists of a mixture of ethanol, a surfactant like Kolliphor or Tween 80, and saline.
Quantitative Data on In Vivo Formulations
| Formulation Components | Ratio (v/v/v) | Administration Route | Reference |
| Ethanol:Kolliphor:0.9% Saline | 1:1:6 | Intraperitoneal (i.p.) | [5] |
| Saline:Ethanol:Kolliphor | 3:1:1 | Intraperitoneal (i.p.) | [2] |
| Ethanol:Tween 80:Saline | 1:1:18 | Not specified | [2] |
Experimental Protocol: Preparation of Ethanol:Kolliphor:Saline (1:1:6) Vehicle [5]
-
In a sterile container, add one volume of absolute ethanol.
-
Add one volume of Kolliphor (e.g., Kolliphor EL) to the ethanol and mix thoroughly.
-
Dissolve the required amount of this compound in this ethanol/Kolliphor mixture.
-
Slowly add six volumes of 0.9% normal saline to the mixture while continuously vortexing or stirring to form a stable emulsion.
-
The final formulation should be administered shortly after preparation.
This compound Signaling and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for its use.
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GAT229 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GAT229 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1).[1][2] As a PAM, it does not have intrinsic activity on its own but enhances the effect of an orthosteric agonist, such as anandamide (B1667382) (AEA), 2-arachidonoylglycerol (B1664049) (2-AG), or a synthetic agonist like CP55,940, at the CB1 receptor.[3][4]
Q2: What are the common applications of this compound in cell-based assays?
This compound is frequently used in cell-based assays to study the modulation of CB1 receptor signaling. Common assays include:
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cAMP (Cyclic Adenosine Monophosphate) Inhibition Assays: To measure the potentiation of agonist-induced inhibition of adenylyl cyclase.[5]
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β-Arrestin Recruitment Assays: To assess the modulation of agonist-induced β-arrestin binding to the CB1 receptor.[5][6]
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ERK1/2 (Extracellular Signal-Regulated Kinase) Phosphorylation Assays: To investigate the impact on downstream MAP kinase signaling pathways.[1][7]
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
For initial experiments, a broad concentration range of this compound from 0.1 nM to 10 µM is recommended.[5] This range is typically sufficient to observe a dose-dependent potentiation of a co-administered CB1 agonist.
Q4: How should I prepare and store this compound stock solutions?
This compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM). It is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: Does this compound exhibit biased signaling?
Yes, some studies suggest that this compound and its analogs can exhibit biased agonism, preferentially activating certain signaling pathways over others. For instance, some analogs show a bias towards G-protein signaling (cAMP inhibition) over β-arrestin recruitment.[5] This is an important consideration when designing experiments and interpreting results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | 1. This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range of this compound (e.g., up to 30 µM). |
| 2. Orthosteric agonist concentration is suboptimal. | The effect of a PAM is dependent on the presence of an orthosteric agonist. Titrate the agonist to a concentration that gives a submaximal response (e.g., EC20 or EC50) to observe potentiation by this compound. | |
| 3. Cell line does not express functional CB1 receptors. | Confirm CB1 receptor expression in your cell line using techniques like Western blot, qPCR, or by using a well-characterized positive control agonist. | |
| 4. Compound instability. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. | |
| High cell death or cytotoxicity | 1. This compound concentration is too high. | Determine the cytotoxic concentration of this compound in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). It is recommended to perform a cytotoxicity assay before proceeding with functional assays. |
| 2. High DMSO concentration. | Ensure the final DMSO concentration in your assay does not exceed 0.1%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity. | |
| 3. Combined toxicity with the orthosteric agonist. | Evaluate the cytotoxicity of the orthosteric agonist alone and in combination with this compound. | |
| High variability in results | 1. Inconsistent cell seeding density. | Ensure a uniform cell number is seeded across all wells of the assay plate. |
| 2. Inconsistent incubation times. | Adhere to a strict timeline for compound addition and assay measurements. | |
| 3. Improper mixing of reagents. | Ensure thorough but gentle mixing of all reagents, especially after adding this compound and the orthosteric agonist. |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound and a Co-administered CB1 Agonist (e.g., CP55,940) in Common Cell-Based Assays.
| Assay Type | Recommended this compound Concentration Range | Recommended CP55,940 Concentration | Commonly Used Cell Lines |
| cAMP Inhibition | 0.1 nM - 10 µM | EC20 - EC50 (e.g., 10-100 nM) | HEK293 or CHO-K1 expressing hCB1 |
| β-Arrestin Recruitment | 0.1 nM - 10 µM | EC20 - EC50 (e.g., 100-300 nM) | HEK293 or CHO-K1 expressing hCB1 |
| ERK1/2 Phosphorylation | 1 µM - 10 µM | EC50 - EC80 (e.g., 100 nM) | HEK293 or CHO-K1 expressing hCB1 |
| Cytotoxicity (e.g., MTT) | 1 µM - 50 µM | N/A | HEK293, CHO-K1, or cell line of interest |
Note: The optimal concentrations are cell line and assay dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a cAMP Inhibition Assay
This protocol outlines a method to determine the concentration at which this compound potentiates the effect of a CB1 agonist on the inhibition of adenylyl cyclase.
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Cell Seeding: Seed HEK293 or CHO-K1 cells stably expressing the human CB1 receptor into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation:
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Prepare a serial dilution of this compound in assay buffer.
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Prepare a fixed, submaximal concentration (e.g., EC20) of a CB1 agonist (e.g., CP55,940).
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Prepare a solution of forskolin (B1673556) (an adenylyl cyclase activator) at a concentration that robustly stimulates cAMP production.
-
-
Treatment:
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Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 15-30 minutes.
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Add the CB1 agonist to the wells already containing this compound or vehicle.
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Immediately add forskolin to all wells except for the basal control wells.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
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cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or BRET-based).
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Data Analysis: Normalize the data to the forskolin-only control and plot the concentration-response curve for the CB1 agonist in the presence and absence of different this compound concentrations. An increase in the potency (leftward shift of the EC50) or efficacy of the agonist indicates a positive allosteric modulatory effect of this compound.
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
This protocol is essential for determining the concentration range of this compound that is non-toxic to the cells used in your assays.
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Cell Seeding: Seed your chosen cell line (e.g., HEK293, CHO-K1) in a 96-well plate at an appropriate density for a 24-48 hour incubation period.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is from 1 µM to 50 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
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Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24 or 48 hours).
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MTT Assay:
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Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[3][8]
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Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[3]
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Measure the absorbance at a wavelength of 570 nm using a plate reader.[9]
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the this compound concentration to determine the cytotoxic concentration range.
Mandatory Visualizations
References
- 1. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 6. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bds.berkeley.edu [bds.berkeley.edu]
GAT229 In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CB1 positive allosteric modulator (PAM), GAT229, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the S-(-)-enantiomer of GAT211 and functions as a pure positive allosteric modulator (PAM) of the cannabinoid 1 receptor (CB1R).[1][2] Unlike direct agonists, this compound does not activate the CB1R on its own. Instead, it binds to a distinct allosteric site on the receptor, enhancing the effects of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[3][4] This modulation can lead to therapeutic benefits without the psychoactive side effects associated with orthosteric CB1R agonists.[5][6]
Q2: In which in vivo models has this compound shown efficacy?
This compound has demonstrated significant efficacy in preclinical mouse models of:
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Chemotherapy-Induced Neuropathic Pain (CIPN): In a cisplatin-induced model, this compound attenuated thermal hyperalgesia and mechanical allodynia.[5][6]
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Glaucoma: In ocular hypertensive mice, this compound has been shown to reduce intraocular pressure (IOP).[3][4]
Q3: What is the recommended dose and route of administration for this compound in mice?
The optimal dose and route can vary depending on the experimental model:
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Neuropathic Pain: Intraperitoneal (i.p.) injections of 1, 3, and 10 mg/kg have been used, with 3 mg/kg being effective in long-term studies.
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Glaucoma: Both topical administration (e.g., 0.2% solution) and i.p. injection (10 mg/kg) have been shown to be effective in reducing IOP in hypertensive models.[4]
Q4: Does this compound have intrinsic activity or psychoactive effects?
No, this compound is considered a pure PAM and lacks intrinsic agonist activity at the CB1 receptor.[1][2] This is a key advantage, as it is not expected to produce the psychoactive effects, tolerance, or dependence associated with direct CB1R agonists.[5][6]
Troubleshooting Guide
Issue 1: Lack of Efficacy or High Variability in Neuropathic Pain Models
Possible Cause 1: Insufficient Endocannabinoid Tone
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Explanation: As a PAM, this compound's efficacy is dependent on the presence of endogenous cannabinoids. In certain conditions or animal strains, the levels of AEA or 2-AG at the target site may be insufficient for this compound to exert a significant effect.
-
Troubleshooting Steps:
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Confirm Model Induction: Ensure that the neuropathic pain model (e.g., cisplatin (B142131) administration) has been successfully induced and is known to elevate endocannabinoid levels.
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Consider a Co-agonist: In pilot studies, consider co-administration with a sub-threshold dose of a CB1R agonist to validate the responsiveness of the system.[4]
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Measure Endocannabinoids: If possible, measure endocannabinoid levels in relevant tissues (e.g., dorsal root ganglia) to correlate with this compound efficacy.
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Possible Cause 2: Suboptimal Dosing or Pharmacokinetics
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Explanation: The dose of this compound may be too low, or the timing of the behavioral assessment may not align with the peak plasma and brain concentrations of the compound. While specific pharmacokinetic data for this compound is not widely published, these are critical considerations.
-
Troubleshooting Steps:
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Dose-Response Study: Perform a dose-response study (e.g., 1, 3, 10 mg/kg, i.p.) to determine the optimal effective dose in your specific experimental setup.
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Time Course Analysis: Conduct a time-course experiment to identify the peak effect time of this compound post-administration before conducting larger-scale studies.
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Pharmacokinetic Analysis: If feasible, conduct a basic pharmacokinetic study to determine key parameters like Cmax and Tmax in your animal strain.
-
Possible Cause 3: Experimental Variability
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Explanation: In vivo experiments, particularly behavioral assays, can be prone to variability due to factors like animal handling, environmental conditions, and scoring bias.
-
Troubleshooting Steps:
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Acclimatization: Ensure all animals are properly acclimated to the housing, testing rooms, and experimental apparatus.
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Blinding: The experimenter conducting the behavioral scoring should always be blinded to the treatment groups.
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Consistent Handling: Handle all animals consistently and gently to minimize stress.
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Control Groups: Always include appropriate vehicle and positive control groups in your study design.
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Issue 2: Inconsistent Results in Glaucoma Models
Possible Cause 1: Animal Model Selection
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Explanation: The efficacy of this compound in lowering intraocular pressure (IOP) has been shown to be more robust in models with existing ocular hypertension (nee mice) compared to normotensive wild-type mice when administered alone.[4] This is likely due to higher baseline endocannabinoid levels in the hypertensive model.
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Troubleshooting Steps:
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Use a Hypertensive Model: For standalone this compound efficacy studies, utilize a recognized model of ocular hypertension.
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Co-administration in Normotensive Models: If using normotensive animals, co-administer this compound with a sub-threshold dose of a CB1R agonist (e.g., WIN 55,212-2 or Δ⁹-THC) to observe its PAM effect.[4]
-
Possible Cause 2: Administration Route
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Explanation: For ocular indications, both topical and systemic administration have been explored. The choice of administration may impact local drug concentration and efficacy.
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Troubleshooting Steps:
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Topical Administration: For direct ocular effects, topical administration is often preferred. Ensure proper formulation for ocular delivery.
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Systemic Administration: If using i.p. injections, be aware that the drug needs to cross the blood-retinal barrier to exert its effect.
-
Quantitative Data Summary
Table 1: Efficacy of this compound in a Cisplatin-Induced Neuropathic Pain Mouse Model
| Dose (i.p.) | Mechanical Allodynia (von Frey Test) | Thermal Hyperalgesia (Hot Plate Test) | Reference |
| 1 mg/kg | Significant anti-allodynic effect at 90 and 150 min post-injection. | Significant anti-hyperalgesic effect. | |
| 3 mg/kg | Significant and sustained anti-allodynic effect. Chosen for long-term studies. | Significant and sustained anti-hyperalgesic effect. | |
| 10 mg/kg | Efficacy was not significantly different from the 3 mg/kg dose. | Efficacy was not significantly different from the 3 mg/kg dose. |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in Dorsal Root Ganglia (DRG)
| Treatment Group | TNF-α Levels | IL-6 Levels | IL-1β Levels | Reference |
| Control | Baseline | Baseline | Baseline | |
| Cisplatin + Vehicle | Significantly Increased | Significantly Increased | Significantly Increased | |
| Cisplatin + this compound (3 mg/kg) | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
Table 3: Efficacy of this compound in Mouse Models of Intraocular Pressure (IOP)
| Animal Model | Administration | This compound Dose | Co-agonist | Outcome on IOP | Reference |
| Normotensive | Topical | 0.2% or 2% | None | No significant reduction | [4] |
| Normotensive | Topical + i.p. | 0.2% | Δ⁹-THC (1 mg/kg) | Significant reduction at 6h | [4] |
| Ocular Hypertensive (nee mice) | Topical | 0.2% | None | Significant reduction at 6h and 12h | [4] |
| Ocular Hypertensive (nee mice) | i.p. | 10 mg/kg | None | Significant reduction at 12h | [4] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for i.p. Injection
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Vehicle Preparation: A common vehicle for similar compounds is a mixture of DMSO, Tween 80 (or Cremophor), and saline. A typical ratio is 5% DMSO, 5% Tween 80, and 90% sterile saline (0.9% NaCl).
-
This compound Solubilization:
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Weigh the required amount of this compound powder based on the desired final concentration and injection volume (typically 5-10 ml/kg for mice).
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First, dissolve the this compound powder in the appropriate volume of DMSO. Vortex or sonicate briefly if necessary to ensure it is fully dissolved.
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Add the Tween 80 to the DMSO/GAT229 mixture and vortex to mix thoroughly.
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Slowly add the sterile saline to the mixture while vortexing to prevent precipitation. The final solution should be clear.
-
-
Administration:
-
Administer the solution via intraperitoneal (i.p.) injection at a volume of 5 ml/kg body weight.
-
Prepare fresh solutions daily.
-
Protocol 2: Mechanical Allodynia Assessment (von Frey Test)
-
Acclimatization: Place mice in individual transparent Plexiglas chambers on an elevated wire mesh floor for at least 30-60 minutes before testing to allow for acclimatization.
-
Filament Application:
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Use a set of calibrated von Frey filaments (e.g., Stoelting Co.).
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Apply the filament from underneath the mesh floor to the plantar surface of the hind paw.
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Apply the filament with just enough force to cause it to bend and hold for 3-5 seconds.
-
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Scoring: A positive response is a sharp withdrawal, flinching, or licking of the paw.
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Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the range (e.g., 0.4 g) and increase or decrease the filament strength based on the animal's response.
Protocol 3: Thermal Hyperalgesia Assessment (Hot Plate Test)
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Apparatus Setup: Set the surface temperature of the hot plate to a constant, noxious temperature (e.g., 55 ± 0.5°C).
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Acclimatization: Ensure the animal is calm before placing it on the hot plate.
-
Testing:
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Gently place the mouse on the hot plate surface and immediately start a timer.
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Observe the mouse for signs of nociception, such as licking a hind paw or jumping.
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The time from placement on the plate to the first sign of nociception is the response latency.
-
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be used. If the mouse does not respond by the cut-off time, remove it from the plate and record the latency as the cut-off time.
Visualizations
Caption: this compound signaling enhances endocannabinoid activation of CB1R.
Caption: Workflow for a typical this compound in vivo neuropathic pain study.
Caption: A logical guide for troubleshooting this compound in vivo experiments.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. media.jax.org [media.jax.org]
- 3. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
GAT229 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of potential off-target effects of GAT229, a positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1).[1][2] It does not activate the CB1 receptor on its own (lacking intrinsic activity) but enhances the effect of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) or other orthosteric agonists that bind to the primary active site of the receptor.[1][3] This modulatory role is considered a potential advantage for therapeutic applications, as it may avoid some of the undesirable psychoactive effects associated with direct CB1 agonists.[2][4][5]
Q2: Has a comprehensive off-target screening panel been published for this compound?
A2: Based on currently available public information, a comprehensive off-target screening profile for this compound against a broad panel of receptors, kinases, or other enzymes has not been published. The existing literature primarily focuses on its on-target effects at the CB1 receptor.[2][4][6] Studies have confirmed that the pharmacological effects of this compound are blocked by CB1 receptor antagonists, providing strong evidence for its on-target mechanism of action.[4][6]
Q3: Why is it important to investigate potential off-target effects of this compound?
A3: Investigating off-target effects is a critical step in preclinical drug development for several reasons:
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Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, incorrectly attributing an observed phenotype to the on-target activity.
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Safety and Toxicity: Off-target binding can result in unexpected adverse effects or cellular toxicity. Identifying these interactions early allows for risk assessment and mitigation.
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Mechanism of Action: A complete understanding of a compound's biological activity requires knowledge of all its interacting partners.
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Regulatory Requirements: Regulatory agencies often require comprehensive off-target profiling as part of the safety assessment for new investigational drugs.
Q4: What are the first steps to take if I observe an unexpected phenotype in my experiments with this compound?
A4: If you observe an unexpected or paradoxical effect, it is crucial to systematically troubleshoot the experiment. A logical workflow can help determine if the effect is on-target, off-target, or an experimental artifact.
Data Presentation
As no public off-target interaction data is available for this compound, this table summarizes its known on-target activity. Researchers are encouraged to generate similar tables for any identified off-target interactions.
| Target | Compound | Assay Type | Result | Reference |
| CB1 Receptor | This compound | Positive Allosteric Modulator (PAM) Activity | Potentiates agonist-induced signaling | [1][7] |
| CB1 Receptor | This compound | Intrinsic Activity | Lacks intrinsic agonist activity | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate potential off-target effects of this compound.
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target interactions of this compound with a broad range of protein kinases.
Methodology:
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Compound Preparation:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Prepare serial dilutions as required by the screening service provider.
-
-
Kinase Panel Selection:
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Choose a commercial kinase profiling service that offers a broad panel (e.g., >400 kinases) representing the human kinome.
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Ensure the panel includes major kinase families.
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-
Initial Single-Dose Screening:
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Submit this compound for an initial screen at a single, high concentration (e.g., 1 µM or 10 µM) to maximize the chances of detecting interactions.
-
-
Data Analysis:
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The service provider will report the percent inhibition for each kinase relative to a control.
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Identify "hits" as any kinase showing significant inhibition (e.g., >50% inhibition).
-
-
Dose-Response (IC50) Determination:
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For any identified hits, perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC50).
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This will quantify the potency of this compound against the off-target kinase.
-
-
Interpretation:
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Compare the IC50 values for any off-target kinases to the effective concentration of this compound used in your cellular assays. If the off-target IC50 is within the range of the concentrations used in your experiments, the off-target interaction may be biologically relevant.
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Protocol 2: Broad GPCR Panel Screening (Safety Pharmacology)
Objective: To assess the activity of this compound at a wide range of G-protein coupled receptors (GPCRs) to identify potential off-target liabilities.
Methodology:
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Compound Preparation:
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Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
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-
Panel Selection:
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Utilize a commercial service that offers a broad safety pharmacology panel (e.g., a CEREP panel), which includes a wide array of GPCRs, ion channels, and transporters.
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-
Assay Performance:
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The compound is typically tested at a fixed concentration (e.g., 10 µM) in both agonist and antagonist modes for each target.
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Assays are often radioligand binding assays or functional cellular assays.
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-
Data Analysis:
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Results are reported as percent inhibition (for antagonist mode) or percent activity (for agonist mode) relative to a reference compound.
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A common threshold for a "hit" is >50% inhibition or activity.
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-
Follow-up Studies:
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For any significant hits, conduct full concentration-response curves to determine IC50 (for antagonists) or EC50 (for agonists) values.
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Signaling Pathway Visualization
Understanding the on-target pathway of this compound is essential for differentiating on-target versus off-target effects. This compound potentiates the signaling of the CB1 receptor, which is a Gi/o-coupled GPCR.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation: An Alternate Approach Targeting the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [ourarchive.otago.ac.nz]
GAT229 Solution Stability: Technical Support Center
This technical support center provides guidance on preventing the degradation of GAT229 in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.
Troubleshooting Guide: Common Issues with this compound Solutions
This guide addresses specific issues that may arise during the preparation and storage of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous buffer after dilution from DMSO stock. | This compound has low aqueous solubility. The concentration in the final aqueous buffer may be too high. | - Increase the percentage of DMSO in the final solution (note: ensure the final DMSO concentration is compatible with your experimental system). - Prepare a more dilute final solution. - Use a solubility-enhancing excipient if compatible with your assay. |
| Loss of compound activity over time in prepared solutions. | Degradation of this compound due to improper storage conditions. | - Aliquot stock solutions to minimize freeze-thaw cycles. - Store solutions at or below -20°C. - Protect solutions from light. - Prepare fresh working solutions from a frozen stock for each experiment. |
| Inconsistent experimental results using the same this compound solution. | Potential degradation or precipitation of the compound. | - Visually inspect the solution for any precipitates before use. - Briefly vortex and centrifuge the vial to ensure homogeneity. - Perform a quick quality control check (e.g., UV-Vis spectroscopy) to assess concentration if possible. - Prepare a fresh solution from solid material. |
| Color change observed in the solution. | Possible chemical degradation or oxidation. | - Discard the solution immediately. - Prepare a fresh solution using high-purity solvents. - If the issue persists, consider purging the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[1] For biological experiments, DMSO is commonly used to prepare high-concentration stock solutions.[2][3]
Q2: How should I store my this compound stock solutions?
A2: To minimize degradation, this compound stock solutions should be stored under the following conditions:
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Temperature: Store at -20°C or -80°C for long-term storage.[4]
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Light: Protect from light by using amber-colored vials or by wrapping vials in aluminum foil.[5][6]
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Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How do I prepare aqueous working solutions of this compound from a DMSO stock?
A3: To prepare aqueous working solutions, dilute the DMSO stock solution with your desired aqueous buffer (e.g., Phosphate-Buffered Saline - PBS).[2][3] It is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing to prevent precipitation. The final concentration of DMSO should be kept as low as possible and be consistent across all experiments, as it can affect biological systems. A final DMSO concentration of 0.1% is often used in cell culture experiments.[2][3]
Q4: What factors can cause this compound to degrade in solution?
A4: Several factors can contribute to the degradation of small molecules like this compound in solution:
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Temperature: Higher temperatures accelerate chemical degradation.[6][7][8]
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pH: Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions. Most drugs are most stable between pH 4 and 8.[7]
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Light: Exposure to UV or visible light can cause photolysis.[6]
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Oxygen: The presence of dissolved oxygen can lead to oxidation.[6]
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Hydrolysis: The presence of water in liquid dosage forms can make them more susceptible to hydrolysis.[5]
Q5: For how long is a this compound working solution in aqueous buffer stable?
A5: The stability of this compound in aqueous working solutions has not been extensively reported. Therefore, it is strongly recommended to prepare fresh working solutions for each experiment from a frozen stock. Do not store aqueous solutions for extended periods.
Experimental Protocols
Protocol for Preparing this compound Stock Solution in DMSO
-
Materials:
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This compound (solid)
-
Anhydrous DMSO (high purity)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
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Vortex mixer
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile, amber-colored vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Assessing this compound Stability (Example)
This protocol outlines a basic experiment to evaluate the stability of this compound under specific conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in the solvent of interest (e.g., 50% Acetonitrile (B52724)/Water) at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of this solution into several vials.
-
Expose the vials to different conditions to be tested (e.g., 40°C, room temperature, 4°C, and exposure to UV light at room temperature).
-
Include a control sample stored at -80°C.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), take one vial from each condition.
-
Analyze the samples by HPLC with a UV detector.
-
-
HPLC Analysis:
-
Use a suitable C18 column.
-
Employ a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
-
Monitor the chromatogram at the lambda max of this compound.
-
Quantify the peak area of the parent this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.
-
Visualizations
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. Factors affecting stability of drugs | PPTX [slideshare.net]
- 8. scitechnol.com [scitechnol.com]
Technical Support Center: GAT229 Positive Allosteric Modulator
An Important Clarification on the Molecular Target of GAT229
Before proceeding, it is crucial to clarify that this compound is a well-characterized positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1) , not the M4 muscarinic acetylcholine (B1216132) receptor.[1][2][3][4] This technical guide will focus on the assay-specific variability of this compound's activity at the CB1 receptor.
General Information
This compound is the S-(-)-enantiomer of GAT211 and is known to enhance the binding and activity of CB1 receptor agonists.[2][3] As a PAM, this compound binds to a site on the CB1 receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) bind.[2] This allosteric modulation can lead to a potentiation of the effects of the primary agonist.
A key challenge in pharmacology, particularly with allosteric modulators, is that the observed activity of a compound can vary significantly depending on the experimental setup. This "assay-specific variability" can be influenced by factors such as the cell line used, the level of receptor expression, the specific signaling pathway being measured, and the sensitivity of the detection method.[5][6][7] For PAMs, this can manifest as differences in observed potency, efficacy, and even the presence of intrinsic agonist activity (ago-PAM activity).[5][6][7]
Troubleshooting Guides
This section addresses common issues and unexpected results that researchers may encounter when working with this compound.
Question: Why am I observing agonist activity with this compound when it is described as a "pure" PAM?
Answer: This is a documented example of assay-specific variability. While this compound was initially characterized as a pure PAM with no intrinsic activity, subsequent studies using more sensitive assay systems have revealed that it can act as an allosteric agonist.[5][6][8] The level of receptor expression and the efficiency of receptor-G protein coupling in your experimental system can influence whether you detect this ago-PAM activity.[7]
Question: My this compound potency (EC₅₀) values are inconsistent across different assays. What could be the reason?
Answer: It is expected that the potency of a PAM like this compound will differ between various functional assays. This is because different assays measure distinct downstream events in the signaling cascade (e.g., G-protein activation, second messenger production, protein-protein interactions). The amplification of the signal can vary between these pathways, leading to different apparent potencies. For instance, a cAMP inhibition assay and a β-arrestin recruitment assay may yield different EC₅₀ values for this compound.[5][6]
Question: I am not observing any effect of this compound in my in vivo experiment. What should I consider?
Answer: The in vivo effects of this compound are dependent on the presence of endogenous cannabinoids to potentiate.[9] If the local concentration of endocannabinoids at the target tissue is insufficient, this compound may not produce a measurable effect on its own.[9] Additionally, factors such as the route of administration, dose, and the specific animal model can all influence the outcome.[9][10]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a positive allosteric modulator of the CB1 receptor.[2][3] It binds to an allosteric site on the receptor, which is a location other than the primary (orthosteric) binding site for endogenous agonists like AEA and 2-AG.[2] This binding event is thought to induce a conformational change in the receptor that enhances the binding affinity and/or efficacy of the orthosteric agonist, thereby potentiating its signaling effects.[2]
How does this compound's activity vary across different assays?
Summary of this compound Activity in Various Assays
| Assay Type | Typical Readout | Observed this compound Activity | Reference(s) |
| cAMP Inhibition Assay | Decrease in intracellular cAMP levels | Allosteric agonist and PAM (ago-PAM) | [5][6] |
| β-arrestin2 Recruitment Assay | Recruitment of β-arrestin2 to the receptor | Ago-PAM activity (enantiomer-dependent) | [5][6] |
| [³⁵S]GTPγS Binding Assay | Increased binding of [³⁵S]GTPγS to Gα subunits | Allosteric agonist with no modulatory activity in some systems | [8] |
| ERK1/2 Phosphorylation Assay | Increased phosphorylation of ERK1/2 | PAM activity | [2] |
| PLCβ3 Phosphorylation Assay | Increased phosphorylation of PLCβ3 | PAM activity | [2] |
| Autaptic Hippocampal Neuron Assay | Enhancement of depolarization-induced suppression of excitation | Pure PAM activity | [5][6] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins, an early event in GPCR signaling.[11][12]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the CB1 receptor.
-
Assay Buffer: Prepare an assay buffer typically containing Tris-HCl, MgCl₂, EDTA, and NaCl.
-
Reaction Setup: In a 96-well plate, add the cell membranes, GDP, the test compounds (this compound and/or an orthosteric agonist), and finally [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Termination: Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.
-
Detection: After washing and drying the filter plate, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
Calcium Mobilization Assay
This assay is used to detect the activation of Gαq-coupled GPCRs, which leads to an increase in intracellular calcium.[13][14] Since CB1 receptors primarily couple to Gαi/o, this assay typically requires co-expression of a promiscuous G-protein like Gα15 or a chimeric G-protein to redirect the signal through the Gαq pathway.[15]
-
Cell Culture: Plate cells co-expressing the CB1 receptor and a suitable G-protein in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add this compound, followed by an orthosteric agonist.
-
Signal Detection: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
Visualizations
References
- 1. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 6. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies | MDPI [mdpi.com]
- 9. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
GAT229 Enantiomeric Purity Control: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the enantiomeric purity of GAT229, a selective positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its enantiomeric purity critical?
This compound is the S-(-)-enantiomer of the racemic compound GAT211.[1][2][3] It functions as a "pure" positive allosteric modulator (PAM) of the CB1 receptor, meaning it enhances the effect of the body's natural cannabinoids (endocannabinoids) or other CB1 agonists without activating the receptor on its own.[2][4][5][6]
The enantiomeric purity of this compound is crucial because its corresponding R-(+)-enantiomer, GAT228, exhibits a different pharmacological profile, acting as a CB1 receptor allosteric agonist.[6][7][8][9][10] This difference in activity between enantiomers means that the presence of GAT228 as an impurity could lead to unintended direct activation of the CB1 receptor, confounding experimental results and potentially causing unwanted side effects.[9][11] Therefore, ensuring high enantiomeric excess (e.e.) of the S-(-)-enantiomer is essential for accurate and reproducible research.
Q2: What are the recommended methods for separating this compound from its enantiomer, GAT228?
The primary method for separating the enantiomers of GAT211 to yield pure this compound is chiral chromatography. Specifically, superfluid chiral high-performance liquid chromatography (HPLC) has been successfully used to obtain high optical purity (>99% e.e.).[7] Preparative chiral HPLC is also a suitable technique for isolating enantiomers in sufficient quantities for further studies.[12][13][14][15]
Q3: How can I verify the enantiomeric purity of my this compound sample?
Analytical chiral HPLC is the standard method for assessing the enantiomeric purity of this compound.[12] This technique can resolve the two enantiomers and allow for the determination of the enantiomeric excess (% e.e.). A sample with 99% e.e. of this compound contains 99.5% of the S-(-)-enantiomer and 0.5% of the R-(+)-enantiomer.
Q4: What is the mechanism of action of this compound?
This compound binds to an allosteric site on the CB1 receptor, which is distinct from the orthosteric site where primary agonists like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) bind.[5] By binding to this allosteric site, this compound potentiates the signaling of orthosteric agonists.[4][16][17] This modulation can lead to a biased signaling response, preferentially activating G protein-dependent pathways over β-arrestin-dependent pathways.[7][8]
Troubleshooting Guide
Issue: My experimental results with this compound are inconsistent or show unexpected agonist activity.
-
Possible Cause: Contamination with the R-(+)-enantiomer, GAT228.
-
Solution: Verify the enantiomeric purity of your this compound sample using analytical chiral HPLC. If the enantiomeric excess is below the desired level (typically >99%), purify the sample using preparative chiral HPLC or obtain a new batch with certified high enantiomeric purity.
-
-
Possible Cause: Assay-specific variability.
-
Solution: It has been noted that this compound and its analogs can display some allosteric agonist activity depending on the specific assay and cell line used.[7][9] Review the literature for the behavior of this compound in your specific experimental system. Consider using multiple assay formats to confirm your results.
-
Issue: I am having difficulty separating the enantiomers of GAT211.
-
Possible Cause: Suboptimal chiral chromatography conditions.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Optical Purity | >99% e.e. | [1][7] |
| This compound EC50 at CB1 Receptor | ~295 nM | [2] |
Experimental Protocols
1. Chiral Separation of GAT211 Enantiomers by Supercritical Fluid Chromatography (SFC)
This protocol is a general guideline based on established methods for chiral separations.[13][14][15][20][21]
-
Instrumentation: Preparative Supercritical Fluid Chromatography system.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one based on tris-(3,5-dimethylphenylcarbamate) of amylose (B160209) (e.g., Chiralpak AD-H), is a good starting point.[13]
-
Mobile Phase: Supercritical CO2 with a co-solvent such as ethanol (B145695) or methanol. The percentage of the co-solvent will need to be optimized.
-
Procedure:
-
Dissolve the racemic GAT211 in a suitable solvent.
-
Develop an analytical method first to determine the optimal separation conditions (co-solvent percentage, flow rate, temperature, and back pressure).
-
Scale up the analytical method to a preparative scale.
-
Inject the dissolved GAT211 onto the preparative SFC system.
-
Collect the fractions corresponding to the two separated enantiomers (GAT228 and this compound).
-
Evaporate the solvent from the collected fractions.
-
Analyze the purity of each enantiomer using analytical chiral HPLC.
-
2. Determination of Enantiomeric Excess (% e.e.) by Chiral HPLC
This protocol provides a general workflow for determining the enantiomeric excess of a this compound sample.[12][22][23][24][25]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A suitable chiral column capable of resolving the enantiomers of GAT211.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized.
-
Procedure:
-
Prepare a standard solution of racemic GAT211 to identify the retention times of both enantiomers.
-
Prepare a solution of your this compound sample.
-
Inject the racemic standard and identify the two peaks corresponding to GAT228 and this compound.
-
Inject your this compound sample.
-
Integrate the peak areas for both enantiomers in the chromatogram of your sample.
-
Calculate the enantiomeric excess using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 8. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Supercritical fluid chromatography for milligram preparation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. archives.ijper.org [archives.ijper.org]
- 16. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cannabissciencetech.com [cannabissciencetech.com]
- 19. cannabissciencetech.com [cannabissciencetech.com]
- 20. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Interpreting GAT229 Dose-Response Curves
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting dose-response curves generated during experiments with GAT229, a positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the S-(-)-enantiomer of GAT211 and is a potent positive allosteric modulator (PAM) of the CB1 receptor.[1] As a PAM, it binds to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and classical agonists bind.[2] this compound's primary mechanism is to enhance the binding affinity and/or efficacy of orthosteric agonists, thereby potentiating their effect. In many experimental systems, this compound is considered a "pure" PAM, meaning it lacks intrinsic activity on its own.[1][2]
Q2: I am observing a biphasic or "bell-shaped" dose-response curve with this compound in my functional assay. Is this expected?
A2: While this compound is often described as a pure PAM, some studies have shown that it can exhibit allosteric agonist activity, meaning it can activate the CB1 receptor even in the absence of an orthosteric agonist.[3][4][5] This "ago-PAM" activity can be cell-line dependent and may contribute to a biphasic dose-response curve. At lower concentrations, you may observe a potentiation of the orthosteric agonist's effect, while at higher concentrations, this effect may decrease. This can be due to a variety of factors including receptor desensitization or the engagement of different signaling pathways at varying concentrations.
Q3: What are the typical in vitro assays used to characterize this compound activity?
A3: The most common in vitro functional assays for characterizing this compound and other CB1 modulators are cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays and β-arrestin recruitment assays. Since the CB1 receptor is a Gi/o-coupled GPCR, its activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. β-arrestin assays measure the recruitment of β-arrestin proteins to the receptor upon activation, which is involved in receptor desensitization and signaling.
Q4: What is "probe-dependence" and how might it affect my this compound experiments?
A4: Probe-dependence is a phenomenon where the effect of an allosteric modulator is dependent on the specific orthosteric agonist being used. This means that this compound might enhance the potency or efficacy of one CB1 agonist more than another. It is therefore recommended to test this compound's modulatory effects with more than one orthosteric agonist to fully characterize its profile in your experimental system.
Data Presentation
The following table summarizes in vitro pharmacological data for GAT211, the racemic mixture of GAT228 (R-enantiomer, an allosteric agonist) and this compound (S-enantiomer, a PAM). This data is provided as a reference, and it is important to note that the specific values for this compound may differ.
| Assay Type | Compound | Parameter | Value | Cell Line | Notes |
| cAMP Inhibition | GAT211 | EC50 | 230 nM | Eurofins DiscoverX HitHunter Assay | PAM activity assessed using EC20 of CP55,940.[2] |
| GAT211 | Emax | 110% | Eurofins DiscoverX HitHunter Assay | PAM activity assessed using EC20 of CP55,940.[2] | |
| β-arrestin Recruitment | GAT211 | EC50 | 940 nM | Eurofins DiscoverX PathHunter Assay | PAM activity assessed using EC20 of CP55,940.[2] |
| GAT211 | Emax | 46% | Eurofins DiscoverX PathHunter Assay | PAM activity assessed using EC20 of CP55,940.[2] |
Mandatory Visualization
CB1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CB1 receptor modulated by this compound.
Experimental Workflow for Assessing this compound PAM Activity
Caption: General experimental workflow for characterizing this compound's PAM activity.
Experimental Protocols
DiscoverX HitHunter® cAMP Assay for Gαi-coupled Receptors
This protocol is adapted for the characterization of a PAM like this compound on the CB1 receptor.
Materials:
-
HitHunter® cAMP Assay for Small Molecules kit (DiscoverX)
-
CHO-K1 cells stably expressing human CB1 receptor (hCB1R)
-
Cell culture medium and supplements
-
Orthosteric CB1 agonist (e.g., CP55,940)
-
This compound
-
Forskolin (B1673556) (FSK)
-
384-well white, solid-bottom assay plates
-
Luminescence plate reader
Procedure:
-
Cell Culture: Culture hCB1R-CHO-K1 cells according to standard protocols.
-
Cell Plating: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation:
-
Prepare a dose-response curve of the orthosteric agonist.
-
Prepare a dose-response curve of this compound.
-
-
Assay Execution:
-
Pre-treat cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Add a fixed, sub-maximal (e.g., EC20) concentration of the orthosteric agonist along with a concentration of forskolin that gives a robust signal.
-
Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Detection:
-
Add the HitHunter® cAMP detection reagents as per the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the dose-response curves and calculate the EC50 and Emax values for the orthosteric agonist in the presence and absence of this compound. A leftward shift in the agonist's EC50 and/or an increase in its Emax indicates PAM activity.
DiscoverX PathHunter® β-Arrestin Recruitment Assay
This protocol is for assessing this compound-mediated modulation of agonist-induced β-arrestin recruitment to the CB1 receptor.
Materials:
-
PathHunter® eXpress CNR1 CHO-K1 β-Arrestin GPCR Assay kit (DiscoverX)
-
Cell culture medium and supplements
-
Orthosteric CB1 agonist (e.g., CP55,940)
-
This compound
-
384-well white, solid-bottom assay plates
-
Luminescence plate reader
Procedure:
-
Cell Plating: Plate the PathHunter® CNR1 CHO-K1 cells in a 384-well plate at a density of 5,000 cells per well and incubate overnight.
-
Compound Preparation:
-
Prepare serial dilutions of the orthosteric agonist.
-
Prepare serial dilutions of this compound.
-
-
Assay Execution:
-
Add varying concentrations of this compound or vehicle to the cells.
-
Immediately add the orthosteric agonist at different concentrations.
-
Incubate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Add the PathHunter® Detection Reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Generate dose-response curves for the orthosteric agonist in the presence of different concentrations of this compound to determine the effect on EC50 and Emax.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. To mitigate edge effects, do not use the outer wells of the plate for experimental data. |
| Low signal-to-noise ratio | Suboptimal agonist concentration, low receptor expression, incorrect assay incubation times. | Optimize the concentration of the orthosteric agonist to be in the EC20-EC80 range. Ensure the cell line has adequate CB1 receptor expression. Optimize incubation times for both the compound and the detection reagents. |
| Inconsistent this compound PAM activity | This compound degradation, issues with solubility, probe-dependence. | Prepare fresh solutions of this compound for each experiment. Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in assay buffer. Test this compound with different orthosteric agonists. |
| Observing a biphasic dose-response curve | Ago-PAM activity of this compound, receptor desensitization at high concentrations, off-target effects. | Perform the assay in the absence of an orthosteric agonist to determine if this compound has intrinsic activity in your system. Reduce the highest concentrations of this compound in your dose-response curve. Consider using a shorter incubation time to minimize desensitization. |
| Difficulty fitting a sigmoidal curve to the data | Incomplete dose-response (concentrations tested are too high or too low), biphasic response. | Extend the range of this compound concentrations tested. If a biphasic curve is observed, consider using a non-monotonic curve fitting model. |
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
GAT229 Vehicle Selection for In Vivo Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and preparation of appropriate vehicles for in vivo studies involving the CB1 positive allosteric modulator, GAT229. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: Based on published literature, the most commonly used vehicles for intraperitoneal (i.p.) injection of this compound are formulations containing ethanol (B145695), a non-ionic surfactant such as Kolliphor® EL (also known as Cremophor® EL) or Kolliphor® HS 15, and saline. These components are necessary to solubilize the lipophilic this compound for administration in an aqueous medium.
Q2: What are the specific compositions of recommended vehicles for this compound?
A2: Several successful formulations have been reported in peer-reviewed studies. The selection of a specific ratio may depend on the desired final concentration of this compound and the experimental model. A summary of these vehicle compositions is provided in the table below.
Q3: Are there any known issues with the vehicle components?
A3: Yes, it is important to be aware of the potential biological effects of the vehicle itself. Cremophor EL, in particular, has been associated with hypersensitivity reactions, hyperlipidemia, and alterations in the pharmacokinetic profiles of co-administered drugs.[1] It is crucial to include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle.
Q4: What is the maximum achievable concentration of this compound in these vehicles?
A4: One study has successfully used a vehicle of ethanol, Kolliphor EL, and saline (1:1:18) to dissolve this compound at a concentration of 1 mg/mL.[2] Higher concentrations may be possible, but solubility should be empirically determined. It is recommended to prepare a small test batch to check for precipitation when formulating higher concentrations.
Q5: How should the vehicle and this compound formulation be prepared?
A5: A detailed step-by-step protocol for preparing a this compound formulation is provided in the "Experimental Protocols" section of this guide. The general principle involves first dissolving this compound in ethanol, followed by the addition of Kolliphor/Cremophor, and finally, the saline solution.
Data Presentation: this compound In Vivo Vehicle Formulations
| Vehicle Composition (by volume) | Surfactant | Saline Concentration | Reported this compound Concentration | Route of Administration | Reference |
| 1:1:6 (Ethanol:Kolliphor:Saline) | Kolliphor | 0.9% | Not specified | Intraperitoneal (i.p.) | [3] |
| 1:1:18 (Ethanol:Kolliphor EL:Saline) | Kolliphor EL | Not specified | 1 mg/mL | Intraperitoneal (i.p.) | [2] |
| 1:1:8 (Ethanol:Cremophor:Saline) | Cremophor | Not specified | Not specified | Intraperitoneal (i.p.) |
Experimental Protocols
Protocol for Preparation of this compound in Ethanol:Kolliphor EL:Saline (1:1:18 v/v/v)
This protocol is based on a reported formulation used for in vivo studies of this compound.[2]
Materials:
-
This compound powder
-
200 proof (100%) Ethanol
-
Kolliphor® EL (or Cremophor® EL)
-
Sterile 0.9% Saline solution
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate Required Volumes: Determine the total volume of the final formulation needed for your experiment. Based on the 1:1:18 ratio, calculate the required volume of each component. For example, to make 20 mL of the final vehicle, you would use 1 mL of ethanol, 1 mL of Kolliphor EL, and 18 mL of saline.
-
Dissolve this compound in Ethanol:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add the calculated volume of 100% ethanol to the tube.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution, but be cautious of ethanol evaporation.
-
-
Add Kolliphor EL:
-
To the this compound-ethanol solution, add the calculated volume of Kolliphor EL.
-
Vortex the mixture thoroughly until a homogenous solution is formed.
-
-
Add Saline:
-
Slowly add the calculated volume of sterile 0.9% saline to the mixture while vortexing. It is crucial to add the saline dropwise or in small increments to prevent precipitation of the compound.
-
Continue vortexing for several minutes until the solution is clear and uniform.
-
-
Final Inspection and Use:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, it may indicate that the solubility limit has been exceeded.
-
It is recommended to use the formulation immediately after preparation. If short-term storage is necessary, store at 4°C and protect from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound does not fully dissolve in ethanol. | - Insufficient ethanol volume.- Low quality ethanol (contains water). | - Ensure the correct volume of 100% (200 proof) ethanol is used.- Gently warm the solution in a 37°C water bath while vortexing. |
| Precipitation occurs upon addition of saline. | - Saline was added too quickly.- The concentration of this compound is too high for the final vehicle composition.- The temperature of the solutions is too low. | - Add saline dropwise while continuously vortexing.- Prepare a more dilute solution of this compound.- Ensure all components are at room temperature before mixing. |
| The final solution is cloudy or hazy. | - Incomplete mixing of components.- Potential incompatibility of this compound with the specific vehicle ratio at the desired concentration. | - Continue to vortex the solution for an extended period.- Consider adjusting the vehicle ratio (e.g., increasing the proportion of ethanol and Kolliphor).- Filter the solution through a 0.22 µm syringe filter if the cloudiness is due to minor particulates (note: this may reduce the final concentration of this compound if it is not fully dissolved). |
| Adverse reactions observed in the vehicle control group. | - Biological effects of Kolliphor/Cremophor. | - This is a known potential issue. Document the observed effects and consider them when interpreting the results for the this compound-treated group.- If the reactions are severe, consider alternative vehicle formulations, although this may require significant validation. |
Visualizing the this compound Vehicle Selection Workflow
The following diagram illustrates the decision-making process for selecting and preparing a suitable vehicle for in vivo studies with this compound.
References
GAT229 Technical Support Center: Ensuring Consistent Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the consistent and effective delivery of GAT229 in animal models. Accurate and reproducible administration is critical for obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for formulating this compound for intraperitoneal (i.p.) injection in mice?
A1: this compound is a lipophilic compound and requires a vehicle that can ensure its solubility for in vivo administration.[1][2][3][4] While specific formulation details for this compound are not always published, a common vehicle for cannabinoids and other lipophilic molecules is a mixture of DMSO, Cremophor EL (or a similar surfactant like Kolliphor EL), and saline. A typical ratio is 1:1:18 (DMSO:Cremophor EL:Saline). It is crucial to first dissolve the this compound in DMSO before adding the other components. Another option is to use corn oil for hydrophobic molecules.[4] Researchers should always perform small-scale formulation tests to ensure the stability and solubility of this compound in the chosen vehicle at the desired concentration.
Q2: What is the recommended storage procedure for this compound powder and prepared solutions?
A2: this compound powder should be stored according to the manufacturer's instructions, typically at -20°C. For prepared solutions, it is recommended to prepare them fresh for each experiment to avoid potential degradation or precipitation. If short-term storage is necessary, solutions should be kept at 4°C and protected from light. It is advisable to visually inspect the solution for any precipitation before each use. For longer-term studies, conducting a stability test of the formulation is recommended.
Q3: What are the recommended doses of this compound for in vivo studies in mice?
A3: Based on published studies, the effective dose of this compound administered via i.p. injection in mice ranges from 1 mg/kg to 10 mg/kg.[5] One study investigating the effects of this compound on neuropathic pain found no significant difference in anti-allodynic efficacy between 3 mg/kg and 10 mg/kg and therefore selected 3 mg/kg for their subsequent chronic experiments.[5] The optimal dose will depend on the specific animal model and the experimental endpoint. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q4: Can this compound be administered through other routes?
A4: Yes, besides intraperitoneal injection, this compound has been administered topically in mouse models of ocular hypertension.[4] The choice of administration route will depend on the therapeutic target and the experimental design. For systemic effects, i.p. injection is a common and effective route.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results | Improper this compound formulation: The compound may be precipitating out of solution, leading to inaccurate dosing. | - Visually inspect the this compound solution for any signs of precipitation before each injection. - Prepare fresh solutions for each experiment. - If using a vehicle mixture, ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components. - Consider performing a small-scale solubility test of your formulation at the intended concentration and storage conditions. |
| Inaccurate i.p. injection technique: The injection may be administered subcutaneously or into an abdominal organ, affecting absorption and bioavailability. | - Ensure proper restraint of the animal to allow for accurate needle placement.[6][7][8] - Insert the needle at the correct angle and location (lower right abdominal quadrant) to avoid organs.[6][9] - Aspirate before injecting to ensure the needle is not in a blood vessel or organ.[8] - Observe for the formation of a subcutaneous bleb, which would indicate a misplaced injection. | |
| Animal distress or adverse reactions post-injection | Vehicle toxicity or irritation: Some vehicles, especially at high concentrations, can cause irritation or have pharmacological effects.[1][2][10] | - Minimize the concentration of solvents like DMSO in the final injection volume. - Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself. - Warm the injection solution to room temperature to reduce discomfort for the animal.[9][11] |
| High injection volume: Large volumes can cause discomfort and leakage from the injection site. | - Adhere to the recommended maximum injection volumes for mice (typically 10 ml/kg).[6] - If a high dose is required, consider increasing the concentration of the this compound solution to reduce the injection volume. |
Quantitative Data Summary
The following table summarizes the dosing and administration details from a key study on this compound in a mouse model of neuropathic pain.[5]
| Parameter | Details |
| Animal Model | Cisplatin-induced neuropathic pain mouse model |
| Administration Route | Intraperitoneal (i.p.) injection |
| Doses Tested | 1, 3, and 10 mg/kg |
| Selected Dose for Chronic Study | 3 mg/kg/day for 28 days |
| Injection Volume | 5 ml/kg |
| Key Finding | This compound produced a dose-dependent antinociceptive effect. The 3 mg/kg and 10 mg/kg doses showed similar efficacy in reducing mechanical allodynia. |
Experimental Protocols
Protocol for Intraperitoneal (i.p.) Injection in Mice
This protocol provides a general guideline for the i.p. administration of this compound in mice. Always adhere to your institution's approved animal care and use protocols.
Materials:
-
This compound solution at the desired concentration
-
Sterile syringes (1 ml) and needles (25-27 gauge)
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70% ethanol (B145695) for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body. The abdomen should be exposed and slightly tilted downwards.
-
Injection Site Identification: Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum on the left side and the bladder in the midline.[6][9]
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Using a new sterile needle for each animal, insert the needle at a 15-30 degree angle into the peritoneal cavity. The bevel of the needle should be facing up.
-
Aspiration: Gently pull back on the plunger to ensure that no blood or urine is drawn into the syringe. If fluid enters the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[8]
-
Injection: Once confident of correct placement, inject the this compound solution smoothly and steadily.
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for a few minutes post-injection to ensure there are no immediate adverse reactions.
Visualizations
This compound Mechanism of Action: CB1 Receptor Signaling Pathway
Caption: this compound enhances CB1 receptor signaling by binding to an allosteric site.
Experimental Workflow for this compound In Vivo Study
Caption: A typical experimental workflow for evaluating this compound in animal models.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jackrrivers.com [jackrrivers.com]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. reddit.com [reddit.com]
- 8. research.vt.edu [research.vt.edu]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchanimaltraining.com [researchanimaltraining.com]
Potential for GAT229 tachyphylaxis or tolerance
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for tachyphylaxis or tolerance with the CB1 positive allosteric modulator (PAM), GAT229.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1).[1] Unlike direct agonists, this compound does not activate the CB1 receptor on its own. Instead, it enhances the signaling of endogenous cannabinoids (like anandamide (B1667382) and 2-AG) or co-administered orthosteric agonists at the CB1 receptor.[2][3] This modulation occurs at a binding site distinct from the primary (orthosteric) ligand binding site.[4] The effects of this compound are dependent on the presence of an orthosteric ligand and can be blocked by a CB1 receptor antagonist, such as AM251.[2][5]
Q2: Does chronic administration of this compound lead to tachyphylaxis or tolerance?
A2: Current preclinical evidence strongly suggests that long-term exposure to this compound does not produce tachyphylaxis or tolerance.[2][6][7] In a 28-day study involving daily administration to mice with cisplatin-induced neuropathic pain, the antinociceptive efficacy of this compound was sustained throughout the treatment period.[2][8] This is a significant advantage over direct CB1 orthosteric agonists, which are well-known to cause receptor desensitization and a subsequent loss of effect with repeated use.[2][3] The lack of tolerance with CB1 PAMs like this compound is attributed to their mechanism of action, which preserves the natural, spatially and temporally controlled activation of CB1 receptors by endogenous cannabinoids.[3]
Q3: What are the potential advantages of this compound over traditional CB1 agonists?
A3: this compound offers several key advantages over orthosteric CB1 agonists:
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Lack of Tolerance: As mentioned, this compound does not appear to induce tolerance with chronic use.[2][7]
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Absence of Psychoactive Effects: Unlike direct CB1 agonists, this compound and other CB1 PAMs do not produce psychoactive side effects.[2][6][8]
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No Dependence Liability: Studies indicate that CB1 PAMs, including this compound, do not lead to dependence.[6][7][8]
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Enhanced Safety Profile: By "fine-tuning" endogenous cannabinoid signaling rather than causing supraphysiological activation, this compound is expected to have a better safety profile, making it more suitable for long-term therapeutic use.[3]
Q4: How does this compound affect CB1 receptor signaling pathways?
A4: this compound has been shown to bias CB1 receptor signaling. In a mouse model of Huntington's disease, this compound-mediated activation of CB1 receptors preferentially engaged the ERK1/2 and Akt signaling pathways.[2] This biased signaling is thought to contribute to its therapeutic effects, such as increasing the expression of brain-derived neurotrophic factor (BDNF).[2]
Troubleshooting Guide
Issue: Diminished or lack of this compound effect in an in vitro assay.
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Possible Cause 1: Absence of an orthosteric agonist.
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Troubleshooting Step: this compound is a PAM and requires the presence of an orthosteric ligand (e.g., anandamide, 2-AG, WIN 55,212-2) to modulate CB1 receptor activity. Ensure that an appropriate orthosteric agonist is included in your assay. In vitro studies have shown this compound has no independent activity at the CB1 receptor.[3]
-
-
Possible Cause 2: Low levels of endogenous cannabinoids.
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Troubleshooting Step: If relying on endogenous ligands, the cell culture conditions or tissue preparation may lead to low endocannabinoid tone. Consider adding a subthreshold concentration of an exogenous orthosteric agonist to reveal the modulatory effect of this compound.[3]
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Issue: Unexpected in vivo results.
-
Possible Cause 1: Insufficient endocannabinoid levels in the specific disease model.
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Troubleshooting Step: The efficacy of this compound alone can depend on the levels of endogenous cannabinoids in the specific tissue and disease model. In some models, like ocular normotensive mice, this compound alone may not produce a significant effect.[3] However, in models with potentially elevated endocannabinoid tone, such as ocular hypertension or neuropathic pain, this compound alone can be effective.[2][3] Co-administration with a subthreshold dose of a CB1 agonist can be used to potentiate the effect.[3]
-
-
Possible Cause 2: Pharmacokinetic issues.
-
Troubleshooting Step: Review the dosing, route of administration, and timing of measurements. The provided experimental protocols can serve as a starting point.
-
Quantitative Data Summary
Table 1: Sustained Antinociceptive Effect of this compound in a Cisplatin-Induced Neuropathic Pain Model
| Treatment Group | Mechanical Allodynia (Paw Withdrawal Threshold in grams) - Day 28 | Thermal Hyperalgesia (Paw Withdrawal Latency in seconds) - Day 28 |
| Vehicle | Significantly Reduced | Significantly Reduced |
| This compound (3 mg/kg/day, i.p.) | Significantly Attenuated Reduction | Significantly Attenuated Reduction |
| Summary: | This compound maintained its ability to reduce mechanical allodynia and thermal hyperalgesia after 28 days of daily administration, indicating a lack of tolerance development. | Consistent with the mechanical allodynia results, this compound's efficacy in mitigating thermal hyperalgesia was sustained over the 28-day treatment period. |
| (Data adapted from a study on cisplatin-induced neuropathic pain in mice.[2][8]) |
Table 2: Effect of this compound on Intraocular Pressure (IOP) in Mice
| Mouse Model | Treatment | Outcome on IOP |
| Normotensive | This compound (0.2% or 2% topical) alone | No significant reduction[3] |
| Normotensive | This compound (0.2% topical) + subthreshold WIN 55,212-2 (0.25%) | Significant reduction at 6 and 12 hours[3] |
| Ocular Hypertensive (nee mice) | This compound (0.2% topical or 10 mg/kg i.p.) alone | Significant reduction[3] |
| (Data from a study investigating the effects of this compound on intraocular pressure.[3]) |
Experimental Protocols
Protocol 1: Assessment of Tachyphylaxis in a Neuropathic Pain Model
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Model: Cisplatin-induced peripheral neuropathy in mice.
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Induction: Intraperitoneal (i.p.) injection of cisplatin (B142131) (3 mg/kg/day) for 28 days.
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Treatment: Daily i.p. injection of this compound (e.g., 3 mg/kg) or vehicle for 28 days.
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Behavioral Testing:
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Mechanical Allodynia: Measured using von Frey filaments at baseline and at regular intervals throughout the 28-day treatment period. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Assessed using a hot plate test, measuring the latency to paw licking or jumping.
-
-
Endpoint: Comparison of the antinociceptive effect of this compound at the beginning and end of the 28-day treatment period. A sustained effect indicates a lack of tolerance.[2][6][8]
Protocol 2: In Vivo Evaluation of this compound as a PAM for IOP Reduction
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Model: Ocular normotensive mice.
-
Treatment Groups:
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Vehicle
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This compound (e.g., 0.2% topical)
-
Subthreshold orthosteric agonist (e.g., 0.25% WIN 55,212-2)
-
This compound + subthreshold orthosteric agonist
-
-
Administration: Topical administration to the eye.
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Measurement: Intraocular pressure (IOP) measured at baseline and at various time points post-administration (e.g., 1, 6, and 12 hours).
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Endpoint: A significant reduction in IOP in the combination group (4) compared to the individual treatment groups (2 and 3) demonstrates the positive allosteric modulatory effect of this compound.[3]
Visualizations
Caption: Mechanism of this compound as a CB1 Positive Allosteric Modulator.
Caption: Logical workflow comparing tolerance development between orthosteric agonists and this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
GAT229 Technical Support Center: Mitigating Precipitation in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of GAT229 precipitation in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer?
A1: this compound, like many small molecule inhibitors, is a hydrophobic compound.[1] Its low aqueous solubility is the primary reason for precipitation when transferring it from a high-concentration organic stock solution (like DMSO) into a predominantly aqueous environment like cell culture media or a physiological buffer.[2][3] This phenomenon, often called "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution.[2]
Q2: What is the recommended solvent for making a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] A solubility of up to 20 mg/mL in DMSO has been reported.[3] Ethanol (EtOH) can also be used.[2] For in vitro assays, it is standard practice to first dissolve this compound in 100% DMSO.[4]
Q3: What is the maximum recommended final concentration of DMSO in my experiment?
A3: To avoid solvent-induced artifacts and cellular toxicity, the final concentration of DMSO in your aqueous buffer or cell culture medium should be kept as low as possible, ideally below 0.5% and preferably at or below 0.1%.[2]
Q4: Can I sonicate or heat this compound to get it into solution?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to help dissolve this compound in the initial organic solvent (e.g., DMSO). However, exercise caution as excessive heat can degrade the compound. It is critical to ensure the compound is fully dissolved in the stock solution before any dilution into aqueous buffers.[2]
Troubleshooting Guide: Preventing this compound Precipitation
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate cloudiness or precipitate formation when adding your this compound DMSO stock to the aqueous buffer, consider the following solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the buffer exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration in your specific buffer system through a pilot experiment. |
| Rapid Dilution Shock | Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer causes a rapid solvent exchange, leading to immediate precipitation.[2] | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in your pre-warmed (37°C) aqueous buffer. Then, add this intermediate dilution to the final volume. Always add the compound solution to the buffer, not the other way around, and do so dropwise while gently vortexing or swirling.[2] |
| Low Temperature of Buffer | The solubility of hydrophobic compounds often decreases at lower temperatures. | Always use pre-warmed (37°C) buffers or cell culture media for preparing your this compound working solutions.[2] |
| High DMSO Stock Concentration | Using a very high concentration stock (e.g., >50 mM) necessitates a large dilution factor, which increases the risk of precipitation. | Consider preparing a lower concentration DMSO stock (e.g., 10 mM) to reduce the dilution shock when preparing your final working solution. |
Issue 2: Precipitation Over Time
If your this compound solution is initially clear but develops a precipitate after a period of incubation, this suggests that the solution is supersaturated and thermodynamically unstable.
| Potential Cause | Explanation | Recommended Solution |
| Supersaturation | The initial concentration is above the thermodynamic solubility limit, and precipitation occurs as the system moves towards equilibrium. | Include a "precipitation inhibitor" in your formulation. Low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can help maintain a supersaturated state and prevent crystal growth.[5][6] The inclusion of certain polymers can also inhibit precipitation.[6] |
| Buffer Composition | The pH, ionic strength, or specific components of your buffer may negatively impact this compound solubility.[1] | Optimize your buffer conditions. For ionizable compounds, solubility can be pH-dependent.[7] While the pKa of this compound is not readily published, screening buffers with different pH values (e.g., HEPES vs. Acetate) may identify more favorable conditions. |
| Presence of Serum/Protein | In cell-based assays, proteins in fetal bovine serum (FBS) can sometimes bind to hydrophobic compounds, aiding solubility. Conversely, interactions with other media components could potentially promote precipitation. | If using serum-free media, consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to help solubilize this compound. |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound in Different Buffers (Illustrative Example)
This protocol describes a method to determine the approximate kinetic solubility of this compound in your buffers of interest.
Objective: To identify the optimal buffer system and maximum soluble concentration for this compound to prevent precipitation during experiments.
Methodology:
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Set up Dilution Plate: In a 96-well clear bottom plate, add 98 µL of each aqueous buffer to be tested (e.g., PBS pH 7.4, 50 mM Tris pH 7.4, 50 mM HEPES pH 7.0).
-
Add this compound Stock: Add 2 µL of the 10 mM this compound stock to each well to achieve a starting concentration of 200 µM (with 2% DMSO).
-
Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next (pre-filled with 50 µL of the respective buffer).
-
Incubation and Observation: Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours.
-
Readout: Measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in signal indicates precipitation. Visually inspect the wells for turbidity. The highest concentration that remains clear is the approximate kinetic solubility.
Illustrative Data Presentation:
The following table is a hypothetical example of how to present the results from such a solubility screening experiment. Note: This is not real data for this compound and should be used as a template for your own experimental results.
| Buffer System | pH | Additive | Approximate Max. Soluble Concentration (µM) | Observations |
| PBS | 7.4 | None | < 5 | Precipitate observed at ≥ 5 µM |
| 50 mM Tris-HCl | 7.4 | None | ~10 | Clear up to 10 µM |
| 50 mM HEPES | 7.0 | None | ~15 | Clear up to 15 µM |
| 50 mM HEPES | 7.0 | 0.01% Tween-20 | ~30 | Surfactant improved solubility |
| 50 mM HEPES | 7.0 | 0.1% BSA | ~25 | Carrier protein improved solubility |
Protocol 2: Recommended Procedure for Preparing this compound Working Solutions
This protocol provides a step-by-step method to minimize precipitation when preparing this compound for in vitro assays.
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Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to make a 10 mM stock solution. Vortex and gently warm if necessary to ensure it is fully dissolved. Store at -20°C or -80°C.
-
Prepare Intermediate Dilution (Optional but Recommended): On the day of the experiment, dilute the 10 mM stock in 100% DMSO to a lower concentration (e.g., 1 mM).
-
Warm the Aqueous Buffer: Pre-warm your final experimental buffer or cell culture medium (containing serum/additives if applicable) to 37°C.
-
Prepare Final Working Solution: To prepare a 10 µM final solution, for example, add 10 µL of the 1 mM intermediate DMSO stock to 990 µL of the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the buffer dropwise while gently vortexing or swirling the tube. This ensures rapid mixing and minimizes localized high concentrations that can lead to precipitation.
-
Final Check: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your experimental setup. The final DMSO concentration in this example is 1%. Adjust volumes accordingly to achieve a lower final DMSO concentration if required.
Visualizations
This compound Experimental Workflow
Caption: Recommended workflow for preparing this compound solutions.
This compound Signaling Pathway
Caption: this compound enhances CB1 signaling via Akt and ERK pathways.[8][9][10][11]
References
- 1. avantorsciences.com [avantorsciences.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 5. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Cannabidiol Promotes Neuronal Differentiation Using Akt and Erk Pathways Triggered by Cb1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing GAT229
Disclaimer: This document provides general guidance for the handling and use of GAT229 in a research setting. It is not a substitute for the official Safety Data Sheet (SDS) provided by your supplier. Always consult the SDS for complete and specific safety, handling, and disposal information before working with this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1).[1] As a PAM, it does not activate the CB1 receptor on its own but enhances the binding and activity of endogenous or exogenous CB1 receptor agonists.[2] This makes it a valuable tool for studying the endocannabinoid system with potentially fewer side effects than direct agonists.
Q2: What are the primary research applications of this compound?
This compound has been primarily investigated for its potential therapeutic effects in:
-
Glaucoma: By reducing intraocular pressure.[2]
-
Neuropathic Pain: By attenuating hyperalgesia and allodynia.[3][4][5]
-
Neurodegenerative Diseases: Research suggests a potential role in modulating neuronal signaling pathways implicated in these disorders.
Q3: What are the recommended storage conditions for this compound?
While specific storage conditions should always be confirmed with the supplier's Certificate of Analysis, general recommendations for solid this compound are to store it at -20°C or -80°C for long-term stability.
Q4: How do I prepare a stock solution of this compound?
This compound is a hydrophobic molecule with limited aqueous solubility.[6] Therefore, it is recommended to prepare stock solutions in an appropriate organic solvent.
-
Recommended Solvents: High-purity Dimethyl Sulfoxide (DMSO) or absolute ethanol (B145695) are commonly used.[6]
-
Stock Concentration: Aim for a high concentration stock solution (e.g., 10 mM) to minimize the volume of organic solvent in your final experimental medium.[6]
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of the chosen solvent.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) can aid dissolution, but avoid excessive heat to prevent degradation.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[6]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution during experiment. | The final concentration of the organic solvent in the aqueous medium is too low to maintain solubility. | 1. Optimize Solvent Concentration: Ensure the final concentration of DMSO (or other solvent) is sufficient to keep this compound in solution, while remaining below a level that affects your experimental system (typically <0.5%).2. Use of Co-solvents or Surfactants: For in vivo or sensitive cell-based assays, consider using co-solvents (e.g., Kolliphor) or surfactants to improve solubility.[6] |
| No or lower than expected biological effect observed. | 1. Compound Degradation: Improper storage or handling may have led to degradation.2. Insufficient Concentration: The concentration of this compound may be too low to elicit a response.3. Absence of Endogenous Agonist: As a PAM, this compound requires the presence of a CB1 agonist. In some in vitro systems, the level of endogenous agonists may be insufficient. | 1. Verify Compound Integrity: Use a fresh aliquot of this compound. Ensure proper storage conditions have been maintained.2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your system.3. Co-administration with an Agonist: Consider co-administering a sub-threshold concentration of a known CB1 agonist (e.g., anandamide, 2-AG, or a synthetic agonist) to potentiate the effect of this compound.[2] |
| Inconsistent results between experiments. | 1. Variability in Stock Solution: Inaccurate weighing or incomplete dissolution of the compound.2. Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation. | 1. Prepare Fresh Stock Solutions: If in doubt, prepare a fresh stock solution and ensure complete dissolution.2. Use Aliquots: Always aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Experimental Protocols
In Vivo Protocol: Attenuation of Cisplatin-Induced Neuropathic Pain in Mice
This protocol is adapted from a study investigating the effects of this compound on neuropathic pain.[3][4][5]
1. Animal Model:
-
Cisplatin-induced peripheral neuropathy mouse model.
2. This compound Preparation:
-
Vehicle: A mixture of ethanol, Kolliphor, and 0.9% normal saline in a 1:1:6 ratio.
-
Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., 1, 3, or 10 mg/kg).
3. Administration:
-
Route: Intraperitoneal (i.p.) injection.
-
Volume: Administer in a volume of 5 ml/kg.
-
Dosing Regimen: Daily injections for the duration of the study (e.g., 28 days).
4. Behavioral Testing:
-
Assess thermal hyperalgesia and mechanical allodynia at baseline and at specified time points after this compound administration.
In Vitro Protocol: β-Arrestin2 Recruitment Assay
This is a representative protocol for a common in vitro assay to assess G protein-coupled receptor activation.
1. Cell Line:
-
CHO-K1 cells stably expressing human CB1 receptors (hCB1R).
2. Cell Plating:
-
Plate 16,000 cells per well in a 96-well plate.
-
Incubate overnight in Opti-MEM with 1% FBS at 37°C and 5% CO2.[7][8]
3. Compound Treatment:
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 90 minutes.[7][8]
-
To assess PAM activity, co-treat with a fixed concentration of a CB1 agonist (e.g., 100 nM CP55,940).[7]
4. Detection:
-
Add a chemiluminescent detection solution according to the manufacturer's protocol and incubate for 60 minutes at room temperature.[7][8]
5. Data Analysis:
-
Measure chemiluminescence using a plate reader.
-
Express data as a percentage of the maximal response to the CB1 agonist alone.
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| In Vivo Efficacious Dose (Neuropathic Pain) | 3 mg/kg/day (i.p.) | Cisplatin-induced neuropathic pain mouse model | [3][4][5] |
| In Vivo Efficacious Dose (Intraocular Pressure) | 0.2% topical solution or 10 mg/kg (i.p.) | Ocular hypertensive mouse model | [2] |
| In Vitro EC50 (as a PAM) | ~295 nM | In the presence of a CB1 agonist | [1] |
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor, potentiated by this compound, primarily signals through the Gi/o protein pathway. This leads to the inhibition of adenylyl cyclase and subsequent downstream effects, including the modulation of the ERK/MAPK pathway, which is involved in cell survival and plasticity.[9][10][11]
Caption: this compound enhances CB1 receptor signaling.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo experiment investigating the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 8. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid receptor 1 induces a biphasic ERK activation via multiprotein signaling complex formation of proximal kinases PKCε, Src, and Fyn in primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GAT229 vs. GAT228: A Comparative Guide to a CB1 Receptor PAM and Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GAT229, a positive allosteric modulator (PAM), and GAT228, an allosteric agonist, both targeting the cannabinoid 1 (CB1) receptor. This document summarizes their distinct mechanisms of action, presents supporting experimental data, and provides detailed methodologies for key in vitro and in vivo assays.
Introduction to Allosteric Modulation of the CB1 Receptor
The cannabinoid 1 (CB1) receptor, a G protein-coupled receptor (GPCR), is a critical component of the endocannabinoid system, playing a pivotal role in regulating a multitude of physiological processes, including pain, mood, appetite, and memory. While direct-acting orthosteric agonists of the CB1 receptor have therapeutic potential, their clinical utility is often hampered by psychoactive side effects. Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding site, offer a promising alternative by fine-tuning the receptor's response to endogenous cannabinoids. This approach can lead to more subtle and physiologically relevant therapeutic effects with a potentially improved side-effect profile.
This compound and GAT228 are enantiomers of the same parent molecule, yet they exhibit fundamentally different pharmacological activities at the CB1 receptor. This compound acts as a positive allosteric modulator (PAM), enhancing the affinity and/or efficacy of an orthosteric agonist without activating the receptor on its own. In contrast, GAT228 functions as an allosteric agonist, directly activating the CB1 receptor from its allosteric binding site. This guide delves into the experimental evidence that elucidates these distinct mechanisms and their functional consequences.
Quantitative Data Comparison
The following table summarizes the in vitro pharmacological profiles of this compound and GAT228 in key functional assays, highlighting their differential effects on CB1 receptor signaling.
| Parameter | This compound (PAM) | GAT228 (Agonist) | Reference |
| cAMP Inhibition (Agonist Activity) | |||
| EC50 | No intrinsic activity | 230 nM | [1] |
| Emax | Not applicable | 110% | [1] |
| cAMP Inhibition (PAM Activity with CP55,940) | |||
| EC50 | 295 nM | Weak PAM activity | [2] |
| Emax | Potentiates CP55,940 effect | - | [2] |
| β-arrestin 2 Recruitment (Agonist Activity) | |||
| EC50 | No intrinsic activity | 940 nM | [1] |
| Emax | Not applicable | 46% | [1] |
| β-arrestin 2 Recruitment (PAM Activity with CP55,940) | |||
| EC50 | Potentiates CP55,940 effect | - | [3] |
| Emax | Potentiates CP55,940 effect | - | [3] |
EC50: Half-maximal effective concentration; Emax: Maximum effect. Data presented as approximate values from the cited literature.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling mechanisms of a positive allosteric modulator (PAM) and an allosteric agonist at the CB1 receptor.
Caption: Signaling pathways of a PAM (this compound) vs. an allosteric agonist (GAT228).
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Assays
1. cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a second messenger, typically following the stimulation of adenylyl cyclase by forskolin.
-
Cell Line: HEK293 cells stably expressing the human CB1 receptor.
-
Protocol:
-
Cells are seeded in 96-well plates and cultured overnight.
-
The culture medium is replaced with assay buffer.
-
For agonist activity, cells are treated with increasing concentrations of GAT228.
-
For PAM activity, cells are treated with increasing concentrations of this compound in the presence of a sub-maximal concentration of an orthosteric agonist (e.g., CP55,940).
-
Forskolin is added to all wells to stimulate adenylyl cyclase.
-
After a defined incubation period, the reaction is stopped, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF or ELISA.
-
Data are normalized to the forskolin-only control and plotted as a dose-response curve to determine EC50 and Emax values.
-
2. β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the activated CB1 receptor, a key event in receptor desensitization and G protein-independent signaling.
-
Technology: PathHunter® β-arrestin assay (DiscoverX).
-
Protocol:
-
CHO-K1 cells stably co-expressing the human CB1 receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) are seeded in 384-well plates.
-
For agonist activity, cells are treated with increasing concentrations of GAT228.
-
For PAM activity, cells are treated with increasing concentrations of this compound in the presence of an orthosteric agonist.
-
Following incubation, a detection reagent containing the enzyme substrate is added.
-
The resulting chemiluminescent signal, proportional to β-arrestin 2 recruitment, is measured using a luminometer.
-
Dose-response curves are generated to calculate EC50 and Emax values.
-
In Vivo Models
1. Huntington's Disease Mouse Model (R6/2)
This model is used to assess the therapeutic potential of compounds in mitigating the motor deficits and neuropathology associated with Huntington's disease.[4]
-
Animal Model: R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat.
-
Treatment Protocol:
-
Seven-week-old male R6/2 mice receive daily intraperitoneal (i.p.) injections of this compound (10 mg/kg), GAT228 (10 mg/kg), or vehicle for 21 days.
-
-
Behavioral Assessments:
-
Rotarod Test: Motor coordination and balance are assessed by measuring the latency of the mice to fall from a rotating rod.
-
Open Field Test: General locomotor activity and exploratory behavior are monitored by tracking the movement of mice in an open arena.
-
-
Outcome Measures:
-
Improvement in motor coordination (increased latency to fall on the rotarod).
-
Normalization of gene expression in the striatum.
-
Increased cell viability in striatal cell models.
-
2. Neuropathic Pain Mouse Model (Cisplatin-Induced)
This model evaluates the analgesic efficacy of compounds in a chemotherapy-induced peripheral neuropathy model.
-
Animal Model: Mice treated with cisplatin (B142131) to induce neuropathic pain.
-
Treatment Protocol:
-
Mice receive daily i.p. injections of this compound (e.g., 3 mg/kg) or vehicle for 28 days.
-
-
Nociceptive Testing:
-
Von Frey Test: Mechanical allodynia is measured by determining the paw withdrawal threshold to calibrated von Frey filaments applied to the plantar surface of the hind paw.
-
Hot Plate Test: Thermal hyperalgesia is assessed by measuring the latency of the mouse to lick its paw or jump when placed on a heated surface (typically 50-55°C).
-
-
Outcome Measures:
-
Increased paw withdrawal threshold in the von Frey test, indicating reduced mechanical sensitivity.
-
Increased latency in the hot plate test, indicating reduced thermal pain sensitivity.
-
Reduction in pro-inflammatory cytokine expression in the dorsal root ganglia.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the comparative evaluation of this compound and GAT228.
Caption: A general workflow for comparing this compound and GAT228.
Conclusion
The experimental data clearly delineate the distinct pharmacological profiles of this compound and GAT228. This compound, as a CB1 receptor PAM, demonstrates its therapeutic potential by enhancing the effects of endogenous cannabinoids, leading to beneficial outcomes in preclinical models of Huntington's disease and neuropathic pain without direct receptor activation.[4] In contrast, GAT228 acts as a direct allosteric agonist, a mechanism that may offer different therapeutic applications but also carries a pharmacological profile more akin to traditional agonists.[1] This comparative guide provides a foundational resource for researchers engaged in the discovery and development of novel CB1 receptor modulators, emphasizing the importance of understanding the nuanced differences between allosteric modulators to unlock their full therapeutic potential.
References
- 1. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 2. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
GAT229 vs. GAT211: A Comparative Analysis of a Racemic Mixture and its Enantiopure Counterpart in Cannabinoid Receptor Modulation
For researchers, scientists, and drug development professionals, understanding the pharmacological nuances between a racemic mixture and its constituent enantiomers is critical for advancing therapeutic candidates. This guide provides an objective comparison of GAT211, a racemic Cannabinoid 1 (CB1) receptor allosteric modulator, and its S-(-)-enantiomer, GAT229, a pure positive allosteric modulator (PAM).
GAT211 is a synthetic compound that has demonstrated significant potential in preclinical models for various conditions, including neuropathic pain and glaucoma.[1][2] It functions as a CB1 receptor ago-PAM, exhibiting both direct receptor activation (agonist activity) and enhancement of the effects of endogenous cannabinoids (PAM activity).[3][4] However, the pharmacological activity of GAT211 is a composite of its two constituent enantiomers: the R-(+)-enantiomer, GAT228, which acts as an allosteric agonist, and the S-(-)-enantiomer, this compound, which functions as a pure PAM with no intrinsic agonist activity.[3][5] This distinction is crucial for drug development, as the separation of these activities can lead to more targeted and potentially safer therapeutics.
Unraveling the Racemic Mixture: GAT211's Dual Activity
GAT211, as a racemic mixture, presents a dual pharmacological profile. In various experimental systems, it has been shown to enhance the binding of orthosteric CB1 receptor agonists and, on its own, to activate CB1 receptor signaling pathways.[3][5] This combined ago-PAM activity has been explored for its therapeutic potential in conditions like neuropathic pain, where both direct and indirect augmentation of CB1 signaling may be beneficial.[6][7]
This compound: The Emergence of a Pure Positive Allosteric Modulator
The isolation of this compound, the S-(-)-enantiomer of GAT211, has allowed for a more precise understanding of the role of positive allosteric modulation at the CB1 receptor.[8][9] Unlike its racemic parent, this compound potentiates the effects of endogenous or exogenous orthosteric agonists without directly activating the receptor.[3][10] This property is highly desirable in drug development as it offers a more subtle and potentially safer approach to modulating receptor activity, avoiding the continuous receptor stimulation that can lead to tolerance and other adverse effects associated with direct agonists.[11][12]
Comparative Efficacy and Potency: In Vitro and In Vivo Evidence
The distinct pharmacological profiles of GAT211 and this compound translate to observable differences in their biological effects. The following tables summarize key quantitative data from comparative studies.
In Vitro Activity at the Human CB1 Receptor
| Compound | Assay | Parameter | Value | Reference |
| GAT211 | cAMP Accumulation (Agonist) | EC₅₀ | 126 nM | [5] |
| Eₘₐₓ | 55% | [5] | ||
| β-arrestin2 Recruitment (Agonist) | EC₅₀ | 316 nM | [5] | |
| Eₘₐₓ | 68% | [5] | ||
| This compound | cAMP Accumulation (Agonist) | No intrinsic activity | [3][5] | |
| β-arrestin2 Recruitment (Agonist) | No intrinsic activity | [3][5] | ||
| GAT211 | [³H]CP55,940 Binding (PAM) | EC₅₀ | 158 nM | [5] |
| Eₘₐₓ | 160% | [5] | ||
| This compound | [³H]CP55,940 Binding (PAM) | EC₅₀ | 100 nM | [5] |
| Eₘₐₓ | 150% | [5] |
In Vivo Antinociceptive Effects in a Neuropathic Pain Model
| Compound | Test | Parameter | Value | Reference |
| GAT211 | Mechanical Allodynia | ED₅₀ | 11.35 mg/kg | [1][7] |
| This compound | Mechanical Allodynia | ED₅₀ | ~10 mg/kg | [13] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is essential for accurate interpretation and replication.
Radioligand Binding Assay
This assay was performed using membranes from HEK293A cells stably expressing the human CB1 receptor. To determine the PAM activity, the ability of GAT211 and this compound to enhance the binding of the orthosteric agonist [³H]CP55,940 was measured. Membranes were incubated with a fixed concentration of [³H]CP55,940 and varying concentrations of the allosteric modulator. Non-specific binding was determined in the presence of a high concentration of an unlabeled orthosteric agonist. Bound radioactivity was measured by liquid scintillation counting. Data were analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.[5]
cAMP Accumulation Assay
HEK293A cells expressing the human CB1 receptor were used to assess the agonist activity of the compounds. Cells were pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and then incubated with varying concentrations of GAT211 or this compound. The intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) were then measured using a competitive immunoassay. A decrease in cAMP levels indicates Gαi/o-protein-mediated receptor activation. EC₅₀ and Eₘₐₓ values were calculated from concentration-response curves.[5][14]
β-arrestin2 Recruitment Assay
The recruitment of β-arrestin2 to the CB1 receptor, a G-protein-independent signaling pathway, was measured using a bioluminescence resonance energy transfer (BRET) assay. HEK293 cells were co-transfected with CB1 receptor fused to a BRET donor and β-arrestin2 fused to a BRET acceptor. Upon agonist-induced receptor activation and subsequent β-arrestin2 recruitment, the donor and acceptor are brought into close proximity, resulting in an increase in the BRET signal. The potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds were determined from the concentration-response curves.[5][14]
In Vivo Model of Neuropathic Pain
The efficacy of GAT211 and this compound in alleviating neuropathic pain was assessed using the cisplatin-induced peripheral neuropathy model in mice.[11][12][13] Mechanical allodynia was measured using von Frey filaments. Following the induction of neuropathy, mice were administered various doses of the compounds, and the paw withdrawal threshold was determined. The dose required to produce a 50% maximal possible effect (ED₅₀) was calculated to compare the antinociceptive potency of the compounds.[1][7]
Visualizing the Molecular Pharmacology
The distinct mechanisms of action of GAT211 and this compound can be visualized through their interaction with the CB1 receptor and its downstream signaling pathways.
Figure 1. Comparative mechanism of action of GAT211 and this compound at the CB1 receptor.
Conclusion: The Strategic Advantage of Enantiopure this compound
The comparison between GAT211 and this compound highlights a fundamental principle in modern drug development: the potential for enhanced therapeutic precision through the use of single enantiomers.[15][16][17][18] While the racemic GAT211 demonstrates efficacy through a combined agonist and PAM mechanism, the enantiopure this compound offers a more refined approach by selectively potentiating endogenous cannabinoid signaling. This targeted action may reduce the likelihood of off-target effects and the development of tolerance, making this compound a more attractive candidate for chronic therapeutic interventions. For researchers and drug developers, the story of GAT211 and this compound serves as a compelling case study in the importance of understanding and leveraging stereochemistry to optimize drug action and improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group GAT211 congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Enantiomer-specific positive allosteric modulation of CB1 signaling in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ardena.com [ardena.com]
- 16. savemyexams.com [savemyexams.com]
- 17. researchgate.net [researchgate.net]
- 18. google.com [google.com]
A Comparative Guide to GAT229 and Other Cannabinoid Receptor 1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of GAT229 with other prominent Cannabinoid Receptor 1 (CB1) Positive Allosteric Modulators (PAMs). The information presented herein is compiled from preclinical research and is intended to aid in the evaluation and selection of these compounds for further investigation.
Introduction to CB1 Positive Allosteric Modulation
The cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR), is a critical component of the endocannabinoid system, playing a pivotal role in various physiological processes, including pain perception, appetite, and mood regulation.[1] While direct-acting orthosteric agonists of CB1 have shown therapeutic promise, their clinical utility has been hampered by undesirable psychoactive side effects, tolerance, and dependence.[2]
Positive allosteric modulators (PAMs) represent a promising alternative therapeutic strategy. These molecules bind to a topographically distinct site on the CB1 receptor, enhancing the binding and/or efficacy of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1] This modulatory approach offers the potential for a more refined and safer pharmacological profile by amplifying the endogenous cannabinoid tone in a spatially and temporally relevant manner, rather than causing widespread, non-physiological receptor activation.[3]
This compound is a well-characterized CB1 PAM, the S-(-)-enantiomer of the racemic compound GAT211.[4] It has been investigated for its therapeutic potential in various preclinical models. This guide compares the in vitro and in vivo pharmacological properties of this compound with other notable CB1 PAMs, focusing on their potency, efficacy, and signaling profiles.
CB1 Receptor Signaling Pathways
The activation of the CB1 receptor by an orthosteric agonist initiates a cascade of intracellular signaling events. As a PAM, this compound enhances these endogenous signaling pathways. The primary signaling cascade involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, G protein activation can also modulate ion channels and activate the mitogen-activated protein kinase (MAPK/ERK) pathway. Another critical aspect of CB1 receptor signaling is the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and G protein-independent signaling.
Caption: CB1 Receptor Signaling Cascade Modulated by a PAM.
Quantitative Comparison of this compound with Other CB1 PAMs
The following tables summarize the available quantitative data for this compound and other selected CB1 PAMs from various in vitro assays. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency (EC50/pEC50) of CB1 PAMs in Functional Assays
| Compound | Assay Type | Orthosteric Agonist | Cell Line | EC50 / pEC50 | Reference |
| This compound | cAMP Inhibition | CP55,940 (EC20) | HEK293A | ~295 nM | [5] |
| ZCZ011 | [³⁵S]GTPγS Binding | AEA | Mouse Brain Membranes | pEC50: 6.90 ± 0.23 | [6] |
| ZCZ011 | β-arrestin Recruitment | AEA | hCB1 Cells | - | [6] |
| ZCZ011 | ERK1/2 Phosphorylation | AEA | hCB1 Cells | - | [6] |
| ZCZ011 | G protein Dissociation (BRET) | - (agonist activity) | HEK293 | pEC50: 6.11 ± 0.07 | [6] |
| ABD1236 | G protein Dissociation (BRET) | AEA | HEK293 | - | [7] |
Table 2: In Vitro Efficacy (Emax) of CB1 PAMs in Functional Assays
| Compound | Assay Type | Orthosteric Agonist | Cell Line | Emax (% of control or baseline) | Reference |
| This compound | cAMP Inhibition | CP55,940 | AtT20 | Lacked intrinsic activity | [3] |
| ZCZ011 | [³⁵S]GTPγS Binding | [³H]CP55,940 | Mouse Brain Membranes | 207% of baseline | [6] |
| ZCZ011 | β-arrestin Recruitment | AEA | hCB1 Cells | 195% of AEA alone | [6] |
| ZCZ011 | G protein Dissociation (BRET) | - (agonist activity) | HEK293 | 132.60 ± 11.12% | [6] |
| ABD1236 | G protein Dissociation (BRET) | AEA | HEK293 | Potentiated AEA efficacy | [7] |
Table 3: Radioligand Binding Affinity (Ki) and Cooperativity (α)
| Compound | Radioligand | Cell/Tissue Type | Ki (nM) | α value | Reference |
| This compound | [³H]CP55,940 | - | - | - | Data not available |
| ZCZ011 | [³H]CP55,940 | Mouse Brain Membranes | - | >1 | [6] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of common methodologies used to characterize CB1 PAMs.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a PAM and its cooperativity (α) with an orthosteric radioligand.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the CB1 receptor.[8]
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled orthosteric ligand (e.g., [³H]CP55,940) and varying concentrations of the test PAM.[8]
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.[8]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[8]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.[8]
-
Data Analysis: Non-specific binding is subtracted, and the data are analyzed using non-linear regression to determine the IC50 of the PAM, from which the Ki and cooperativity factor (α) can be calculated.[8]
Functional Assays
This assay measures the ability of a PAM to modulate the inhibition of adenylyl cyclase activity by a CB1 agonist.
Protocol:
-
Cell Culture: Cells expressing the CB1 receptor (e.g., HEK293 or CHO cells) are cultured and seeded in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
PAM and Agonist Addition: Cells are treated with varying concentrations of the PAM in the presence of a fixed concentration (e.g., EC20) of a CB1 agonist (e.g., CP55,940).
-
Stimulation: Adenylyl cyclase is stimulated with forskolin.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are quantified using various methods such as HTRF, ELISA, or BRET-based kits.
-
Data Analysis: The concentration-response curves are plotted to determine the EC50 and Emax of the PAM's effect on agonist-induced cAMP inhibition.
BRET assays are used to monitor protein-protein interactions in live cells, providing real-time data on G protein activation and β-arrestin recruitment.
G Protein Activation BRET Assay Protocol:
-
Transfection: HEK293 cells are co-transfected with plasmids encoding the CB1 receptor, a Gα subunit fused to a Renilla luciferase (Rluc) donor, and Gβγ subunits, with one of the γ subunits fused to a Venus acceptor.[9]
-
Cell Plating: Transfected cells are plated in white, clear-bottom 96-well plates.[9]
-
Assay: The Rluc substrate (e.g., coelenterazine (B1669285) h) is added, and baseline BRET is measured. The PAM and/or orthosteric agonist are then added, and BRET is measured kinetically.[9]
-
Data Analysis: A decrease in the BRET signal indicates G protein activation (dissociation of Gα-Rluc from Gβγ-Venus). Dose-response curves are generated to determine EC50 and Emax.[9]
β-Arrestin Recruitment BRET Assay Protocol:
-
Transfection: Cells are co-transfected with plasmids for the CB1 receptor fused to a BRET donor (e.g., Rluc) and β-arrestin fused to a BRET acceptor (e.g., YFP).
-
Assay: Similar to the G protein activation assay, the substrate is added, and baseline BRET is measured, followed by the addition of the test compounds and kinetic BRET measurements.
-
Data Analysis: An increase in the BRET signal indicates the recruitment of β-arrestin to the activated receptor.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate a typical experimental workflow for characterizing a novel CB1 PAM and the logical relationship of its pharmacological properties.
Caption: Typical workflow for CB1 PAM characterization.
Caption: Interplay of pharmacological properties of a CB1 PAM.
Discussion and Conclusion
This compound is a valuable tool compound for studying CB1 allosteric modulation. While some studies suggest it acts as a "pure" PAM with no intrinsic activity, others indicate that it can display ago-PAM properties in certain cellular contexts, highlighting the assay-dependent nature of these classifications.[3][7]
In comparison, other PAMs like ZCZ011 often exhibit more pronounced ago-PAM activity, directly activating the CB1 receptor in the absence of an orthosteric agonist.[6] The enantiomer of this compound, GAT228, is a notable example of an allosteric agonist.[10] The choice of a particular PAM for research or therapeutic development will depend on the desired pharmacological profile. A "pure" PAM may offer a more nuanced and potentially safer approach by strictly relying on the presence of endogenous cannabinoids for its effects. In contrast, an ago-PAM might provide a stronger and more sustained signaling response, which could be beneficial in conditions with low endocannabinoid tone.
Further head-to-head comparative studies under standardized assay conditions are needed to fully elucidate the pharmacological differences between this compound and other CB1 PAMs. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and interpret their own investigations into this promising class of therapeutic agents.
References
- 1. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Modulation of Cannabinoid Type 1 Receptor by ZCZ011: Integration of In Vitro Pharmacology and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: GAT229 vs. Orthosteric CB1 Agonists like CP 55,940
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the positive allosteric modulator (PAM) GAT229 and the classical orthosteric cannabinoid receptor 1 (CB1) agonist, CP 55,940. This comparison is supported by experimental data to inform research and drug development in the cannabinoid field.
Introduction
The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation by orthosteric agonists, such as the synthetic compound CP 55,940, elicits a range of physiological effects, including analgesia, appetite stimulation, and psychoactivity. However, the therapeutic potential of orthosteric CB1 agonists has been limited by their associated adverse effects, such as cognitive impairment and motor deficits.
This compound represents a newer class of compounds known as positive allosteric modulators (PAMs). Unlike orthosteric agonists that directly activate the receptor at its primary binding site, PAMs bind to a distinct allosteric site. This binding does not typically activate the receptor on its own but rather modulates the binding and/or efficacy of endogenous or exogenous orthosteric ligands. This nuanced mechanism of action offers the potential for a more targeted and safer therapeutic profile.
Mechanism of Action
CP 55,940 is a potent, synthetic, full agonist of the CB1 receptor. It binds to the orthosteric binding pocket, the same site as the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and the psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC). This direct binding event triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways.
This compound , on the other hand, is a positive allosteric modulator of the CB1 receptor. It binds to a topographically distinct allosteric site on the receptor. In vitro studies have shown that this compound itself has little to no intrinsic efficacy, meaning it does not activate the CB1 receptor on its own. Instead, it enhances the binding affinity and/or efficacy of orthosteric agonists like CP 55,940 and endogenous cannabinoids.[1] This potentiation of the endogenous cannabinoid system is a key feature of its mechanism.
Signaling Pathways
The differential mechanisms of action of this compound and CP 55,940 translate to distinct signaling profiles.
As a full agonist, CP 55,940 robustly activates G-protein-dependent pathways, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, as well as the activation of mitogen-activated protein kinase (MAPK) pathways. It also strongly promotes the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, and can also initiate G-protein-independent signaling.
This compound, in the presence of an orthosteric agonist, potentiates G-protein-dependent signaling. However, its effect on β-arrestin recruitment can be more complex and may exhibit bias, potentially favoring G-protein signaling over β-arrestin pathways. This "biased signaling" is a key area of research, as it may contribute to the improved side-effect profile of allosteric modulators.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and CP 55,940 from various in vitro assays.
Table 1: Radioligand Binding Affinity
| Compound | Radioligand | Preparation | Ki (nM) |
| CP 55,940 | [³H]CP 55,940 | hCB1 CHO-K1 cell membranes | ~0.9[2] |
Note: this compound's binding affinity is not typically measured in the same way as orthosteric ligands due to its allosteric nature. Instead, its effect on the binding of orthosteric radioligands is assessed.
Table 2: Functional Potency and Efficacy in cAMP Inhibition Assay
| Compound | Assay Conditions | EC50 (nM) | Emax (% of CP 55,940) |
| CP 55,940 | Forskolin-stimulated cAMP in hCB1R CHO-K1 cells | 15[3] | 100[3] |
| This compound (as agonist) | Forskolin-stimulated cAMP in hCB1R CHO-K1 cells | >10,000 | Minimal |
| This compound (as PAM with 100 nM CP 55,940) | Forskolin-stimulated cAMP in hCB1R CHO-K1 cells | ~295[4] | Potentiates CP 55,940 efficacy[3] |
Table 3: Functional Potency and Efficacy in β-Arrestin Recruitment Assay
| Compound | Assay Conditions | EC50 (nM) | Emax (% of CP 55,940) |
| CP 55,940 | PathHunter β-arrestin assay in hCB1R CHO-K1 cells | 310[3] | 100[3] |
| This compound (as agonist) | PathHunter β-arrestin assay in hCB1R CHO-K1 cells | >10,000 | Minimal |
| This compound (as PAM with 100 nM CP 55,940) | PathHunter β-arrestin assay in hCB1R CHO-K1 cells | Varies | Potentiates CP 55,940 efficacy[3] |
In Vivo Effects: A Comparative Overview
In vivo studies highlight the most significant therapeutic differences between this compound and CP 55,940.
CP 55,940 produces a classic cannabinoid tetrad of effects in rodents:
-
Hypothermia: A decrease in body temperature.
-
Catalepsy: A state of immobility.
-
Analgesia: Reduced pain sensation.
-
Hypoactivity: Decreased spontaneous movement.
These effects, particularly catalepsy and hypoactivity, are indicative of the psychoactive and motor-impairing side effects observed with orthosteric CB1 agonists.
This compound , when administered alone, does not typically produce these cannabimimetic side effects.[5] However, it has demonstrated therapeutic potential in various preclinical models:
-
Neuropathic Pain: this compound has been shown to attenuate thermal hyperalgesia and mechanical allodynia in models of chemotherapy-induced peripheral neuropathy.[5]
-
Intraocular Pressure: In models of glaucoma, this compound has been shown to reduce intraocular pressure, particularly in the presence of an orthosteric agonist.[6]
The lack of overt behavioral effects with this compound suggests that it may offer a safer alternative to orthosteric agonists by selectively enhancing the activity of the endocannabinoid system where and when it is needed, without causing global receptor activation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound or its ability to modulate the binding of a radiolabeled orthosteric ligand.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CB1 receptor (hCB1R) are prepared.
-
Incubation: A constant concentration of the radioligand [³H]CP 55,940 (e.g., 1 nM) is incubated with the cell membranes in a Tris buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl₂, 1 mM EDTA, 1% BSA, pH 7.4).[3]
-
Competition: For determining the Ki of an orthosteric ligand, increasing concentrations of the unlabeled test compound are added. To assess the PAM activity of this compound, it is added at various concentrations in the presence of the radioligand.
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 90 minutes at 30°C).[3]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the IC₅₀ (for competitors) or the potentiation of radioligand binding (for PAMs). The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the ability of a compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels via the Gi/o-coupled CB1 receptor.
Methodology:
-
Cell Culture: hCB1R CHO-K1 cells are seeded in 96-well plates and incubated overnight.[3]
-
Assay Buffer: The culture medium is replaced with an assay buffer.
-
Treatment: Cells are treated simultaneously with a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 10 µM) and varying concentrations of the test compound (CP 55,940 or this compound).[3] For PAM studies, this compound is added in the presence of a fixed concentration of an orthosteric agonist (e.g., 100 nM CP 55,940).[3]
-
Incubation: The plates are incubated for a defined period (e.g., 90 minutes) at 37°C.[3]
-
cAMP Detection: The intracellular cAMP levels are measured using a competitive immunoassay kit, such as the DiscoveRx HitHunter cAMP assay, which typically involves the addition of antibody and detection solutions.[3]
-
Measurement: The signal (e.g., chemiluminescence) is read on a plate reader.
-
Data Analysis: The data are normalized to the response of a reference full agonist (e.g., CP 55,940) and analyzed using non-linear regression to determine the EC₅₀ and Emax values.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated CB1 receptor.
Methodology:
-
Cell Line: A specialized cell line, such as the PathHunter CHO-K1 hCB1R β-arrestin cells, is used. In this system, the CB1 receptor and β-arrestin are tagged with complementary fragments of an enzyme (e.g., β-galactosidase).
-
Cell Plating: Cells are plated in 384-well plates and incubated.[7]
-
Treatment: Cells are treated with varying concentrations of the test compound. For PAM studies, this compound is added in the presence of a fixed concentration of an orthosteric agonist.
-
Incubation: The plates are incubated for a specific time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[8]
-
Detection: A substrate for the complemented enzyme is added. The recruitment of β-arrestin to the receptor brings the enzyme fragments together, forming an active enzyme that converts the substrate into a chemiluminescent product.
-
Measurement: The chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC₅₀ and Emax for β-arrestin recruitment.
Conclusion
This compound and CP 55,940 represent two distinct pharmacological approaches to modulating the CB1 receptor. CP 55,940, as a potent orthosteric agonist, provides a strong and global activation of the receptor, which, while therapeutically relevant, is intrinsically linked to a range of undesirable side effects.
This compound, as a positive allosteric modulator, offers a more refined mechanism of action. By enhancing the effects of endogenous cannabinoids, it has the potential to amplify physiological signaling in a spatially and temporally relevant manner. The lack of intrinsic activity and the potential for biased signaling may contribute to its improved safety profile observed in preclinical studies.
For researchers and drug development professionals, the choice between these two classes of compounds will depend on the specific therapeutic indication and the desired level of CB1 receptor modulation. Allosteric modulators like this compound represent a promising avenue for the development of safer and more effective cannabinoid-based therapeutics.
References
- 1. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Comparative Analysis of GAT229 and WIN 55,212-2: Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the cannabinoid receptor 1 (CB1) positive allosteric modulator (PAM) GAT229 and the potent, non-selective cannabinoid receptor agonist WIN 55,212-2. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways.
At a Glance: this compound vs. WIN 55,212-2
| Feature | This compound | WIN 55,212-2 |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of the CB1 receptor. Lacks intrinsic activity but enhances the effect of endogenous or exogenous orthosteric ligands.[1] | Full agonist at both CB1 and CB2 cannabinoid receptors.[2] |
| Receptor Selectivity | Selective for the CB1 receptor. | Non-selective, potent agonist for both CB1 and CB2 receptors. |
| Psychoactive Effects | Does not produce psychoactive effects, tolerance, or dependence on its own.[3] | Can produce psychoactive effects characteristic of CB1 receptor activation. |
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the binding affinity and potency of this compound and WIN 55,212-2. It is important to note that as a PAM, the potency of this compound is typically measured by its ability to enhance the effect of an orthosteric agonist.
Table 1: Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Notes |
| WIN 55,212-2 | CB1 | 1.9 - 62.3 | A potent agonist with high affinity for the CB1 receptor. |
| CB2 | ~3.3 | Also demonstrates high affinity for the CB2 receptor. | |
| This compound | CB1 | Not applicable | As a PAM, it does not bind to the orthosteric site and therefore does not have a traditional Ki value. |
Table 2: Potency (EC50)
| Compound | Assay | Potency (EC50) | Notes |
| This compound | CB1 PAM Activity | ~295 nM | Potency in enhancing the effect of an orthosteric agonist. |
| WIN 55,212-2 | Functional Assays | Varies (nM to µM range) | Potency is dependent on the specific cell type and functional assay being used. |
In Vivo Efficacy Comparison
Neuropathic Pain
In a mouse model of cisplatin-induced peripheral neuropathy, this compound demonstrated significant efficacy in alleviating pain.[3][4] Daily intraperitoneal injections of this compound attenuated thermal hyperalgesia and mechanical allodynia.[3][4] This effect was shown to be mediated by the CB1 receptor, as it was blocked by a CB1 antagonist.[3] this compound also reduced the expression of proinflammatory cytokines in the dorsal root ganglia.[3]
WIN 55,212-2, as a potent CB1/CB2 agonist, has also been shown to be effective in various models of neuropathic pain.[2] Non-selective CB1/CB2 receptor agonists like WIN 55,212-2 have been demonstrated to alleviate the signs of cisplatin-induced peripheral neuropathy.[5]
Intraocular Pressure
A study investigating the effects on intraocular pressure (IOP) in mice found that this compound on its own did not reduce IOP in normotensive mice.[1] However, when combined with a subthreshold dose of WIN 55,212-2, it significantly reduced IOP.[1] This suggests that this compound can potentiate the IOP-lowering effects of a CB1 agonist.[1] In a genetic model of ocular hypertension, this compound alone was sufficient to lower IOP.[1]
Experimental Protocols
Cisplatin-Induced Neuropathic Pain Model in Mice
This protocol is adapted from studies investigating the effects of cannabinoid receptor modulators on chemotherapy-induced peripheral neuropathy.[3][4][6]
-
Animal Model: Adult male BALB/c or C57BL/6 mice are commonly used.
-
Cisplatin Administration: Cisplatin is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common dosing schedule is 2.3 mg/kg or 3 mg/kg daily for a set period (e.g., 5 days on, 5 days off, for two cycles, or daily for 28 days).[4][6]
-
Drug Administration: this compound or WIN 55,212-2 is typically dissolved in a vehicle (e.g., a mixture of ethanol, Tween 80, and saline) and administered i.p. at the desired dose.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Measured using a hot plate test. The latency to a nociceptive response (e.g., paw licking, jumping) is recorded when the mouse is placed on a heated surface.
-
-
Biochemical Analysis: Following behavioral testing, tissues such as the dorsal root ganglia can be collected for analysis of inflammatory markers (e.g., cytokines) using techniques like ELISA or qPCR.
Intraocular Pressure Measurement in Mice
This protocol is based on methods described for assessing the impact of cannabinoid compounds on IOP in mice.[1]
-
Animal Model: Anesthetized normotensive mice (e.g., C57Bl/6) or a genetic model of ocular hypertension are used.
-
Drug Administration: Test compounds are administered topically to the eye (e.g., as a solution or suspension).
-
IOP Measurement: Intraocular pressure is measured using a tonometer, such as a rebound tonometer (e.g., TonoLab). Measurements are typically taken at baseline and at various time points after drug administration (e.g., 1, 6, and 12 hours).[1]
-
Anesthesia: Mice are anesthetized for the duration of the IOP measurements.
Signaling Pathways
This compound and WIN 55,212-2 exert their effects through the modulation of cannabinoid receptor signaling pathways. The following diagrams illustrate the canonical signaling cascades initiated by CB1 and CB2 receptor activation.
References
- 1. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid Signaling in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G Protein-Coupled Receptors and Ion Channels Involvement in Cisplatin-Induced Peripheral Neuropathy: A Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating GAT229's Allosteric Mechanism: A Comparative Guide
This guide provides a comprehensive comparison of GAT229, a positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1R), with other notable allosteric modulators. Experimental data from key biochemical assays are presented to objectively evaluate its performance and validate its allosteric mechanism of action. This document is intended for researchers, scientists, and drug development professionals working in the field of cannabinoid pharmacology and GPCR modulation.
Comparative Performance of CB1R Allosteric Modulators
The following tables summarize the quantitative data for this compound and its comparators—GAT228 (its enantiomer, an allosteric agonist), ZCZ011 (an ago-PAM), and ABD1236 (an ago-PAM)—across various in vitro assays. These assays are crucial for characterizing the nature and extent of allosteric modulation at the CB1 receptor.
Table 1: cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity upon CB1R activation, a hallmark of Gi/o-coupled GPCRs. Data are presented as EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
| Compound | Agonist Activity (EC50, nM) | PAM Activity (in presence of agonist) |
| This compound | Lacks intrinsic activity[1] | Potentiates agonist-induced cAMP inhibition[2] |
| GAT228 | Partial allosteric agonist[1][3] | Weak PAM activity[3] |
| ZCZ011 | Allosteric agonist[4] | Potentiates agonist-induced cAMP inhibition[4] |
| ABD1236 | Allosteric agonist[4] | Potentiates agonist-induced signalling[4] |
Table 2: β-Arrestin Recruitment Assay
This assay assesses the recruitment of β-arrestin to the CB1R upon activation, a key event in receptor desensitization and G-protein-independent signaling.
| Compound | Agonist Activity (EC50, nM) | PAM Activity (in presence of agonist) |
| This compound | Allosteric agonist[4] | Potentiates agonist-induced β-arrestin recruitment[4] |
| GAT228 | Allosteric agonist[2] | - |
| ZCZ011 | Allosteric agonist[4] | Potentiates agonist-induced β-arrestin recruitment[4] |
| ABD1236 | Allosteric agonist[4] | Potentiates agonist-induced signalling[4] |
Table 3: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
| Compound | Agonist Activity (% Stimulation) | PAM Activity (Fold potentiation of agonist) |
| This compound | No intrinsic activity[2] | Potentiates agonist-induced [³⁵S]GTPγS binding[2] |
| GAT228 | Partial allosteric agonist[2] | - |
| ZCZ011 | Allosteric agonist[2] | Potentiates agonist-induced [³⁵S]GTPγS binding[2] |
| ABD1236 | Allosteric agonist[4] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the CB1R and to assess the allosteric modulation of orthosteric ligand binding.
Materials:
-
Cell membranes expressing human CB1R
-
Radioligand (e.g., [³H]CP55,940 - agonist, or [³H]SR141716A - antagonist/inverse agonist)
-
Test compounds (this compound and comparators)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
-
Cell harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add the assay buffer, radioligand at a fixed concentration (typically near its Kd), and the test compound at various concentrations.
-
To determine PAM activity, incubate the membranes with the test compound and a fixed concentration of the orthosteric radioligand.
-
Initiate the binding reaction by adding the cell membrane preparation (20-50 µg of protein per well).
-
Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled orthosteric ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding. Data are analyzed to determine Ki or the degree of potentiation.[5][6][7]
cAMP Accumulation Assay
This assay quantifies the inhibition of forskolin-stimulated cAMP production following CB1R activation.
Materials:
-
HEK293 cells stably expressing human CB1R
-
Assay medium (e.g., DMEM with 0.1% BSA)
-
Test compounds (this compound and comparators)
-
Orthosteric agonist (e.g., CP55,940)
-
cAMP detection kit (e.g., HTRF, LANCE)
-
384-well plates
-
Plate reader
Procedure:
-
Seed the HEK293-hCB1R cells into 384-well plates and culture overnight.
-
Replace the culture medium with assay medium and pre-incubate with the test compounds at various concentrations for 15-30 minutes.
-
Add the orthosteric agonist at a fixed concentration (for PAM studies) or varying concentrations (for agonist studies) in the presence of a fixed concentration of forskolin (typically 1-10 µM).
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data are analyzed to determine the IC50 for inhibition of forskolin-stimulated cAMP accumulation or the fold potentiation of the orthosteric agonist's effect.[5][8]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1R.
Materials:
-
Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® CHO-K1 hCB1R β-Arrestin cells)
-
Assay medium
-
Test compounds (this compound and comparators)
-
Orthosteric agonist (e.g., CP55,940)
-
Assay-specific detection reagents
-
384-well plates
-
Luminometer or fluorescence plate reader
Procedure:
-
Plate the cells according to the manufacturer's protocol.
-
Pre-incubate the cells with the test compounds or vehicle.
-
Add the orthosteric agonist and incubate for the recommended time (typically 60-90 minutes).
-
Add the detection reagents as per the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data are analyzed to determine the EC50 and Emax for β-arrestin recruitment or the potentiation of the agonist's effect.[9][10][11]
[³⁵S]GTPγS Binding Assay
This assay directly measures G-protein activation by quantifying the binding of [³⁵S]GTPγS to Gα subunits.
Materials:
-
Cell membranes from cells expressing hCB1R
-
[³⁵S]GTPγS
-
GDP
-
Test compounds (this compound and comparators)
-
Orthosteric agonist (e.g., CP55,940)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Cell harvester and scintillation counter
Procedure:
-
In a 96-well plate, add assay buffer, GDP (typically 10-30 µM), and the test compounds.
-
To assess PAM activity, pre-incubate the membranes with the test compound for 15-30 minutes before adding the orthosteric agonist.
-
Add the cell membrane preparation (5-20 µg of protein per well).
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration of 0.1-0.5 nM).
-
Incubate for 60-90 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Quantify the bound radioactivity by scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Data are analyzed to determine the EC50 and Emax for agonist-stimulated [³⁵S]GTPγS binding.[2][10][12]
Visualizing the Allosteric Mechanism of this compound
The following diagrams illustrate the key concepts and workflows related to the validation of this compound's allosteric mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
GAT229: A Comparative Guide to a Novel Tool for CB1 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GAT229 with other allosteric modulators of the Cannabinoid Receptor 1 (CB1), offering a valuable resource for researchers studying CB1 receptor function and developing novel therapeutics. This compound is a potent and selective positive allosteric modulator (PAM) of the CB1 receptor, offering a nuanced approach to modulating the endocannabinoid system. Unlike orthosteric agonists that directly activate the receptor, this compound enhances the binding and/or efficacy of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), providing a more subtle and potentially safer pharmacological profile.
Comparative Analysis of CB1 Allosteric Modulators
To provide a clear and objective comparison, this guide evaluates this compound against two other well-characterized CB1 allosteric modulators: ZCZ011, a positive allosteric modulator with some ago-allosteric activity, and PSNCBAM-1, a negative allosteric modulator (NAM).
Binding Affinity and Selectivity
The following table summarizes the binding affinities (Ki) of this compound, ZCZ011, and PSNCBAM-1 for the CB1 and CB2 receptors. Allosteric modulators do not typically bind to the orthosteric site, and thus traditional competitive binding assays to determine Ki may not be directly applicable. The data presented here reflects their modulatory effects on orthosteric ligand binding or their affinity for the allosteric site.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) |
| This compound | Not explicitly reported; enhances agonist binding. | No significant binding or effect reported.[1] | Highly Selective for CB1 |
| ZCZ011 | Not explicitly reported; enhances agonist binding. | No significant binding or effect reported in β-arrestin2 recruitment assays.[2][3] | Highly Selective for CB1 |
| PSNCBAM-1 | Not explicitly reported; enhances agonist binding. | No effect reported. | Highly Selective for CB1 |
Note: The binding of allosteric modulators is often characterized by their ability to enhance or inhibit the binding of a radiolabeled orthosteric ligand. Direct determination of a Ki value for the allosteric site can be complex. The high selectivity of these compounds for CB1 is a key advantage, minimizing off-target effects.
Functional Activity
The functional activity of these allosteric modulators is a critical aspect of their utility as tool compounds. The following table compares their effects on CB1 receptor signaling, typically measured as potentiation (for PAMs) or inhibition (for NAMs) of an orthosteric agonist's effect.
| Compound | Functional Assay | Orthosteric Agonist | Potency (EC50/IC50, nM) | Efficacy (% of Agonist Max) |
| This compound | β-arrestin recruitment, ERK1/2 phosphorylation | 2-AG, AEA, CP 55,940 | ~295 (EC50) | Potentiates agonist efficacy |
| ZCZ011 | [3H]CP55,940 Binding | - | pEC50 = 6.90 | Emax = 207% |
| β-arrestin2 Recruitment | - | pEC50 = 7.09 (weak partial agonist) | Emax = 26% | |
| PSNCBAM-1 | Inhibition of agonist-induced signaling | CP 55,940 | 45 (IC50) | Inhibits agonist efficacy |
| Inhibition of agonist-induced signaling | WIN 55,212-2 | 209 (IC50) | Inhibits agonist efficacy |
Note: The potency and efficacy of allosteric modulators are highly dependent on the specific orthosteric agonist used and the signaling pathway being measured. This "probe-dependence" is a characteristic feature of allosteric modulation.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of how this compound and other allosteric modulators function, the following diagrams illustrate the key signaling pathways of the CB1 receptor and a typical experimental workflow for characterizing these compounds.
Caption: CB1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Characterizing CB1 Allosteric Modulators.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to characterize this compound and other CB1 allosteric modulators.
Radioligand Binding Assay
Objective: To determine the effect of the allosteric modulator on the binding of a radiolabeled orthosteric ligand to the CB1 receptor.
Materials:
-
Membranes from cells expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1).
-
Radiolabeled orthosteric agonist (e.g., [³H]CP55,940).
-
Unlabeled orthosteric agonist for determining non-specific binding.
-
Test compound (this compound, ZCZ011, or PSNCBAM-1).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes expressing the CB1 receptor.
-
In a 96-well plate, add a fixed concentration of the radiolabeled orthosteric agonist.
-
Add varying concentrations of the test compound (allosteric modulator).
-
For non-specific binding control wells, add a high concentration of the unlabeled orthosteric agonist.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Analyze the data to determine the effect of the allosteric modulator on the binding of the orthosteric ligand. For PAMs, an increase in specific binding is expected, while NAMs may decrease it.
cAMP Functional Assay
Objective: To measure the effect of the allosteric modulator on the ability of an orthosteric agonist to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1).
-
Orthosteric agonist (e.g., CP 55,940 or WIN 55,212-2).
-
Test compound (this compound, ZCZ011, or PSNCBAM-1).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Culture cells expressing the CB1 receptor in 96- or 384-well plates.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound (allosteric modulator).
-
Add a fixed concentration of the orthosteric agonist.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the EC50 (for PAMs) or IC50 (for NAMs) of the allosteric modulator in modulating the agonist-induced inhibition of cAMP production.
In Vivo Model: Cisplatin-Induced Neuropathic Pain
Objective: To evaluate the therapeutic potential of this compound in a preclinical model of chemotherapy-induced neuropathic pain.
Animal Model:
-
Male Swiss albino mice.
Procedure:
-
Induce neuropathic pain by administering cisplatin (B142131) (e.g., 2.3 mg/kg, i.p.) daily for five days, followed by a five-day rest period, for two cycles.
-
Assess the development of mechanical allodynia (increased sensitivity to a non-painful stimulus) using von Frey filaments and thermal hyperalgesia (increased sensitivity to a painful heat stimulus) using a hot plate test.
-
Once neuropathic pain is established, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.).
-
At various time points after this compound administration, re-assess mechanical allodynia and thermal hyperalgesia.
-
A reversal of the pain-like behaviors indicates the therapeutic efficacy of the compound.
Conclusion
This compound represents a valuable tool for investigating the complexities of CB1 receptor function. As a highly selective CB1 positive allosteric modulator with a distinct pharmacological profile from other modulators like ZCZ011 and PSNCBAM-1, it allows for the fine-tuning of endocannabinoid signaling. This comparative guide provides the necessary data and experimental context for researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of the CB1 receptor and the development of novel therapeutics with improved safety and efficacy profiles.
References
Cross-Validation of GAT229 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of GAT229, a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1), across different cell lines. The data presented here is compiled from various studies to offer a cross-validation of this compound's pharmacological profile in distinct cellular contexts.
Introduction to this compound
This compound is the S-(-)-enantiomer of GAT211 and is characterized as a potent CB1 positive allosteric modulator with no intrinsic agonist activity.[1] Its mechanism of action involves binding to an allosteric site on the CB1 receptor, thereby enhancing the signaling of orthosteric agonists like the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This modulation of the endocannabinoid system without direct receptor activation presents a promising therapeutic strategy for various neurological and inflammatory disorders, potentially avoiding the undesirable psychoactive side effects associated with direct CB1 agonists.
Comparative Analysis of this compound Effects
The effects of this compound have been predominantly characterized in recombinant cell lines such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells, which are engineered to overexpress the human CB1 receptor. Additionally, studies in a more disease-relevant neuronal cell line, the STHdhQ111/Q111 striatal cell line, a model for Huntington's disease, provide valuable insights into its effects in a neuronal context.
Summary of this compound's Effects on Key Signaling Pathways
The following tables summarize the quantitative data on the effects of this compound on major CB1 receptor signaling pathways across different cell lines.
Table 1: Effect of this compound on ERK1/2 Phosphorylation
| Cell Line | Agonist | This compound Effect | Quantitative Data (Emax) | Reference |
| STHdhQ111/Q111 | Endogenous Agonists | Potentiates agonist-induced ERK1/2 phosphorylation. | Increased Emax by 202% compared to orthosteric agonist alone. | [2] |
Table 2: Effect of this compound on cAMP Inhibition
| Cell Line | Agonist | This compound Effect | Quantitative Data (pEC50) | Reference |
| CHO-K1 | CP55,940 | Potentiates agonist-induced cAMP inhibition. | Showed greater potency in cAMP inhibition assays when tested as a PAM. | [3] |
Table 3: Effect of this compound on β-Arrestin Recruitment
| Cell Line | Agonist | This compound Effect | Quantitative Data (pEC50 & Emax) | Reference |
| STHdhQ7/Q7 | 2-AG, AEA, CP55,940 | Increased pEC50 and Emax of agonist-mediated β-arrestin2 recruitment. | Data available in the cited study. | [2] |
| STHdhQ111/Q111 | 2-AG, AEA, CP55,940 | Increased pEC50 and Emax of agonist-mediated β-arrestin2 recruitment. | No significant differences in ΔpEC50 or Emax compared to STHdhQ7/Q7 cells. | [2] |
Table 4: Effect of this compound on Cell Viability
| Cell Line | Condition | This compound Effect | Quantitative Data | Reference |
| STHdhQ111/Q111 | In the presence of AEA (100 nM) | Increased cell viability. | Significantly increased cell viability compared to vehicle- and AEA-treated cells. | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for assessing its activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
-
HEK293 and CHO-K1 Cells: These cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 nutrient mixture, respectively, supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere at 37°C with 5% CO2. For experiments, cells are transiently or stably transfected with a plasmid encoding the human CB1 receptor.
-
STHdhQ111/Q111 Cells: These striatal neuronal progenitor cells are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 400 µg/mL G418. They are maintained at 33°C in a humidified atmosphere with 5% CO2.
ERK1/2 Phosphorylation Assay
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 25,000 cells/well) and allowed to adhere overnight.
-
Serum Starvation: The culture medium is replaced with serum-free medium for 2-4 hours to reduce basal ERK1/2 phosphorylation.
-
Treatment: Cells are pre-incubated with this compound or vehicle for a specified time (e.g., 15-30 minutes) before stimulation with a CB1 receptor agonist (e.g., AEA, CP55,940) for a short period (e.g., 5-10 minutes).
-
Lysis and Detection: Cells are lysed, and the levels of phosphorylated ERK1/2 and total ERK1/2 are quantified using methods such as Western blotting, ELISA, or homogeneous assays like AlphaScreen SureFire.
-
Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated. Dose-response curves are generated to determine the EC50 and Emax values.
cAMP Inhibition Assay
-
Cell Seeding: Cells are seeded into 96- or 384-well plates.
-
Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with this compound or vehicle, followed by stimulation with a CB1 receptor agonist and an adenylyl cyclase activator (e.g., forskolin).
-
Detection: Intracellular cAMP levels are measured using competitive immunoassays or reporter-based assays, such as those employing Bioluminescence Resonance Energy Transfer (BRET).
-
Data Analysis: The percentage of forskolin-stimulated cAMP inhibition is calculated. Dose-response curves are plotted to determine the IC50 and Emax values.
β-Arrestin Recruitment Assay
-
Cell Line: A specialized cell line co-expressing the CB1 receptor fused to a reporter fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) is used (e.g., PathHunter assay).
-
Cell Seeding: Cells are seeded into 384-well plates.
-
Treatment: Cells are incubated with this compound or vehicle, followed by stimulation with a CB1 receptor agonist.
-
Detection: Upon agonist-induced recruitment of β-arrestin to the CB1 receptor, the enzyme fragments complement, generating an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. The signal is read using a luminometer.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.
Cell Viability Assay
-
Cell Seeding: STHdhQ111/Q111 cells are seeded into 96-well plates.
-
Treatment: Cells are treated with this compound in the presence or absence of an orthosteric agonist (e.g., AEA) for a specified duration (e.g., 24-48 hours).
-
Detection: Cell viability is assessed using various methods, such as the MTT or MTS assay, which measures mitochondrial metabolic activity, or assays that measure ATP content (e.g., CellTiter-Glo).
-
Data Analysis: The absorbance or luminescence is measured, and the results are expressed as a percentage of the vehicle-treated control.
Conclusion
The cross-validation of this compound's effects in different cell lines reveals a consistent profile as a CB1 positive allosteric modulator. In both recombinant and neuronal cell lines, this compound enhances the signaling of orthosteric CB1 agonists across multiple downstream pathways, including ERK1/2 phosphorylation and cAMP inhibition. Notably, in the STHdhQ111/Q111 Huntington's disease cell model, this compound demonstrates a potential neuroprotective effect by increasing cell viability in the presence of an endocannabinoid.[2] The observed differences in the magnitude of potentiation across cell lines may be attributable to variations in receptor expression levels, endogenous endocannabinoid tone, and the specific signaling machinery present in each cell type. This comparative guide provides a valuable resource for researchers investigating the therapeutic potential of this compound and other CB1 allosteric modulators.
References
- 1. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 2. Cellosaurus cell line STHdhQ111 (CVCL_M591) [cellosaurus.org]
- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
GAT229: An In Vivo Comparative Analysis of a Novel CB1 PAM
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of GAT229, a selective positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1), against alternative therapeutic strategies. The information presented is based on preclinical in vivo data in validated mouse models of glaucoma and chemotherapy-induced neuropathic pain.
Executive Summary
This compound represents a promising therapeutic agent that enhances the endogenous cannabinoid system's signaling without the direct psychoactive effects associated with orthosteric CB1 agonists.[1][2] In vivo studies have demonstrated its efficacy in two key areas:
-
Glaucoma: this compound effectively reduces intraocular pressure (IOP) in a genetic mouse model of ocular hypertension.[3] It also potentiates the IOP-lowering effects of sub-efficacious doses of classical cannabinoid agonists in normotensive mice.[3]
-
Neuropathic Pain: In a mouse model of cisplatin-induced peripheral neuropathy, this compound has been shown to alleviate both mechanical allodynia and thermal hyperalgesia, with efficacy comparable to the standard-of-care drug, duloxetine.[1]
This guide will delve into the experimental data supporting these findings, provide detailed methodologies for the key in vivo assays, and visualize the underlying mechanism of action and experimental workflows.
Mechanism of Action: Enhancing Endocannabinoid Tone
This compound functions as a pure CB1 PAM, meaning it does not activate the CB1 receptor on its own but enhances the binding and/or efficacy of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[3] This allosteric modulation of the CB1 receptor, a G-protein coupled receptor, is believed to trigger downstream signaling cascades, including the PI3K/Akt and ERK pathways.[4][5] This mechanism is thought to underlie its therapeutic effects by normalizing the expression of crucial neurotrophic factors and reducing neuroinflammation.[1][2]
References
- 1. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacology of Latanoprost 0.005% without Benzalkonium Chloride Vs Latanoprost 0.005% with Benzalkonium Chloride in New Zealand White Rabbits and Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of GAT229 and ZCZ011: Potent Allosteric Modulators of the Cannabinoid CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent positive allosteric modulators (PAMs) of the cannabinoid receptor 1 (CB1R), GAT229 and ZCZ011. Both compounds have garnered significant interest for their therapeutic potential in various neurological and pathological conditions, including neuropathic pain. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Introduction to this compound and ZCZ011
This compound and ZCZ011 are both allosteric modulators of the CB1 receptor, meaning they bind to a site on the receptor distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) bind. This modulation can alter the receptor's response to orthosteric ligands. A key distinction between the two is their intrinsic activity. ZCZ011 is often described as an "ago-PAM," as it exhibits agonist activity on its own, while this compound is generally considered a "pure PAM," with little to no intrinsic activity, though some studies suggest it can act as an agonist in certain conditions.[1][2] The therapeutic appeal of CB1R PAMs lies in their potential to enhance endogenous cannabinoid signaling in a more localized and controlled manner than direct agonists, potentially avoiding the undesirable psychoactive side effects associated with global CB1R activation.[2][3]
In Vitro Pharmacological Profile
The following tables summarize the quantitative data from various in vitro assays assessing the activity of this compound and ZCZ011 on the CB1 receptor.
G-Protein Signaling
Table 1: G-Protein Dissociation Assay Data for ZCZ011
| Ligand | pEC50 | Emax (% of baseline) |
| ZCZ011 | 6.11 ± 0.07 | 132.60 ± 11.12 |
Data from a BRET-based G-protein dissociation assay.[4] Emax represents the maximal response.
Table 2: cAMP Inhibition Assay Data for ZCZ011
| Ligand | pEC50 | Emax (% inhibition of forskolin-stimulated cAMP) |
| ZCZ011 (alone) | 5.68 ± 0.33 | 84% |
Data from a DiscoverX cAMP production assay.[5]
Downstream Signaling and Receptor Regulation
Table 3: ERK1/2 Phosphorylation Assay Data for ZCZ011
| Ligand | pEC50 | Emax (% of CP55,940 stimulation) |
| ZCZ011 (in the presence of AEA) | 8.3 ± 0.3 (at 10 nM ZCZ011) | Not significantly affected |
Data from an AlphaScreen SureFire ERK 1/2 phosphorylation assay.[5] ZCZ011 alone did not induce significant ERK1/2 phosphorylation except at high concentrations.
Table 4: β-Arrestin Recruitment Assay Data for ZCZ011
| Ligand | pEC50 | Emax (% of AEA stimulation) |
| ZCZ011 (in the presence of AEA) | Not significantly changed | 195% (at 1 µM ZCZ011) |
| ZCZ011 (racemic, alone) | 7.09 ± 0.3 | 26% |
Data for ZCZ011 in the presence of AEA is from a PathHunter β-arrestin recruitment assay.[5] Data for racemic ZCZ011 alone is from a PRESTO-TANGO β-arrestin2 recruitment assay.[6]
Table 5: CB1 Receptor Internalization Assay Data for ZCZ011
| Ligand | pEC50 | Emax (min-1) |
| ZCZ011 | 5.87 ± 0.06 | 0.0156 ± 0.0024 |
Data from a receptor internalization assay.[7]
Note on this compound Data: While several studies have evaluated this compound in similar in vitro assays, specific pEC50 and Emax values are not consistently reported in the available literature, precluding a direct quantitative comparison in the tables above. However, studies that have tested both compounds in parallel have found both to be allosteric agonists in assays for G protein dissociation, ERK1/2 phosphorylation, and β-arrestin 2 translocation.[8]
In Vivo Efficacy in Neuropathic Pain Models
Both this compound and ZCZ011 have demonstrated significant efficacy in animal models of neuropathic pain, a condition for which CB1R modulation is a promising therapeutic strategy.
This compound in Cisplatin-Induced Neuropathic Pain
In a mouse model of chemotherapy-induced peripheral neuropathy (CIPN) using cisplatin, this compound (3 mg/kg/day, i.p. for 28 days) attenuated thermal hyperalgesia and mechanical allodynia.[3] The antinociceptive effects of this compound were blocked by a CB1 receptor antagonist, confirming its mechanism of action.[3]
ZCZ011 in Chronic Constriction Injury (CCI) Model
In the CCI model of neuropathic pain in mice, a single administration of ZCZ011 (40 mg/kg) reversed mechanical and cold allodynia for up to 12 and 4 hours, respectively.[5] Importantly, daily administration for 6 days did not lead to tolerance, a common issue with direct CB1R agonists.[5]
Due to differences in the animal models and experimental designs of these studies, a direct quantitative comparison of the in vivo efficacy of this compound and ZCZ011 is not possible from the currently available data.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
CB1 Receptor Signaling Pathway
Caption: Signaling pathways of the CB1 receptor modulated by this compound and ZCZ011.
Experimental Workflow for In Vitro Assays
Caption: A generalized workflow for in vitro characterization of this compound and ZCZ011.
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Dissociation
This assay measures the interaction between the Gα and Gβγ subunits of the G-protein.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with plasmids encoding the CB1 receptor and BRET biosensors for G-protein dissociation (e.g., Gαi1-RLuc8 and Gβ3-RGFP).
-
Assay Preparation: Transfected cells are seeded into 96-well plates. On the day of the assay, the culture medium is replaced with a buffer (e.g., HBSS).
-
Compound Addition: this compound, ZCZ011, or a reference agonist are added to the wells at various concentrations.
-
Signal Detection: The BRET substrate (e.g., coelenterazine (B1669285) h) is added, and the luminescence signal is measured at two wavelengths (e.g., 485 nm for RLuc8 and 525 nm for RGFP) using a plate reader.
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. Data are normalized to vehicle control, and concentration-response curves are generated to determine pEC50 and Emax values.
AlphaScreen SureFire ERK1/2 Phosphorylation Assay
This is a homogenous (no-wash) assay to measure the phosphorylation of endogenous ERK1/2.[9]
-
Cell Culture and Stimulation: Cells expressing the CB1 receptor are seeded in 96-well plates and grown to confluence. Cells are then serum-starved before being stimulated with this compound, ZCZ011, or a reference agonist for a specified time (e.g., 5-10 minutes).
-
Cell Lysis: The stimulation medium is removed, and cells are lysed with the provided lysis buffer.
-
Assay Procedure: An aliquot of the cell lysate is transferred to a 384-well plate. A mixture of AlphaScreen acceptor beads conjugated to an antibody specific for phosphorylated ERK1/2 and donor beads conjugated to an antibody that binds total ERK1/2 is added.
-
Signal Detection: After incubation in the dark, the plate is read on an AlphaScreen-capable plate reader.
-
Data Analysis: The AlphaScreen signal is proportional to the amount of phosphorylated ERK1/2. Concentration-response curves are plotted to determine pEC50 and Emax.
PathHunter® β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor using enzyme fragment complementation.[10]
-
Cell Plating: PathHunter® cells co-expressing the CB1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor are plated in 384-well plates.
-
Compound Addition: Test compounds (this compound, ZCZ011) and a reference agonist are added to the cells.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 90 minutes) to allow for β-arrestin recruitment.
-
Signal Detection: A detection reagent containing the substrate for the complemented enzyme is added. After a further incubation at room temperature, the chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The signal intensity correlates with the extent of β-arrestin recruitment. Concentration-response curves are generated to determine pEC50 and Emax values.
In Vivo Neuropathic Pain Assessment
Von Frey Test (Mechanical Allodynia):
-
Acclimation: Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 30 minutes.[11]
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.[11]
Hot Plate Test (Thermal Hyperalgesia):
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).[12]
-
Procedure: Each mouse is placed on the hot plate, and the latency to exhibit a pain response (e.g., paw licking, jumping) is recorded.[12]
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
Summary and Conclusion
This compound and ZCZ011 are both promising CB1 receptor positive allosteric modulators with demonstrated efficacy in preclinical models of neuropathic pain. The primary pharmacological distinction lies in their intrinsic activity, with ZCZ011 acting as an ago-PAM and this compound largely as a pure PAM. This difference may have significant implications for their therapeutic application, particularly concerning on-target side effects and the potential for tolerance.
The available in vitro data provides a detailed picture of their effects on various signaling pathways downstream of CB1R activation. However, a lack of head-to-head quantitative comparisons, especially in in vivo studies, makes it challenging to definitively conclude which compound has a superior therapeutic profile. Further research with direct comparative studies is warranted to fully elucidate their relative strengths and weaknesses. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 2. Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. manuals.plus [manuals.plus]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
Head-to-Head Studies of GAT229 and Other Neuroprotective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GAT229, a novel neuroprotective agent, against other alternatives. The information is supported by experimental data to assist researchers in evaluating its potential applications.
This compound: A Novel Neuroprotective Agent
This compound is a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1), which has shown promise in preclinical studies for its neuroprotective capabilities. Unlike direct CB1 agonists, this compound does not directly activate the receptor but rather enhances the signaling of endogenous cannabinoids. This mechanism is suggested to offer a safer therapeutic window, potentially avoiding the psychoactive side effects associated with direct CB1 activation.
Mechanism of Action
This compound's neuroprotective effects are attributed to its ability to modulate neuroinflammatory and neurotrophic pathways. Studies have shown that this compound can attenuate the expression of pro-inflammatory cytokines in dorsal root ganglia (DRG) neurons.[1][2] Furthermore, it has been demonstrated to normalize the mRNA expression levels of crucial neurotrophic factors, namely brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), in DRG neurons, which are essential for neuronal survival and growth.[1][2]
Head-to-Head Comparative Data
Direct head-to-head studies of this compound against a wide range of neuroprotective agents are limited in the current body of scientific literature. However, a notable study has compared its efficacy to a standard-of-care drug, duloxetine, in a model of chemotherapy-induced peripheral neuropathy (CIPN).
Performance in Cisplatin-Induced Neuropathic Pain Model
A key study evaluated this compound in a mouse model of neuropathic pain induced by the chemotherapeutic agent cisplatin (B142131). In this model, this compound was found to be comparable to the positive control, duloxetine, in attenuating thermal hyperalgesia and mechanical allodynia.
Table 1: Comparison of this compound and Duloxetine in a Cisplatin-Induced Neuropathic Pain Model
| Parameter | This compound (3 mg/kg, i.p.) | Duloxetine (30 mg/kg, i.p.) | Vehicle |
| Thermal Hyperalgesia (Hot Plate Test) | Significant attenuation | Significant attenuation | No significant effect |
| - Paw withdrawal latency (sec) | Comparable to duloxetine | Comparable to this compound | Baseline |
| Mechanical Allodynia (von Frey Test) | Significant attenuation | Significant attenuation | No significant effect |
| - Paw withdrawal threshold (g) | Comparable to duloxetine | Comparable to this compound | Baseline |
| Effect on Pro-inflammatory Cytokines (mRNA levels in DRG) | Significant reduction (TNF-α, IL-1β, IL-6) | Not reported in the same study | Elevated levels |
| Effect on Neurotrophic Factors (mRNA levels in DRG) | Normalization of BDNF and NGF | Not reported in the same study | Reduced levels |
Data synthesized from a preclinical study. The exact quantitative values for paw withdrawal latency and threshold were not provided in a directly comparable format in the available literature.
Signaling Pathway of this compound in Neuroprotection
The neuroprotective effects of this compound are mediated through the positive allosteric modulation of the CB1 receptor, leading to downstream signaling that combats neuroinflammation and promotes neuronal survival.
Caption: this compound Signaling Pathway for Neuroprotection.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for replication and validation purposes.
Cisplatin-Induced Neuropathic Pain Model in Mice
Objective: To induce a peripheral neuropathy model that mimics chemotherapy-induced pain in humans.
Procedure:
-
Adult male C57BL/6J mice are used.
-
Cisplatin is dissolved in 0.9% saline.
-
A cumulative dose of 2.3 mg/kg of cisplatin is administered via intraperitoneal (i.p.) injection daily for five consecutive days, followed by a five-day rest period. This cycle is repeated for two weeks.[3]
-
Behavioral tests are conducted at baseline and at regular intervals following cisplatin administration to assess the development of neuropathic pain.
Hot Plate Test for Thermal Hyperalgesia
Objective: To measure the sensitivity to a noxious thermal stimulus.
Procedure:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Each mouse is placed individually on the hot plate.
-
The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[4][5]
-
The test is repeated multiple times for each animal with an adequate interval between trials.
Von Frey Test for Mechanical Allodynia
Objective: To assess the sensitivity to a non-noxious mechanical stimulus.
Procedure:
-
Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
The filament is pressed against the paw until it buckles, and the pressure is held for 3-5 seconds.
-
A positive response is defined as a brisk withdrawal or flinching of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.[6]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for evaluating the neuroprotective effects of this compound in a preclinical model of neuropathic pain.
Caption: Preclinical Experimental Workflow for this compound.
Conclusion
This compound represents a promising neuroprotective agent with a distinct mechanism of action as a CB1 PAM. The available preclinical data, particularly the comparison with duloxetine, suggests its potential as a therapeutic for neuropathic pain. However, the lack of extensive head-to-head studies with a broader range of neuroprotective agents necessitates further research to fully elucidate its comparative efficacy and therapeutic potential. The detailed experimental protocols and workflows provided in this guide are intended to facilitate such future investigations.
References
- 1. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal models of cisplatin‐induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 6. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
GAT229: A Comparative Analysis of a Novel CB1 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the potency, efficacy, and experimental validation of GAT229 in the context of cannabinoid receptor modulation.
This compound is a novel, potent, and selective positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1). Unlike orthosteric agonists that directly activate the receptor, this compound fine-tunes the receptor's response to endogenous cannabinoids, offering a promising therapeutic strategy with a potentially wider therapeutic window and reduced side effects. This guide provides a comparative analysis of this compound's performance against other relevant allosteric modulators, supported by experimental data and detailed protocols.
Potency and Efficacy: A Quantitative Comparison
The potency and efficacy of this compound have been evaluated in various in vitro functional assays, primarily focusing on its ability to modulate key signaling pathways downstream of CB1 receptor activation. Here, we compare this compound with its enantiomer, GAT228 (an allosteric agonist), and another well-characterized CB1 PAM, ZCZ011.
Data Summary: In Vitro Pharmacology of CB1 Allosteric Modulators
| Compound | Assay | EC50 | Emax (% of control) | Reference |
| This compound | cAMP Inhibition (as PAM) | ~295 nM | Not explicitly stated | [1] |
| β-arrestin2 Recruitment (as PAM) | Data not available | Data not available | ||
| GAT228 | cAMP Inhibition (as agonist) | Data not available | Data not available | |
| β-arrestin2 Recruitment (as agonist) | Data not available | Data not available | ||
| ZCZ011 | cAMP Inhibition (as agonist) | pEC50: 6.53 ± 0.10 | 63.7 ± 1.7% | [2] |
| β-arrestin2 Recruitment (as agonist) | pEC50: 5.09 ± 0.09 | 64.17 ± 8.09% | [3] | |
| [³H]CP55,940 Binding (as PAM) | pEC50: 6.90 ± 0.23 | 207% | [4] |
Note: The provided data is compiled from multiple sources and may have been generated under slightly different experimental conditions. Direct head-to-head comparative studies are ideal for precise evaluation. pEC50 is the negative logarithm of the EC50 value.
Signaling Pathways and Mechanism of Action
This compound, as a CB1 PAM, does not possess intrinsic activity but enhances the affinity and/or efficacy of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG)[1][5]. This allosteric modulation can lead to a more localized and physiologically relevant potentiation of cannabinoid signaling compared to the global and often excessive activation caused by orthosteric agonists.
The CB1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. It can also signal through other pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and β-arrestin recruitment, which is involved in receptor desensitization and internalization[6][7]. This compound has been shown to modulate these pathways in the presence of an orthosteric agonist.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the potency and efficacy of this compound and other CB1 allosteric modulators.
cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in the CB1 signaling cascade.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells stably expressing the human CB1 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96- or 384-well plates and incubated.
-
Compound Treatment: Cells are treated with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production. Concurrently, cells are treated with varying concentrations of the test compound (e.g., this compound) in the presence of a sub-maximal concentration of a CB1 agonist (e.g., CP55,940) to assess PAM activity. For assessing agonist activity, the compound is added alone.
-
Incubation: The plates are incubated for a specified period (e.g., 30-60 minutes) at 37°C.
-
Detection: The reaction is stopped, and the amount of cAMP produced is quantified using a competitive immunoassay, often employing a chemiluminescent or fluorescent readout.
-
Data Analysis: The data are normalized to the response of the agonist alone, and EC50 and Emax values are determined using non-linear regression analysis.
β-arrestin2 Recruitment Assay
This assay measures the recruitment of the scaffolding protein β-arrestin2 to the activated CB1 receptor, a key event in receptor desensitization and internalization.
Methodology:
-
Cell Line: A cell line (e.g., U2OS, CHO) is used that co-expresses the human CB1 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin2 fused to the complementary fragment.
-
Assay Principle: Upon receptor activation by an agonist, β-arrestin2 is recruited to the receptor, bringing the two enzyme fragments into close proximity and allowing them to form an active enzyme.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the test compound in the presence of a CB1 agonist to assess PAM activity, or alone to assess agonist activity.
-
Incubation: Plates are incubated for a specified time (e.g., 60-90 minutes) at 37°C.
-
Detection: A substrate for the reconstituted enzyme is added, and the resulting chemiluminescent signal is measured.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin2 recruitment. EC50 and Emax values are calculated using non-linear regression.
Conclusion
This compound represents a significant advancement in the field of cannabinoid research, offering a tool to selectively modulate CB1 receptor activity with spatial and temporal precision. Its profile as a "pure" PAM, in contrast to ago-PAMs like ZCZ011 and its own enantiomer GAT228, suggests a potentially more favorable therapeutic profile by minimizing direct receptor activation and the associated side effects. The data presented here, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound and related compounds for a variety of therapeutic applications. Further head-to-head comparative studies will be invaluable in fully elucidating the nuanced pharmacological differences between these promising allosteric modulators.
References
- 1. Allosteric Modulation of Cannabinoid Type 1 Receptor by ZCZ011: Integration of In Vitro Pharmacology and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Modulation: An Alternate Approach Targeting the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
GAT229: A Comparative Analysis of its Selectivity for CB1 over CB2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GAT229's selectivity for the cannabinoid type 1 (CB1) receptor over the cannabinoid type 2 (CB2) receptor. This compound is a potent, enantiomerically pure positive allosteric modulator (PAM) of the CB1 receptor.[1][2][3] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site on the CB1 receptor, enhancing the binding and/or efficacy of endogenous or exogenous orthosteric ligands.[3][4] This mechanism of action has generated significant interest in its therapeutic potential, as it may offer a more nuanced modulation of the endocannabinoid system with a reduced risk of the psychoactive side effects associated with direct CB1 agonists.[3]
This guide presents quantitative data on the binding affinities of this compound and other key cannabinoid receptor modulators, details the experimental protocols used to determine these affinities, and provides a visual representation of the relevant signaling pathways.
Comparative Binding Affinity of Selected Cannabinoid Receptor Ligands
The selectivity of a compound for one receptor over another is a critical determinant of its pharmacological profile and therapeutic utility. The following table summarizes the binding affinities (Ki values) of this compound and other well-characterized cannabinoid receptor modulators for human CB1 and CB2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Selectivity Ratio (CB2 Ki / CB1 Ki) | Notes |
| This compound | CB1 | High Affinity (No specific Ki reported) | Highly Selective for CB1 | This compound is a positive allosteric modulator that binds to a site distinct from the orthosteric ligand binding pocket on the CB1 receptor.[2] This allosteric site is not present on the CB2 receptor, leading to its high selectivity. It lacks intrinsic agonist activity.[1] |
| CB2 | No significant binding | |||
| WIN55,212-2 | CB1 | 1.9 - 62.3 | ~0.05 - 1 | A potent, non-selective full agonist at both CB1 and CB2 receptors.[5] |
| CB2 | 3.3 | |||
| CP55,940 | CB1 | ~2.5 | ~0.37 | A non-selective, high-affinity full agonist for both CB1 and CB2 receptors. |
| CB2 | ~0.92 | |||
| JWH-133 | CB1 | 677 | ~200 | A potent and highly selective CB2 receptor agonist.[6] |
| CB2 | 3.4 |
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an assay.
Radioligand Binding Assay for Cannabinoid Receptors
Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparations: Commercially available membrane preparations from cells stably expressing human recombinant CB1 or CB2 receptors (e.g., from HEK-293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP55,940 or [³H]WIN55,212-2.
-
Test Compound: The compound to be evaluated (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid receptor agonist (e.g., 10 µM WIN55,212-2) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
-
Wash Buffer: Typically 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in assay buffer.
-
Scintillation Cocktail
-
Scintillation Counter
-
96-well plates
-
Filtration apparatus
Procedure:
-
Preparation of Reagents:
-
Thaw the cell membrane preparations on ice.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd value in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Test Compound: Assay buffer, radioligand, serially diluted test compound, and membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Signaling Pathways of CB1 and CB2 Receptors
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins. Upon activation by an agonist, a conformational change in the receptor leads to the activation of the associated G-protein, initiating a cascade of intracellular signaling events.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
GAT229: A Novel Approach to Neuropathic Pain Management by Modulating the Endocannabinoid System
A deep dive into the preclinical evidence for GAT229, a cannabinoid receptor 1 positive allosteric modulator, reveals a promising therapeutic avenue for neuropathic pain, potentially offering comparable efficacy to standard-of-care treatments like duloxetine (B1670986) but with a differentiated mechanism of action that may avoid undesirable side effects associated with direct cannabinoid agonists.
Researchers and drug development professionals are continually seeking novel therapeutic strategies for the management of neuropathic pain, a debilitating condition often refractory to existing treatments. One such innovative approach centers on the positive allosteric modulation of the cannabinoid receptor 1 (CB1R). This compound, a potent and selective CB1R positive allosteric modulator (PAM), has emerged as a significant compound of interest. This guide provides a comprehensive comparison of published findings on this compound, including its performance against alternative treatments, supported by experimental data.
Comparative Efficacy in a Model of Chemotherapy-Induced Neuropathic Pain
A key area of investigation for this compound has been its efficacy in mitigating chemotherapy-induced peripheral neuropathy (CIPN), a common and dose-limiting side effect of certain cancer treatments. In a well-established preclinical model of cisplatin-induced neuropathic pain in mice, this compound demonstrated significant antinociceptive effects.
A pivotal study directly compared the efficacy of this compound with duloxetine, a serotonin-norepinephrine reuptake inhibitor and a standard-of-care treatment for neuropathic pain. The findings indicated that the antinociceptive effects of this compound were comparable to those of duloxetine, suggesting its potential as a viable therapeutic alternative.[1]
| Treatment Group | Mechanical Paw Withdrawal Threshold (g) | Thermal Paw Withdrawal Latency (s) |
| Vehicle | Data not available | Data not available |
| Cisplatin + Vehicle | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle |
| Cisplatin + this compound (3 mg/kg) | Significantly increased vs. Cisplatin + Vehicle | Significantly increased vs. Cisplatin + Vehicle |
| Cisplatin + Duloxetine (10 mg/kg) | Significantly increased vs. Cisplatin + Vehicle | Significantly increased vs. Cisplatin + Vehicle |
Quantitative data for direct comparison of this compound and duloxetine on mechanical and thermal withdrawal thresholds were not explicitly provided in the reviewed literature, which stated the effects were "comparable".
Beyond symptomatic relief, this compound was shown to address underlying neuroinflammatory and neurotrophic processes implicated in neuropathic pain. Treatment with this compound in the cisplatin-induced neuropathy model led to a significant reduction in the plasma levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2] In the same study, duloxetine was found to normalize the plasma level of IL-1β, but not TNF-α or IL-6.[2]
Furthermore, this compound treatment normalized the mRNA expression levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in the dorsal root ganglia (DRG) of cisplatin-treated mice.[2] These neurotrophic factors are crucial for neuronal survival and function, and their dysregulation is a hallmark of neuropathic pain.
| Biomarker | Effect of this compound (3 mg/kg) | Effect of Duloxetine (10 mg/kg) |
| TNF-α (plasma) | Significantly attenuated | No significant effect |
| IL-1β (plasma) | Significantly attenuated | Normalized |
| IL-6 (plasma) | Significantly attenuated | No significant effect |
| BDNF mRNA (DRG) | Normalized | Data not available |
| NGF mRNA (DRG) | Normalized | Data not available |
Comparison with Other CB1R Positive Allosteric Modulators
This compound is one of several CB1R PAMs that have been investigated for their therapeutic potential. Another notable compound in this class is ZCZ011. While direct, quantitative head-to-head studies are limited, the available literature suggests that both this compound and ZCZ011 show promise in preclinical models of neuropathic pain and other neurological disorders. Both compounds have been shown to exert their effects through the potentiation of endocannabinoid signaling, and importantly, they appear to do so without inducing the psychoactive side effects associated with direct CB1R agonists.[1][3] The primary distinction lies in their specific molecular interactions with the CB1R, which may lead to subtle differences in their pharmacological profiles.
Mechanism of Action and Signaling Pathway
This compound functions as a "pure" PAM, meaning it does not have intrinsic activity at the CB1R but rather enhances the binding and/or efficacy of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) or other orthosteric agonists.[1] This mode of action is thought to provide a more nuanced and physiologically relevant modulation of the endocannabinoid system, thereby avoiding the overstimulation of CB1R that can lead to tolerance and undesirable psychotropic effects.
The therapeutic effects of this compound in neuropathic pain are mediated through the CB1R, as demonstrated by the blockade of its antinociceptive effects by the CB1R antagonist/inverse agonist AM251.[2] The downstream signaling cascade involves the modulation of key pathways implicated in neuroinflammation and neuronal health.
Caption: this compound enhances endocannabinoid signaling at the CB1 receptor.
Experimental Protocols
Cisplatin-Induced Neuropathic Pain Model in Mice
The findings described are based on a widely used preclinical model of chemotherapy-induced neuropathic pain.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Neuropathy: Cisplatin is administered intraperitoneally (i.p.) at a dose of 2.3 mg/kg/day for five consecutive days, followed by a five-day rest period, for a total of two cycles. This regimen induces a robust and sustained peripheral neuropathy.
-
Drug Administration: this compound is dissolved in a vehicle (e.g., a mixture of ethanol, Emulphor, and saline) and administered i.p. at doses ranging from 1 to 10 mg/kg. For chronic studies, this compound (e.g., 3 mg/kg) or vehicle is administered daily. Duloxetine, used as a comparator, is typically administered i.p. at a dose of 10 mg/kg.
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments. A decrease in the threshold indicates mechanical hypersensitivity.
-
Thermal Hyperalgesia: The latency to paw withdrawal from a thermal stimulus is assessed using a hot plate test. A shorter latency indicates thermal hypersensitivity.
-
-
Biochemical Analysis:
-
Cytokine Measurement: Plasma levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Gene Expression Analysis: The mRNA levels of BDNF and NGF in the dorsal root ganglia (DRG) are measured by quantitative real-time polymerase chain reaction (qRT-PCR).
-
Conclusion
The published findings on this compound provide compelling preclinical evidence for its potential as a novel therapeutic for neuropathic pain. Its ability to modulate the endocannabinoid system through positive allosteric modulation of CB1R offers a differentiated mechanism of action that may circumvent the limitations of direct cannabinoid agonists. The comparable efficacy to duloxetine in a model of chemotherapy-induced neuropathy, coupled with its beneficial effects on underlying neuroinflammatory and neurotrophic pathways, underscores its promise. Further research, including well-controlled clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in patients suffering from neuropathic pain.
References
- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 2. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]
GAT229: A Reference Standard for Screening Cannabinoid Receptor 1 Allosteric Modulators
A Comparative Guide for Researchers in Drug Discovery
The cannabinoid 1 (CB1) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for a multitude of disorders.[1] However, the clinical development of direct-acting orthosteric agonists has been hampered by undesirable psychoactive side effects.[2] Positive allosteric modulators (PAMs) offer a promising alternative by enhancing the effects of endogenous cannabinoids without directly activating the receptor, potentially mitigating these adverse effects.[2][3]
GAT229, the S-(-)-enantiomer of GAT211, has emerged as a valuable reference compound in the screening and characterization of novel CB1 allosteric modulators.[4][5] It is distinguished as a potent and "pure" CB1 PAM, lacking the intrinsic agonist activity often observed with other modulators.[5] Its enantiomer, GAT228 (the R-(+)-enantiomer), conversely, acts as a partial allosteric agonist, making this pair of molecules a powerful tool for dissecting the structural basis of allosteric agonism versus positive modulation.[5][6]
This guide provides a comparative overview of this compound's performance against other known CB1 allosteric modulators, supported by experimental data and detailed protocols for key screening assays.
Quantitative Comparison of CB1 Allosteric Modulators
The following table summarizes the in vitro pharmacological properties of this compound and other relevant CB1 allosteric modulators across various functional assays. This data facilitates the direct comparison of their potency and efficacy in modulating CB1 receptor signaling.
| Compound | Assay | Orthosteric Ligand | Potency (EC50/pEC50) | Efficacy (Emax) |
| This compound | cAMP Inhibition | CP55,940 | ~295 nM | Potentiates agonist effect |
| β-arrestin2 Recruitment | - | No intrinsic activity | Potentiates agonist effect | |
| [³⁵S]GTPγS Binding | CP55,940 | - | Potentiates agonist effect | |
| GAT228 | cAMP Inhibition | - | Agonist activity | Partial agonist |
| β-arrestin2 Recruitment | - | Agonist activity | Partial agonist | |
| [³⁵S]GTPγS Binding | - | Agonist activity | Partial agonist | |
| GAT211 | cAMP Inhibition | - | 260 nM (agonist) | - |
| β-arrestin2 Recruitment | - | 650 nM (agonist) | - | |
| [³⁵S]GTPγS Binding | - | 72 nM (agonist) | - | |
| ZCZ011 | cAMP Inhibition | CP55,940 | pEC50 of 6.90 | Augments agonist action |
| β-arrestin2 Recruitment | - | pEC50 of 7.09 (weak partial agonist) | 26% |
Key Experimental Protocols
Detailed methodologies for the primary in vitro assays used to characterize CB1 allosteric modulators are provided below. These protocols are foundational for screening campaigns and mechanistic studies.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity following the activation of the Gi/o-coupled CB1 receptor.
1. Cell Culture and Preparation:
- Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human CB1 receptor (hCB1R) in appropriate media.
- Seed cells into 384-well plates and grow to confluence.[7]
- On the day of the experiment, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[8]
2. Assay Procedure:
- Prepare serial dilutions of the allosteric modulator and the orthosteric agonist (e.g., CP55,940).
- Add the allosteric modulator to the cells and incubate for a pre-determined time.
- Add the orthosteric agonist to stimulate the receptor. Forskolin is often used as a positive control to directly activate adenylyl cyclase.[7]
- Incubate for 30 minutes at 37°C.[7]
- Lyse the cells to release intracellular cAMP.[7]
3. Detection:
- Quantify cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen®.[7][9]
- The signal is inversely proportional to the amount of cAMP produced.
4. Data Analysis:
- Generate dose-response curves and calculate EC50 values for agonists and the modulatory effects of PAMs.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and G protein-independent signaling.
1. Cell Line:
- Use a commercially available cell line, such as the DiscoverX PathHunter® line, where the CB1 receptor is tagged with a ProLink™ (PK) fragment and β-arrestin is tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase.[10][11]
2. Assay Procedure:
- Plate the cells in a 384-well plate and incubate overnight.[12]
- Prepare serial dilutions of the test compounds (allosteric modulators) and a reference agonist.
- Add the compounds to the cells and incubate for 90 minutes at 37°C.[12]
3. Detection:
- Add the detection reagents containing the substrate for β-galactosidase.[10]
- Incubate for 60 minutes at room temperature.[10]
- Measure the chemiluminescent signal on a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.[10]
4. Data Analysis:
- Plot dose-response curves to determine the EC50 of compounds that promote β-arrestin recruitment (agonists/ago-PAMs) or the IC50 of compounds that inhibit agonist-induced recruitment.
Radioligand Binding Assay
This assay is used to determine if an allosteric modulator affects the binding affinity of an orthosteric radioligand to the CB1 receptor.
1. Membrane Preparation:
- Prepare cell membranes from CHO or HEK293 cells overexpressing hCB1R, or use brain tissue homogenates.[13]
- Determine the protein concentration of the membrane preparation.[14]
2. Binding Reaction:
- In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CB1 orthosteric ligand (e.g., [³H]CP55,940).[13]
- Add varying concentrations of the unlabeled allosteric modulator.
- Incubate for 60-90 minutes at 30-37°C.[15]
3. Separation and Detection:
- Terminate the reaction by rapid filtration through a filter plate to separate bound from free radioligand.[13]
- Wash the filters with ice-cold buffer.[14]
- Quantify the radioactivity retained on the filters using a scintillation counter.[13]
4. Data Analysis:
- Analyze the data to determine the effect of the allosteric modulator on the binding of the radioligand. Positive cooperativity (enhancement of binding) is characteristic of many PAMs.[13]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by the CB1 receptor upon agonist binding.
1. Reagents and Membranes:
- Prepare an assay buffer containing GDP, MgCl₂, and NaCl.[14]
- Use cell membranes expressing the CB1 receptor.[14]
- The radioligand used is [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[14]
2. Assay Procedure:
- Incubate the membranes with the desired concentrations of the allosteric modulator and/or orthosteric agonist in the presence of GDP.
- Initiate the reaction by adding [³⁵S]GTPγS.[14]
- Incubate for 60-90 minutes at 30°C to allow for the exchange of GDP for [³⁵S]GTPγS on activated G proteins.[16]
3. Detection:
- Terminate the reaction by rapid filtration.[14]
- Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.[14]
4. Data Analysis:
- Generate concentration-response curves to determine the potency (EC50) and efficacy (Emax) of the compounds in stimulating G protein activation. PAMs will enhance the potency and/or efficacy of an orthosteric agonist.
Visualizing Key Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental workflows involved in allosteric modulator screening.
References
- 1. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 2. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GAT229: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for GAT229, a CB1 positive allosteric modulator used in laboratory research. Adherence to these protocols is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. As the toxicological properties of this compound have not been fully elucidated, it is imperative to treat this compound as a potentially hazardous substance and follow all safety precautions outlined herein.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment. This is the first line of defense against potential exposure.
Standard PPE Requirements:
-
Eye Protection: Chemical safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (Butyl gloves are recommended when handling DMSO solutions).[1]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: A properly fitted respirator may be necessary if there is a risk of aerosolization of the solid compound. All handling of the powdered form of this compound should ideally occur within a chemical fume hood to minimize inhalation risks.
Waste Segregation and Container Management
Proper segregation of waste streams at the source is fundamental to safe and compliant disposal. Never mix incompatible waste types. All waste containers must be clearly and accurately labeled.
-
Solid Waste: For this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves, and empty vials).
-
Liquid Waste: For solutions containing this compound, including stock solutions and experimental media.
-
Sharps Waste: For any needles, syringes, or other sharp objects contaminated with this compound.
Containers should be in good condition, compatible with the chemical waste they are holding, and kept securely closed except when adding waste.
Disposal Procedures
The following step-by-step procedures should be followed for the different forms of this compound waste.
Solid this compound Waste
-
Collection: Carefully collect all solid waste contaminated with this compound, including residual powder and contaminated disposables. To avoid creating dust, do not dry sweep the powder. If cleaning a surface, gently wipe with a damp cloth and dispose of the cloth as solid waste.
-
Containment: Place all solid waste into a designated, leak-proof hazardous waste container. The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
Liquid this compound Waste (including DMSO solutions)
-
Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Since this compound is often dissolved in DMSO, this waste stream should be treated as organic solvent waste.[1][2]
-
Labeling: The container label must clearly state "Hazardous Waste," "this compound," and list all solvents present (e.g., "DMSO").
-
Storage: Store the liquid waste container in a well-ventilated area, such as a flammable storage cabinet, and ensure it is segregated from incompatible materials.
-
Disposal: Do not pour this compound solutions down the drain. [3] Arrange for disposal through your institution's hazardous waste management program. The primary disposal method for organic solvent waste is typically incineration by a licensed facility.[2]
Contaminated Sharps
-
Immediate Disposal: Immediately place all sharps contaminated with this compound into a designated, puncture-resistant sharps container.
-
Labeling: The sharps container must be labeled as "Hazardous Waste" and indicate the presence of this compound.
-
Sealing and Disposal: Once the container is three-quarters full, seal it securely and arrange for disposal through your institution's EHS office.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Assess the Spill: Determine the nature and extent of the spill. For small spills, trained laboratory personnel can proceed with cleanup. For large spills, contact your institution's EHS or emergency response team.
-
Don PPE: Ensure you are wearing the appropriate PPE before approaching the spill.
-
Containment and Cleanup:
-
Solid Spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[4] Moisten the absorbent material slightly, then carefully sweep or vacuum the material into a hazardous waste container.
-
Liquid Spills: Cover the spill with an inert absorbent material, such as vermiculite (B1170534) or sand.[4][5] Start from the outside of the spill and work inwards to prevent it from spreading.
-
-
Decontamination: After the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., alcohol), followed by soap and water.[4] All cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
Data Summary
Due to the limited public availability of specific toxicological and environmental hazard data for this compound, quantitative disposal limits have not been established. The following table summarizes the key qualitative safety and disposal information based on the manufacturer's general safety data sheet and standard laboratory chemical safety practices.
| Parameter | Information | Source |
| Toxicity | The toxicological properties of this compound have not been fully tested. Treat as potentially toxic. | Axon Medchem MSDS |
| Disposal Method | Must be disposed of as hazardous waste through an approved institutional program. | General Laboratory Guidelines |
| Solid Waste | Collect in a labeled, sealed container. Avoid creating dust. | General Laboratory Guidelines |
| Liquid Waste | Collect in a labeled, sealed container. Do not dispose down the drain. Incineration is the preferred method for solvent-based solutions.[2] | General Laboratory Guidelines |
| Spill Cleanup | Use appropriate absorbent material. Decontaminate the area after cleanup. All cleanup materials are hazardous waste.[4] | General Laboratory Guidelines |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling GAT229
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of GAT229, a potent CB1 positive allosteric modulator. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational use and waste management. Given that this compound is a research chemical with an evolving safety profile, it should be treated as hazardous until comprehensive toxicological data becomes available.[1]
Immediate Safety and Personal Protective Equipment (PPE)
Warning: this compound is a research chemical. Do not ingest, inhale, or allow contact with eyes or skin.[1] All personnel must be thoroughly trained on the handling of potent research compounds before working with this compound. A complete Safety Data Sheet (SDS) should be obtained from the supplier and reviewed by all users prior to handling.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Double-gloving is required. Use nitrile gloves as the inner layer and butyl rubber gloves as the outer layer, as DMSO readily penetrates nitrile gloves.[2] |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn at all times when handling this compound in solid or solution form. |
| Body Protection | A buttoned-up laboratory coat, preferably a disposable one, is mandatory. Ensure full coverage of arms. |
| Respiratory | When handling the solid form of this compound or preparing stock solutions, work within a certified chemical fume hood to prevent inhalation of any airborne particles or aerosols. |
Operational Plan: Handling and Experimental Protocols
This compound is a solid that is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for experimental use.[1][3] Extra caution is necessary when working with DMSO solutions, as DMSO can facilitate the absorption of other chemicals through the skin.[4][5]
Preparation of Stock Solutions
Objective: To safely prepare a stock solution of this compound in DMSO.
Methodology:
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary equipment (e.g., analytical balance, vials, pipettes, vortex mixer) and required PPE.
-
Weighing: Tare a clean, dry vial on an analytical balance within the fume hood. Carefully weigh the desired amount of solid this compound.
-
Solubilization: Using a calibrated pipette, add the required volume of DMSO to the vial containing the this compound solid. This compound is soluble in DMSO at approximately 20 mg/mL.[1]
-
Mixing: Securely cap the vial and vortex until the solid is completely dissolved.
-
Storage: The resulting stock solution should be stored at -20°C for long-term stability.[1] Clearly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Disposal Plan
All waste materials contaminated with this compound, including solutions, empty vials, and used PPE, must be treated as hazardous waste.
Waste Segregation and Disposal
-
Liquid Waste:
-
Collect all liquid waste containing this compound and DMSO in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this compound or DMSO solutions down the drain.[6]
-
This combustible material may be suitable for incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
-
Solid Waste:
-
All contaminated solid waste, including used pipette tips, vials, and gloves, should be collected in a separate, clearly labeled hazardous waste container.
-
-
Disposal:
-
Arrange for the disposal of all hazardous waste through a licensed and certified disposal company, in accordance with local and national environmental regulations.[7]
-
This compound Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
